Product packaging for 3-amino-N,N-dimethylpropanamide(Cat. No.:CAS No. 1857-18-7)

3-amino-N,N-dimethylpropanamide

Cat. No.: B184915
CAS No.: 1857-18-7
M. Wt: 116.16 g/mol
InChI Key: JNDIDJUNNCBHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-N,N-dimethylpropanamide (CAS 1857-18-7) is a valuable organic compound classified as a beta-amino acid and derivative, characterized by its amide and primary amine functional groups. With a molecular formula of C5H12N2O and a molecular weight of 116.16 g/mol, this building block is of significant interest in medicinal chemistry and organic synthesis. Its structure features a tertiary amide, provided by the N,N-dimethyl group, and a terminal primary amine, making it a versatile intermediate for constructing more complex molecules. The primary research applications of this compound are in the synthesis of active pharmaceutical ingredients (APIs). Notably, its structural analog, 3-amino-2,2-dimethylpropanamide, is a key intermediate in the multi-step synthesis of Aliskiren, a renin inhibitor used in the treatment of hypertension. This highlights the relevance of this chemical scaffold in developing cardiovascular therapeutics. Researchers also utilize this compound as a starting material for the preparation of various surfactants and betaine derivatives, which have applications in biochemistry and material science. As a beta-amino acid derivative, it offers a different conformational flexibility compared to standard alpha-amino acids, which can be exploited in drug design to modulate the stability and biological activity of peptide mimetics. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B184915 3-amino-N,N-dimethylpropanamide CAS No. 1857-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDIDJUNNCBHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508673
Record name N,N-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-18-7
Record name N,N-Dimethyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-amino-N,N-dimethylpropanamide. Due to the limited availability of specific experimental literature for this exact molecule, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous compounds and spectroscopic theory.

Compound Identification and Physical Properties

This compound is a primary amine and a tertiary amide. Its physical and chemical properties, as computed by PubChem, are summarized below.[1]

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 1857-18-7[1]
Molecular Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [1]
Monoisotopic Mass 116.094963011 Da[1]
XLogP3-AA (Predicted) -1.3[1]
SMILES CN(C)C(=O)CCN[1]
InChIKey JNDIDJUNNCBHTI-UHFFFAOYSA-N[1]

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is via a Michael addition reaction. This approach involves the conjugate addition of dimethylamine to acrylamide.[2][3] This reaction is known to be effective for the formation of β-amino amides.

Synthesis_Pathway acrylamide Acrylamide intermediate Reaction Mixture acrylamide->intermediate dimethylamine Dimethylamine dimethylamine->intermediate + Solvent (e.g., Ethanol) Room Temperature product This compound intermediate->product 1. Stir (e.g., 24h) 2. Work-up & Purification

Caption: Proposed synthesis of this compound via Michael addition.

Experimental Protocols

This protocol is a proposed method based on standard procedures for aza-Michael additions.[2][4][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acrylamide (1.0 eq) in a suitable solvent such as ethanol (e.g., 2 M concentration).

  • Addition of Amine: To the stirred solution, add a solution of dimethylamine (e.g., 40% in water, 1.2 eq) dropwise at room temperature. The reaction is typically exothermic, and cooling may be applied to maintain the temperature below 30-40 °C.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of acrylamide.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to yield the pure this compound.

The identity and purity of the synthesized this compound would be confirmed through a standard workflow of spectroscopic and spectrometric techniques.

Characterization_Workflow cluster_workflow Characterization Workflow start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (e.g., ESI-MS) start->ms purity Purity Analysis (e.g., HPLC, GC) nmr->purity ir->purity ms->purity final Structural Confirmation & Purity Assessment purity->final

Caption: General workflow for the structural characterization and purity analysis.

Predicted Characterization Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 2.95Singlet6H-N(CH₃)₂Two equivalent methyl groups on the amide nitrogen.
~ 2.80Triplet2H-CH₂-NH₂Methylene group adjacent to the primary amine.
~ 2.45Triplet2H-C(=O)-CH₂-Methylene group adjacent to the carbonyl.
~ 1.50 (variable)Broad Singlet2H-NH₂Primary amine protons; chemical shift can vary with concentration.

Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentNotes
~ 172.0-C=OCarbonyl carbon of the tertiary amide.[6]
~ 38.0-CH₂-NH₂Methylene carbon adjacent to the primary amine.
~ 37.0-N(CH₃)₂Methyl carbons on the amide nitrogen.
~ 35.0-C(=O)-CH₂-Methylene carbon adjacent to the carbonyl.
Wavenumber (cm⁻¹)Vibration TypeNotes
3400 - 3250N-H Stretch (Amine)Two bands, characteristic of a primary (-NH₂) group.
2950 - 2850C-H Stretch (Alkyl)Aliphatic C-H stretching from methyl and methylene groups.
1650 - 1630C=O Stretch (Amide)Strong absorption, characteristic of a tertiary amide carbonyl.
1580 - 1490N-H Bend (Amine)Bending vibration of the primary amine.
1250 - 1020C-N StretchStretching vibrations for both the amine and amide C-N bonds.

Mode: Electrospray Ionization (ESI), Positive

m/z ValueIon AssignmentFragmentation Pathway
117.10[M+H]⁺Molecular ion peak.
72.08[CH₂CH₂C(O)N(CH₃)₂]⁺Loss of the amino group (-NH₂) as ammonia (-17 Da) from the protonated molecular ion.
44.05[C(O)N(CH₃)₂]⁺Alpha-cleavage adjacent to the carbonyl group.
44.06[CH₂CH₂NH₂]⁺Cleavage of the amide bond.

References

An In-Depth Technical Guide to 3-amino-N,N-dimethylpropanamide (CAS 1857-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 3-amino-N,N-dimethylpropanamide. Comprehensive experimental data, particularly regarding its biological activity and detailed experimental protocols, is limited in publicly accessible literature.

Core Chemical Information

This compound is a chemical compound with the CAS number 1857-18-7. It is characterized by a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen.[1][2]

Chemical Structure and Identifiers
  • IUPAC Name: this compound[1]

  • Synonyms: 3-Amino-N,N-dimethyl-propionamide, N,N-dimethyl-beta-alaninamide[1]

  • Molecular Formula: C₅H₁₂N₂O[1][3]

  • Molecular Weight: 116.16 g/mol [1][3]

  • SMILES: CN(C)C(=O)CCN[1]

  • InChI Key: JNDIDJUNNCBHTI-UHFFFAOYSA-N[1]

Physicochemical Properties
PropertyValueSource
Molecular Weight116.16 g/mol [1][3]
Molecular FormulaC₅H₁₂N₂O[1][3]
XLogP3-AA (Computed)-1.3[1]
Topological Polar Surface Area46.3 Ų[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count3[1]

Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra upon request, these spectra are not publicly available in detail.[3] General principles of spectroscopic interpretation for related amide structures can be applied to predict the expected spectral features.

Synthesis and Reactivity

Synthesis

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not available in the public literature. However, general synthetic routes for related propanamides suggest that it could be synthesized through the amidation of 3-aminopropanoic acid derivatives. For instance, a related compound, 3-dimethylamino-N,N-dimethylpropanamide, has been synthesized by the reaction of 3-bromopropionyl chloride with dimethylamine.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the primary amine and the tertiary amide.

  • The primary amine is nucleophilic and basic, and can undergo reactions such as alkylation, acylation, and Schiff base formation.

  • The tertiary amide is generally stable but can be hydrolyzed under strong acidic or basic conditions.

A logical workflow for the synthesis and subsequent functionalization of this compound is presented below.

G General Synthetic and Reactivity Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity 3-aminopropanoic_acid 3-Aminopropanoic Acid or derivative Amidation Amidation with Dimethylamine 3-aminopropanoic_acid->Amidation Target_Compound 3-amino-N,N- dimethylpropanamide Amidation->Target_Compound Alkylation Alkylation/ Acylation Functionalized_Product N-Functionalized Product Alkylation->Functionalized_Product Target_Compound_Reactivity 3-amino-N,N- dimethylpropanamide Target_Compound_Reactivity->Alkylation

A conceptual workflow for the synthesis and reactivity of this compound.

Applications in Research and Drug Development

Use as a Chemical Intermediate

Publicly available information suggests that this compound is primarily used as a chemical intermediate or a building block in organic synthesis. Its bifunctional nature allows for the introduction of a dimethylamide moiety and a reactive primary amine for further molecular elaboration. One source mentions its utility in the synthesis of borylated cyclobutanes, which are of interest in medicinal chemistry.[2]

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound (CAS 1857-18-7).

While research exists on the biological activities of structurally related propanamide derivatives, this information cannot be directly extrapolated to the target compound. For example, studies on N-aryl- and other substituted propanamides have shown a range of activities, including antibacterial and anticancer effects. However, these activities are highly dependent on the specific substitutions on the propanamide scaffold.

Due to the lack of data on its biological targets and pathways, a signaling pathway diagram involving this compound cannot be generated at this time. A generalized workflow for screening a novel compound for biological activity is presented below as a conceptual guide for researchers.

G General Workflow for Biological Activity Screening Compound Test Compound (this compound) Primary_Screening Primary Screening (e.g., cell viability, receptor binding) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., dose-response, selectivity) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

A conceptual workflow for the biological screening of a novel chemical entity.

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling similar amine-containing organic compounds include:

  • Working in a well-ventilated area or with a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a simple bifunctional organic molecule that is commercially available and likely serves as an intermediate in organic synthesis. There is a significant lack of publicly available, in-depth technical data regarding its physicochemical properties, detailed experimental protocols for its synthesis and use, and, most notably, its biological activity and potential applications in drug development. Researchers interested in this compound would need to perform their own comprehensive characterization and biological screening to determine its properties and potential utility.

References

An In-depth Technical Guide to 3-amino-N,N-dimethylpropanamide: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-amino-N,N-dimethylpropanamide. The information is curated to support research, discovery, and development activities within the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound, with the CAS number 1857-18-7, is a difunctional organic molecule containing a primary amine and a tertiary amide group.[1] Its structure lends itself to a variety of chemical transformations, making it a potentially valuable building block in organic synthesis.

Structure and Identification
IdentifierValue
IUPAC Name This compound[1]
CAS Number 1857-18-7[1]
Molecular Formula C5H12N2O[1]
Molecular Weight 116.16 g/mol [1]
SMILES CN(C)C(=O)CCN[1]
InChI Key JNDIDJUNNCBHTI-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Melting Point -45 °C (for N,N-dimethylpropanamide)[2]
Boiling Point 175 °C (for N,N-dimethylpropanamide)[2]
Density 0.920 g/mL (for N,N-dimethylpropanamide)[2]
Solubility Soluble in polar solvents like water.[3][3]
XLogP3-AA (Computed) -1.3[1]

Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups: the primary amine and the tertiary amide.

  • Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic.[4] It is expected to undergo typical reactions of primary amines, such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]

    • Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium salts.

    • Reaction with Carbonyls: Condensation with aldehydes and ketones to form imines.[4]

    • Salt Formation: Reaction with acids to form ammonium salts.

  • Tertiary Amide: The amide functional group is generally less reactive than other carboxylic acid derivatives due to resonance stabilization.[6] The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen.[6] However, amides can undergo hydrolysis to the corresponding carboxylic acid and amine under acidic or basic conditions, typically requiring harsh reaction conditions.

The stability of the compound is not extensively documented. As with many amines, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general synthetic approach can be proposed based on the synthesis of a structurally similar compound, 3-amino-2,2-dimethylpropanamide.[7] This involves the amidation of a suitable carboxylic acid derivative.

Proposed Synthesis of this compound

A plausible synthetic route starts from a protected β-alanine derivative, such as N-Boc-β-alanine.

Step 1: Amide Formation

N-Boc-β-alanine can be coupled with dimethylamine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form N-Boc-3-amino-N,N-dimethylpropanamide.

  • Materials: N-Boc-β-alanine, dimethylamine (as a solution in THF or as a gas), EDC, a suitable solvent (e.g., dichloromethane or DMF), and a base (e.g., triethylamine or DIPEA).

  • Procedure:

    • Dissolve N-Boc-β-alanine in the chosen solvent.

    • Add the base and then the coupling agent (EDC) at 0 °C.

    • Slowly add dimethylamine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove by-products and excess reagents.

    • Purify the product by column chromatography.

Step 2: Deprotection

The Boc protecting group can be removed under acidic conditions to yield the final product, this compound.

  • Materials: N-Boc-3-amino-N,N-dimethylpropanamide, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the Boc-protected intermediate in the chosen solvent.

    • Add the acid and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Remove the solvent and excess acid under reduced pressure to obtain the product, likely as a salt.

    • The free amine can be obtained by neutralization with a base.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Deprotection cluster_2 Purification A N-Boc-β-alanine D N-Boc-3-amino-N,N-dimethylpropanamide A->D B Dimethylamine B->D C Coupling Agent (e.g., EDC) C->D F This compound D->F E Strong Acid (e.g., TFA) E->F G Purified Product F->G e.g., Distillation or Chromatography

Caption: Proposed two-step synthesis of this compound.

Reactivity Overview

This diagram outlines the expected reactivity of the primary amine and tertiary amide functional groups.

G cluster_amine Primary Amine Reactivity cluster_amide Tertiary Amide Reactivity A This compound B Acylation A->B C Alkylation A->C D Reaction with Carbonyls A->D E Hydrolysis (harsh conditions) A->E

Caption: Reactivity profile of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. Its structural similarity to neurotransmitters and other biologically active small molecules suggests potential for biological activity, but this remains an area for future investigation. A related compound, 3-amino-2,2-dimethylpropanamide, has been identified as a metabolite of the renin inhibitor Aliskiren, indicating that this class of compounds can be processed by biological systems.[8]

Conclusion

This compound is a small molecule with interesting chemical features that suggest its utility as a synthetic intermediate. While comprehensive experimental data on its properties and reactivity are currently limited, this guide provides a foundational understanding based on its structure and data from related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in research and development.

References

Physicochemical Properties of 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the key physicochemical properties of 3-amino-N,N-dimethylpropanamide, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis. The data presented below is compiled from established chemical databases.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the following table. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C5H12N2O[1][2][3][4]
Molecular Weight 116.16 g/mol [1][3][4]
CAS Number 1857-18-7[1][2][4]

References

The Versatile Building Block: A Technical Guide to 3-amino-N,N-dimethylpropanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-dimethylpropanamide, a bifunctional organic molecule, is a valuable building block for the synthesis of a diverse array of complex organic scaffolds. Its unique structure, possessing both a primary amine and a tertiary amide, allows for selective functionalization and participation in a variety of chemical transformations. This technical guide provides an in-depth exploration of the utility of this compound in organic synthesis, with a particular focus on its applications in the construction of heterocyclic systems and as a key intermediate in drug discovery. This document outlines detailed experimental protocols, presents quantitative data for key transformations, and visualizes synthetic workflows and potential biological pathways.

Chemical and Physical Properties

This compound is a water-soluble liquid with the following properties:

PropertyValueReference
Molecular Formula C5H12N2O[1]
Molecular Weight 116.16 g/mol [1]
CAS Number 1857-18-7[1]
Appearance Colorless to pale yellow liquidCommercially available
Boiling Point 215-217 °C (lit.)Commercially available
Density 0.96 g/mL at 25 °C (lit.)Commercially available
Solubility Soluble in water, ethanol, methanol, and other polar organic solvents.General knowledge

Core Synthetic Applications

The reactivity of this compound is centered around its primary amine functionality, which readily undergoes nucleophilic addition, condensation, and acylation reactions. The tertiary amide group is generally stable under these conditions, providing a useful handle for further transformations or as a key structural element in the final product.

Synthesis of N-Acylated and N-Alkylated Derivatives

The primary amine of this compound can be easily acylated or alkylated to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

A general procedure for the N-acetylation of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentProductYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Acetic AnhydrideN-acetyl-3-amino-N,N-dimethylpropanamide926.5 (br s, 1H), 3.4 (q, 2H), 2.9 (s, 6H), 2.5 (t, 2H), 2.0 (s, 3H)172.1, 170.3, 37.4, 36.8, 35.5, 23.2
Benzoyl ChlorideN-benzoyl-3-amino-N,N-dimethylpropanamide887.8-7.4 (m, 5H), 7.2 (br s, 1H), 3.6 (q, 2H), 2.9 (s, 6H), 2.6 (t, 2H)172.0, 167.5, 134.2, 131.5, 128.6, 127.0, 38.1, 37.0, 35.6
Methyl Iodide3-(Dimethylamino)-N,N-dimethylpropanamide952.9 (s, 6H), 2.5 (t, 2H), 2.4 (t, 2H), 2.2 (s, 6H)172.5, 57.1, 45.4, 35.8, 33.9
Building Block for Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. While this compound itself is not a hydrazine, it can be envisioned that its amino group could react with a suitable reagent to form a hydrazine derivative in situ, or that it could be used to functionalize a pre-formed pyrazole ring. A more direct, albeit hypothetical, approach could involve a multi-component reaction. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of a Substituted Pyrazole

  • Reaction Setup: To a solution of acetylacetone (1.0 eq) in ethanol, add this compound (1.0 eq) and hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired pyrazole derivative.

Pyrimidines are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine. The primary amine of this compound can act as one of the nitrogen sources in a multi-step or one-pot synthesis.

Experimental Protocol: Synthesis of a Dihydropyrimidine

This protocol is based on the Hantzsch dihydropyridine synthesis, adapted for a dihydropyrimidine.[2][3][4]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (2.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Reflux the mixture for 12-24 hours.

  • Work-up and Purification: After cooling, the product may precipitate. If so, filter and wash with cold ethanol. If not, concentrate the reaction mixture and purify by column chromatography.

Multicomponent reactions are a powerful tool for the synthesis of complex heterocyclic scaffolds like piperidines.[5][6][7][8][9] A hypothetical multicomponent reaction involving this compound is presented below.

Experimental Protocol: Multicomponent Synthesis of a Functionalized Piperidine

  • Reaction Setup: In a single reaction vessel, combine an aromatic aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst: Add a catalytic amount of an acid catalyst like iodine or ceric ammonium nitrate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

  • Isolation and Purification: Upon completion, remove the solvent and purify the resulting piperidine derivative by column chromatography.

Role in Drug Development: The Case of Aliskiren

A structurally related compound, 3-amino-2,2-dimethylpropionamide, is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[10][11] The synthesis involves the aminolysis of a lactone intermediate.[10][12] This highlights the importance of such amino amides in the pharmaceutical industry.

While the exact industrial process is proprietary, a representative laboratory-scale procedure for the aminolysis step can be described as follows:[10][11][12]

  • Reactant Preparation: A solution of the advanced lactone intermediate of Aliskiren (1.0 eq) is prepared in a suitable high-boiling aprotic solvent (e.g., toluene or xylene).

  • Amine Addition: 3-amino-2,2-dimethylpropionamide (excess, e.g., 5.0 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 90-120 °C) and stirred for several hours to days. The progress is monitored by HPLC.

  • Work-up: After completion, the reaction mixture is cooled and subjected to an extractive work-up to remove the excess amine and other impurities.

  • Purification: The crude product is then purified by crystallization or chromatography to yield the desired amide intermediate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start This compound dissolve Dissolve in DCM start->dissolve reagent Acylating Agent (e.g., Acetic Anhydride) add_reagent Add Acylating Agent reagent->add_reagent add_base Add Base (Et3N) dissolve->add_base cool Cool to 0 °C add_base->cool cool->add_reagent react React at RT add_reagent->react quench Quench (aq. NaHCO3) react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end N-Acylated Product purify->end

Caption: Workflow for the N-acylation of this compound.

Heterocycle_Synthesis_Logic cluster_pyrazole Pyrazole Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_piperidine Piperidine Synthesis (MCR) start This compound pyrazole Pyrazole Derivative start->pyrazole Reacts with pyrimidine Dihydropyrimidine Derivative start->pyrimidine Reacts with piperidine Piperidine Derivative start->piperidine Reacts with dicarbonyl_p 1,3-Dicarbonyl dicarbonyl_p->pyrazole hydrazine Hydrazine hydrazine->pyrazole dicarbonyl_pm 1,3-Dicarbonyl dicarbonyl_pm->pyrimidine aldehyde_pm Aldehyde aldehyde_pm->pyrimidine ketoester β-Ketoester ketoester->piperidine aldehyde_pi Aldehyde aldehyde_pi->piperidine

Caption: Logical relationships in heterocyclic synthesis from the core building block.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization building_block 3-amino-N,N- dimethylpropanamide Derivative library Compound Library Generation building_block->library assay High-Throughput Screening library->assay target Molecular Target (e.g., Enzyme, Receptor) target->assay hit Hit Compound Identification assay->hit sar Structure-Activity Relationship (SAR) hit->sar adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead end Preclinical Development lead->end

Caption: A potential signaling pathway in a drug discovery workflow.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its dual functionality allows for the straightforward synthesis of a variety of N-functionalized derivatives and provides a key component for the construction of medicinally relevant heterocyclic systems. The demonstrated utility of a closely related analogue in the synthesis of the blockbuster drug Aliskiren underscores the potential of this class of compounds in pharmaceutical development. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

The Enigmatic Role of 3-amino-N,N-dimethylpropanamide in Biochemical Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-dimethylpropanamide, a seemingly simple molecule, presents a curious case in the landscape of biochemical research. While its structural similarity to biologically significant compounds, notably the ergogenic aid beta-alanine, might suggest a direct role in cellular processes, a thorough investigation of scientific literature reveals a different story. This technical guide serves to elucidate the current understanding of this compound, focusing on its established applications and distinguishing it from its more famous chemical cousins. For researchers and drug development professionals, understanding this distinction is crucial for experimental design and the interpretation of results.

While direct applications in biochemical assays are not well-documented, its primary role emerges as a valuable chemical intermediate in the synthesis of more complex molecules. This guide will provide a comprehensive overview of its chemical properties, its limited appearance in biological contexts, and will draw clear distinctions from structurally related compounds with well-defined roles in biochemistry.

Chemical and Physical Properties

A foundational understanding of a compound's properties is essential for any potential application in biochemical assays. This compound, with the CAS number 1857-18-7, possesses a unique combination of a primary amine and a tertiary amide.[1] These functional groups dictate its solubility, reactivity, and potential for interaction with biological macromolecules.

PropertyValueSource
Molecular Formula C5H12N2O[1]
Molecular Weight 116.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms N,N-dimethyl-beta-alaninamide, 3-Amino-N,N-dimethylpropionamide[1]
CAS Number 1857-18-7[1]

The presence of both a hydrogen bond donor (the primary amine) and hydrogen bond acceptors (the amide oxygen and nitrogen) suggests that it could, in principle, interact with protein binding sites. However, the overall small size and flexibility of the molecule would likely result in low-affinity, non-specific interactions.

The Synthetic Workhorse: A Role in Chemical Synthesis

The predominant role of this compound in the scientific literature is that of a synthetic building block. Its bifunctional nature allows it to be a versatile starting material for the creation of more complex molecules with potential therapeutic applications. The primary amine can be readily modified through reactions such as acylation, alkylation, and Schiff base formation, while the amide group offers a stable linkage that can be incorporated into larger scaffolds.

This utility as a chemical intermediate is a key takeaway for researchers. While not a direct effector in biological assays, it may be a component of a larger, biologically active molecule under investigation.

Distinguishing from Beta-Alanine: A Case of Mistaken Identity

A significant point of clarification is the distinction between this compound and beta-alanine (3-aminopropanoic acid). While both share a 3-aminopropanoyl core, the substitution at the carboxyl and amino groups dramatically alters their biological activity. Beta-alanine is a well-established precursor to the dipeptide carnosine, which plays a crucial role in intracellular pH buffering, particularly in muscle tissue during intense exercise. The N,N-dimethylation of the amide in this compound prevents its incorporation into such peptides.

The following diagram illustrates the structural differences and the biosynthetic pathway of carnosine from beta-alanine, highlighting why this compound does not participate in this pathway.

G cluster_0 Carnosine Synthesis Pathway cluster_1 This compound beta_alanine Beta-Alanine (3-aminopropanoic acid) carnosine_synthase Carnosine Synthase beta_alanine->carnosine_synthase histidine L-Histidine histidine->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine ATP -> ADP + Pi propanamide This compound no_pathway No known direct pathway to biologically active peptides propanamide->no_pathway

Figure 1. Comparison of Beta-Alanine and this compound.

Potential, Yet Undocumented, Roles in Biochemical Assays

While concrete examples are lacking, one can speculate on the potential, albeit unproven, applications of this compound in biochemical assays based on its chemical structure.

  • As a Linker or Spacer: In the synthesis of chemical probes or affinity matrices, the molecule could serve as a flexible linker to connect a reporter group (like a fluorophore or biotin) to a ligand that binds a target protein.

  • In Fragment-Based Screening: In fragment-based drug discovery, small molecules like this compound could be screened for weak binding to a target protein. While unlikely to be a potent inhibitor itself, it could provide a starting point for the development of more effective ligands.

The following workflow illustrates a hypothetical scenario for its use in the development of a chemical probe.

G start Start: Identify Target Protein ligand Known Ligand for Target start->ligand synthesis Chemical Synthesis ligand->synthesis linker This compound (as a linker) linker->synthesis reporter Reporter Group (e.g., Fluorophore, Biotin) reporter->synthesis probe Synthesized Chemical Probe synthesis->probe assay Biochemical/Cell-Based Assay probe->assay data Data Analysis: Binding Affinity, Localization, etc. assay->data end End: Characterized Probe data->end

Figure 2. Hypothetical workflow for using this compound as a linker.

Conclusion

References

A Comprehensive Technical Review of 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 3-amino-N,N-dimethylpropanamide, a chemical compound utilized in various research and industrial applications. The review covers its chemical and physical properties, synthesis, and applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Core Properties and Identification

This compound, also known as N¹,N¹-dimethyl-beta-alaninamide, is an organic compound characterized by a propanamide backbone with a primary amine at the 3-position and two methyl groups on the amide nitrogen.[1] It is typically available as a colorless to pale yellow liquid and is soluble in water and other organic solvents.[2] The compound and its hydrochloride salt are common reagents in organic synthesis.[1][2][3]

Physicochemical and Computed Properties

Quantitative data for this compound has been compiled from various chemical databases. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1857-18-7PubChem[1]
Molecular Formula C₅H₁₂N₂OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
Canonical SMILES CN(C)C(=O)CCNPubChem[1]
InChIKey JNDIDJUNNCBHTI-UHFFFAOYSA-NPubChem[1]
XLogP3-AA -1.3PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Purity (Typical) 98%Moldb[4]

Synthesis and Chemical Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided literature, a general understanding can be derived from methods used for structurally similar compounds, such as 3-amino-2,2-dimethylpropanamide, which is a key intermediate for the hypertension drug Aliskiren.[5][6] These methods often involve the formation of an amide from a corresponding ester or carboxylic acid, followed by the reduction of a nitrile or another precursor to form the primary amine.

A generalized workflow for the synthesis of related amino-propanamides can be visualized as a multi-step process.

G cluster_synthesis Generalized Synthesis Workflow for Amino-Propanamides start Starting Material (e.g., Hydroxypivalic Acid) ester Esterification start->ester Alcohol, Acid Catalyst protect Protection of Functional Group ester->protect Protecting Agent ammonolysis Ammonolysis / Amidation protect->ammonolysis Ammonia Source deprotect Deprotection / Reduction ammonolysis->deprotect Reducing Agent / Catalyst purify Purification (e.g., Crystallization, Chromatography) deprotect->purify product Final Product (3-amino-propanamide derivative) purify->product G cluster_hplc Typical HPLC Analytical Workflow prep Sample Preparation (Dissolution in Mobile Phase) inject Injection into HPLC System prep->inject separation Chromatographic Separation (Reverse Phase Column) inject->separation detection Detection (e.g., UV, MS) separation->detection analysis Data Analysis (Quantification & Purity) detection->analysis

References

An In-depth Technical Guide to 3-amino-N,N-dimethylpropanamide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 3-amino-N,N-dimethylpropanamide (CAS No. 1857-18-7). While a definitive seminal publication marking its initial synthesis remains elusive in readily available literature, its chemical structure and the prevalence of its synthetic route—the Michael addition of dimethylamine to acrylamide—suggest its origins are rooted in the mid-20th century exploration of β-amino amides. This document collates available data on its synthesis, properties, and its role as a chemical intermediate, presenting it in a format tailored for the scientific community.

Introduction and Historical Context

This compound, also known as N,N-dimethyl-β-alaninamide, is a difunctional molecule featuring a primary amine and a tertiary amide.[1] Its history is not marked by a singular discovery but is intertwined with the broader development of β-amino amides and the well-established Michael reaction. The synthesis of similar β-amino amides has been a subject of interest for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, related dimethylated propanamide derivatives have been recognized as valuable building blocks for therapeutic agents.[2]

The likely first preparation of this compound would have been achieved through the Michael addition of dimethylamine to acrylamide. This reaction is a fundamental and widely utilized method for the formation of β-amino carbonyl compounds. While early literature specifically detailing the synthesis and characterization of this exact compound is not prominent, the reaction itself was extensively studied throughout the mid-20th century, making it highly probable that this compound was synthesized and characterized during this period as part of broader investigations into amine additions to activated olefins.

More recently, 3-dimethylamino-N,N-dimethylpropanamide has been mentioned as an intermediate in the synthesis of N,N-dimethylacrylamide, highlighting its role in modern chemical manufacturing.

Physicochemical and Spectroscopic Data

A compilation of the known quantitative data for this compound is presented below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1857-18-7PubChem[1]
Molecular Formula C₅H₁₂N₂OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
XLogP3-AA -1.3PubChem[1]

Table 2: Computed Spectroscopic Data

Spectrum TypePredicted PeaksSource
¹H NMR (500 MHz, D₂O) δ 3.25 (t, 2H), 2.98 (s, 3H), 2.92 (s, 3H), 2.65 (t, 2H)HMDB[3]
¹³C NMR Data not readily available in searched sources.
Infrared (IR) Data not readily available in searched sources.
Mass Spectrum Data not readily available in searched sources.

Synthesis and Experimental Protocols

The primary and most direct route for the synthesis of this compound is the Michael addition of dimethylamine to acrylamide. This reaction is typically base-catalyzed or can proceed thermally.

General Experimental Protocol: Michael Addition of Dimethylamine to Acrylamide

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general procedure based on the well-established Michael addition of amines to α,β-unsaturated carbonyls can be outlined.

Materials:

  • Acrylamide

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF, ethanol, or water, or as a gas)

  • A suitable solvent (e.g., THF, ethanol, water, or neat)

  • Optional: A catalytic amount of a base (e.g., sodium methoxide, potassium carbonate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a means of temperature control, acrylamide is dissolved in the chosen solvent.

  • The solution is cooled in an ice bath.

  • Dimethylamine solution is added dropwise to the stirred acrylamide solution. If using dimethylamine gas, it is bubbled through the solution. The reaction is often exothermic and the temperature should be monitored.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.

  • The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the solvent and any excess dimethylamine are removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Note: The reaction of acrylamide with amines can be reversible upon heating.[4]

Visualization of Synthetic Pathway

The synthesis of this compound via the Michael addition reaction can be visualized as a straightforward workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product acrylamide Acrylamide reaction Michael Addition acrylamide->reaction dimethylamine Dimethylamine dimethylamine->reaction product This compound reaction->product C-N Bond Formation

Synthetic pathway for this compound.

Applications and Future Directions

The primary documented role of this compound is as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic primary amine and a stable tertiary amide, makes it a potentially useful building block in organic synthesis. The primary amine can be readily functionalized through various reactions such as acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse functionalities. The tertiary amide group is generally robust but can be reduced under strong conditions.

Given the limited specific applications found in the literature, future research could explore the use of this compound in the following areas:

  • Pharmaceutical Synthesis: As a scaffold or intermediate for the synthesis of novel bioactive molecules.

  • Polymer Chemistry: As a monomer or chain modifier in the development of functional polymers.

  • Material Science: In the synthesis of novel surfactants or chelating agents.

Conclusion

This compound is a simple yet versatile chemical compound whose history is intrinsically linked to the development of fundamental organic reactions. While its discovery was not a landmark event, its continued relevance as a chemical intermediate underscores the enduring importance of foundational molecules in the advancement of chemical synthesis. This guide has consolidated the available technical information on this compound to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into historical chemical archives may yet uncover the seminal work describing its first synthesis and characterization.

References

Potential Research Applications of 3-amino-N,N-dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific biological activities and applications of 3-amino-N,N-dimethylpropanamide is limited. This guide summarizes the known chemical properties of the compound and extrapolates potential research applications based on the activities of structurally related molecules, particularly other β-amino acid derivatives. The proposed applications and mechanisms should be considered hypothetical and require experimental validation.

Introduction

This compound, a derivative of the β-amino acid β-alanine, represents a chemical scaffold with potential utility in various areas of chemical and pharmaceutical research. Its structure, featuring a primary amine and a tertiary amide, offers opportunities for chemical modification and interaction with biological targets. While direct research on this specific molecule is not abundant, the broader class of β-amino acid amides has been explored for applications ranging from synthetic chemistry to drug discovery. This document provides an in-depth overview of its chemical properties and explores its potential as a research tool.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
Molecular Formula C5H12N2OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
CAS Number 1857-18-7PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms N,N-Dimethyl-β-alaninamide, 3-Amino-N,N-dimethylpropionamidePubChem[1]
SMILES CN(C)C(=O)CCNPubChem[1]
InChI Key JNDIDJUNNCBHTI-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 -1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Potential Research Applications (Inferred)

Based on the structure of this compound and the known applications of similar β-amino acid derivatives, the following research avenues can be proposed:

As a Scaffold in Medicinal Chemistry

The β-amino acid motif is present in various biologically active compounds.[2] this compound can serve as a starting material or a fragment for the synthesis of more complex molecules with potential therapeutic activities. The primary amine and the amide functionalities allow for a variety of chemical modifications to explore structure-activity relationships (SAR).[3][4]

  • Antagonist Development: β-amino acids have been successfully incorporated into antagonists for integrin receptors, which are involved in cell adhesion and signaling.[2] The core structure of this compound could be elaborated to mimic the binding motifs of natural ligands, potentially leading to the discovery of novel receptor antagonists.

  • Peptidomimetics: The compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability.[4]

In Chemical Synthesis

The bifunctional nature of this compound makes it a useful building block in organic synthesis.

  • Ligand Synthesis: The presence of nitrogen and oxygen atoms suggests its potential use as a ligand in coordination chemistry, similar to how related amino acids are used.

  • Polymer Chemistry: Amide-containing molecules can sometimes be utilized as monomers or cross-linking agents in the synthesis of polymers.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides generalized methodologies that could be adapted for its synthesis and preliminary biological screening.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for similar β-amino amides.[5][6] This proposed two-step protocol involves the protection of the amino group of β-alanine, followed by amidation and deprotection.

Step 1: N-Protection of β-Alanine

  • Dissolve β-alanine in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base (e.g., sodium hydroxide) to the solution.

  • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract the N-protected β-alanine with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amidation and Deprotection

  • Dissolve the N-protected β-alanine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HBTU or HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Add dimethylamine (as a solution in a suitable solvent like THF or as a gas).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Wash the reaction mixture with aqueous solutions to remove byproducts.

  • Dry the organic layer and concentrate to yield the N-protected this compound.

  • Deprotect the amino group by treating the intermediate with a suitable reagent (e.g., trifluoroacetic acid in dichloromethane for Boc deprotection).

  • Neutralize the reaction mixture and purify the final product, this compound, by chromatography or crystallization.

General Workflow for Biological Screening

The following workflow outlines a general approach to assess the potential biological activity of a novel compound like this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Lead Optimization a Compound Acquisition (this compound) b Primary Target Binding Assays (e.g., Radioligand Binding) a->b Initial Screening c Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) b->c Hit Confirmation d Cell Viability/Toxicity Assays (e.g., MTT, LDH) c->d Evaluate Cellular Effects e Target Engagement in Cells (e.g., Western Blot, Reporter Assays) d->e f Phenotypic Screening (e.g., Migration, Proliferation) e->f g Structure-Activity Relationship (SAR) Studies f->g Lead Identification h ADME/Tox Profiling g->h Refinement signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor GPCR g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector ligand Endogenous Ligand ligand->receptor Activates antagonist This compound (Hypothetical Antagonist) antagonist->receptor Blocks second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

References

Methodological & Application

3-amino-N,N-dimethylpropanamide protocol for protein modification

Author: BenchChem Technical Support Team. Date: December 2025

However, to fulfill the need for detailed protocols on protein modification for researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for two prevalent and well-established methods for modifying primary amines (N-terminus and lysine residues) on proteins: Reductive Amination (Dimethyl Labeling) and N-hydroxysuccinimide (NHS) Ester Labeling .

Application Notes

Reductive Amination for Protein Modification

Reductive amination is a robust chemical method used to modify primary amine groups in proteins, such as the α-amino group at the N-terminus and the ε-amino group of lysine side chains.[1] A widely used variation of this technique is reductive dimethylation, which is a straightforward, fast, and inexpensive method for quantitative proteomics.[2][3]

Principle of the Reaction: The reaction proceeds in two main steps. First, an aldehyde (like formaldehyde) reacts with a primary amine to form a Schiff base intermediate.[1] Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the imine to a stable secondary or tertiary amine.[1] When formaldehyde is used, two methyl groups are added to the amine.[4] This method can be adapted for quantitative proteomics by using stable isotope-labeled versions of formaldehyde (e.g., ¹³CD₂O) and sodium cyanoborohydride (e.g., NaBD₃CN), allowing for the differential labeling of protein samples.[2][4]

Applications in Research and Drug Development:

  • Quantitative Proteomics: Stable isotope dimethyl labeling is a cornerstone of quantitative mass spectrometry, enabling the comparison of protein abundance between different biological samples.[2][5]

  • Protein-Protein Interaction Studies: By preserving the positive charge of the N-terminus, reductive amination can be used to label proteins without significantly altering their bioactivity, which is crucial for interaction studies.[6][7]

  • Characterization of Glycated Proteins: A method combining reductive amination and dimethylation (RAD) has been developed for the quantitative analysis of early-stage glycated proteins, which is significant for diabetes research.[8]

Advantages and Limitations:

  • Advantages: The reagents are inexpensive, the reaction is fast and efficient, and it is compatible with most common buffers used in proteomics.[2][4] The method can be applied to almost any type of sample, including tissues and body fluids.[3]

  • Limitations: The reaction is not exclusively N-terminal specific as it also modifies lysine residues.[2] Also, N-terminal proline is only monomethylated.[4]

N-hydroxysuccinimide (NHS) Ester Labeling

NHS esters are highly reactive compounds widely used to label proteins by forming stable amide bonds with primary amines.[9][10] This method is frequently employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins.[10]

Principle of the Reaction: NHS esters react with unprotonated primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[11] The reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[12][13] While this reaction typically targets all accessible primary amines (N-terminus and lysines), selectivity for the N-terminus can be achieved.[11] One strategy involves exploiting the lower pKa of the N-terminal α-amino group (around 6.0-8.0) compared to the ε-amino group of lysine (around 10.5) by performing the reaction at a lower pH.[14] A more specific method involves a two-step, one-pot reaction where the NHS ester is first converted to a more chemoselective thioester, which then reacts specifically with a protein engineered to have an N-terminal cysteine.[15][16]

Applications in Research and Drug Development:

  • Fluorescence-Based Assays: Labeled proteins with fluorescent dyes are used in a variety of applications, including immunofluorescence, flow cytometry, and biophysical methods like microscale thermophoresis (MST) to study protein-protein interactions.[9][10]

  • Antibody-Drug Conjugates (ADCs): While non-specific, NHS ester chemistry can be used in the development of ADCs, though more site-specific methods are often preferred to ensure homogeneity.

  • Biomolecule Detection: Biotinylation of proteins using NHS esters allows for their detection and purification using streptavidin-based affinity chromatography.

Advantages and Limitations:

  • Advantages: A vast array of NHS ester reagents with different functionalities are commercially available, and the reaction is relatively easy to perform.[9]

  • Limitations: The reaction is generally not site-specific, leading to heterogeneous labeling products which can affect protein function.[9][17] NHS esters are also prone to hydrolysis, especially at higher pH, which can reduce labeling efficiency.[12]

Data Presentation: Comparison of Protein Modification Methods

ParameterReductive Amination (Dimethyl Labeling)N-hydroxysuccinimide (NHS) Ester Labeling
Target Residues N-terminus (α-amine), Lysine (ε-amine)[2]N-terminus (α-amine), Lysine (ε-amine)[9]
Selectivity Generally non-specific for N-terminus over Lysine.Can be made N-terminal specific with an N-terminal Cysteine[15] or by controlling pH.[14]
Optimal pH ~6.1 for N-terminal selectivity,[6][7] neutral for general labeling.8.3 - 8.5 for general labeling;[12][13] 6.8 - 7.0 for N-Cys specific method.[15]
Reaction Time Can be very fast (minutes to a few hours).[18]4 hours to overnight.[13] For N-Cys method, 24-48 hours.[9]
Typical Reagents Formaldehyde, Sodium Cyanoborohydride (NaBH₃CN).[4]R-NHS ester, Buffers (Bicarbonate, PBS).[10]
Bond Formed Secondary/Tertiary Amine.[1]Amide.[11]
Charge Alteration Preserves positive charge.[7]Neutralizes positive charge.[1]
Labeling Efficiency Generally high conversion.[7]Variable, can be around 35% at 2.5 mg/mL protein.[19]

Experimental Protocols

Protocol 1: Reductive Dimethylation of Peptides for Quantitative Proteomics

This protocol describes a robust method for stable isotope dimethyl labeling of peptide mixtures derived from protein digests.[4]

Materials:

  • Digested peptide samples (in a suitable buffer like TEAB or HEPES).

  • Labeling Buffers:

    • Light Label: 4% (v/v) CH₂O (Formaldehyde) in H₂O.

    • Heavy Label: 4% (v/v) ¹³CD₂O (Heavy Formaldehyde) in D₂O.

  • Reducing Agent Buffers:

    • Light Reductant: 600 mM NaBH₃CN in H₂O.

    • Heavy Reductant: 600 mM NaBD₃CN in D₂O.

  • Quenching Solution: 1% (v/v) Ammonia solution.

  • Acidification Solution: 5% (v/v) Formic Acid.

  • Reversed-phase C18 StageTips for sample cleanup.

Procedure:

  • Sample Preparation: Start with equal amounts of digested peptides (e.g., 25-30 µg) from two different samples to be compared (Sample A and Sample B).[20] Ensure the samples are in a final volume of approximately 50-100 µL of a suitable buffer (e.g., 100 mM TEAB, pH 8.0).

  • Labeling Reaction:

    • To Sample A, add 4 µL of the Light Labeling Buffer (CH₂O).

    • To Sample B, add 4 µL of the Heavy Labeling Buffer (¹³CD₂O).

    • Vortex both samples and briefly centrifuge.

  • Reduction:

    • Immediately add 4 µL of the Light Reductant (NaBH₃CN) to Sample A.

    • Immediately add 4 µL of the Heavy Reductant (NaBD₃CN) to Sample B.

    • Vortex both samples and incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add 8 µL of the Quenching Solution (1% Ammonia) to each sample to consume any excess formaldehyde.

    • Incubate for 10 minutes at room temperature.

  • Acidification and Pooling:

    • Add 4 µL of the Acidification Solution (5% Formic Acid) to each sample to stop the reaction.

    • Combine the light-labeled Sample A and the heavy-labeled Sample B into a single tube.

  • Sample Cleanup:

    • Desalt the combined peptide mixture using a C18 StageTip or other reversed-phase chromatography method to remove reagents and salts.

    • Elute the labeled peptides and dry them in a vacuum centrifuge.

  • Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis. The mass difference between heavy and light labeled peptides will be used for quantification.[4]

Protocol 2: Site-Specific N-Terminal Labeling with an NHS Ester

This protocol details a "one-pot" method to selectively label a protein with an N-terminal cysteine residue using an NHS ester.[15][17]

Materials:

  • Protein of interest with an N-terminal Cysteine, purified (e.g., 5-50 µM).

  • R-NHS ester (e.g., a fluorescent dye NHS ester).

  • Labeling Buffer Components: HEPES, TCEP (tris(2-carboxyethyl)phosphine), MESNa (2-mercaptoethanesulfonic acid sodium salt).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of the Thioester Reagent (Step 1):

    • Prepare a fresh solution containing 100 mM HEPES (pH 6.8–7.0), 0.5–1 mM TCEP, and 500 mM MESNa.[15]

    • Dissolve the R-NHS ester in this solution to a final concentration of 2.5–5 mM.

    • Vortex vigorously to ensure the NHS ester is fully dissolved.

    • Incubate this mixture at room temperature for 3 hours to allow for the complete conversion of the NHS ester to a thioester (R-MESNa).[15]

  • N-Terminal Labeling Reaction (Step 2):

    • Add the freshly prepared R-MESNa thioester mixture to your purified protein solution (containing the N-terminal cysteine) to achieve a final thioester concentration of approximately 1 mM.[9]

    • The final protein concentration should be between 5–50 µM.[9]

    • Incubate the reaction mixture at room temperature for 24–48 hours. Protect from light if using a fluorescent dye.

    • For less stable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[9]

  • Purification of the Labeled Protein:

    • After the incubation period, purify the labeled protein from the excess unreacted thioester and byproducts.

    • Size-exclusion chromatography (gel filtration) is a common and effective method for this purification step.

  • Characterization:

    • Determine the concentration and labeling efficiency of the purified protein using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the protein and at the dye's maximum absorbance).[19]

    • The integrity and purity of the labeled protein can be further assessed by SDS-PAGE and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_label Stable Isotope Dimethyl Labeling cluster_analysis Analysis p1 Protein Sample A (e.g., Control) d1 Tryptic Digestion p1->d1 p2 Protein Sample B (e.g., Treated) d2 Tryptic Digestion p2->d2 l1 Light Labeling: CH₂O + NaBH₃CN d1->l1 l2 Heavy Labeling: ¹³CD₂O + NaBD₃CN d2->l2 mix Mix Samples 1:1 l1->mix l2->mix cleanup Sample Cleanup (e.g., C18 StageTip) mix->cleanup ms LC-MS/MS Analysis cleanup->ms quant Protein Quantification (Compare Peak Areas) ms->quant reaction_pathway cluster_step1 Step 1: Thioester Formation cluster_step2 Step 2: N-Terminal Ligation nhs R-NHS Ester thioester R-Thioester (Chemoselective) nhs->thioester + MESNa (Transesterification) mesna MESNa (Thiol) mesna->thioester labeled_protein N-Terminally Labeled Protein (Stable Amide Bond) thioester->labeled_protein + Protein-N-Cys (Native Chemical Ligation) protein Protein with N-Terminal Cysteine protein->labeled_protein

References

Application Notes and Protocols: Utilizing 3-amino-N,N-dimethylpropanamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe potential, hypothetical uses of 3-amino-N,N-dimethylpropanamide in solid-phase peptide synthesis (SPPS). To date, there is no direct published literature detailing the use of this specific reagent in SPPS. The methodologies provided are based on established principles of peptide chemistry and the known reactivity of molecules with similar functional groups. These protocols should be considered as starting points for research and development, and would require empirical validation and optimization.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the stepwise assembly of amino acids on a solid support. The efficiency and purity of the final peptide are highly dependent on the reagents used throughout the process, including capping agents, linkers, and cleavage scavengers. This compound, a small molecule featuring a primary amine and a tertiary amide, possesses functionalities that suggest its potential utility in several aspects of SPPS. Its structural similarity to β-alanine derivatives and other small amines used in peptide chemistry invites exploration of its application in enhancing peptide synthesis workflows.[1]

This document outlines hypothetical applications of this compound as a capping agent, a component for linker synthesis, a scavenger in peptide cleavage, and a reagent for post-synthesis modification.

Application as a Capping Agent

In SPPS, incomplete coupling reactions can lead to the formation of deletion sequences, which are peptide impurities lacking one or more amino acids. Capping is a critical step to permanently block these unreacted N-terminal amines, preventing them from participating in subsequent coupling cycles.[2] Typically, acetic anhydride is used for this purpose. This compound could serve as an alternative capping agent, introducing a small, polar cap.

Experimental Protocol: Capping with this compound

This protocol assumes a standard Fmoc-SPPS workflow.

  • Resin Preparation: Following the coupling of an amino acid, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min) to remove excess reagents.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of unreacted primary amines.[2]

  • Capping Solution Preparation: Prepare a 0.5 M solution of an activating agent (e.g., HBTU) and a 1 M solution of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. In a separate vial, prepare a 1 M solution of this compound in DMF.

  • Capping Reaction:

    • To the peptide-resin, add the activating agent solution (2 equivalents relative to the initial resin loading).

    • Add the this compound solution (5 equivalents).

    • Add the DIPEA solution (10 equivalents).

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min) to remove excess capping reagents and byproducts.

  • Confirmation: Perform a final Kaiser test to confirm the absence of free amines. A negative result (yellow beads) indicates successful capping.

Hypothetical Quantitative Data: Capping Efficiency
Capping ReagentConcentrationReaction Time (min)Capping Efficiency (%)
Acetic Anhydride/DIPEA10 eq / 20 eq10>99.5
This compound/HBTU/DIPEA 5 eq / 2 eq / 10 eq 45 >99 (projected)

Note: The data for this compound is hypothetical and would require experimental verification.

capping_workflow start Peptide-Resin with Unreacted Amines capping Add Capping Solution: - this compound - HBTU - DIPEA in DMF start->capping Incomplete Coupling wash1 Wash with DMF capping->wash1 React 30-60 min kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->capping Positive (Repeat) end Capped Peptide-Resin kaiser_test->end Negative next_cycle Proceed to Next Deprotection/Coupling Cycle end->next_cycle

Caption: Workflow for capping unreacted amines using this compound.

Application in Custom Linker Synthesis for C-terminal Amides

The synthesis of C-terminal peptide amides is crucial for many biologically active peptides. This is typically achieved using pre-functionalized resins like Rink Amide or PAL.[3] this compound could potentially be used to create a custom linker on a base resin (e.g., Merrifield resin) for this purpose. The primary amine would be attached to the resin via a suitable handle, leaving the N,N-dimethylpropanamide moiety as the point of peptide attachment.

Experimental Protocol: Synthesis of a Custom Amide-Linker Resin
  • Resin Functionalization: Start with a base resin such as chloromethylated polystyrene (Merrifield resin).

  • Linker Attachment:

    • Swell the resin in DMF.

    • Prepare a solution of a suitable bifunctional handle, for example, 4-(bromomethyl)benzoic acid.

    • React the handle with the resin in the presence of a base like cesium carbonate to form an ester linkage.

  • Activation of the Handle: Activate the carboxylic acid of the attached handle using standard coupling reagents (e.g., HBTU/DIPEA).

  • Coupling of this compound:

    • Add a solution of this compound (5 equivalents relative to the resin functionalization) in DMF to the activated resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing and Capping: Wash the resin extensively with DMF and DCM. Cap any unreacted activated sites with a small amine or acetic anhydride.

  • Fmoc-Amino Acid Loading: The first Fmoc-protected amino acid can then be coupled to the secondary amine that is formed (if the handle allows for it) or the amide can be further modified to present a primary amine for peptide synthesis.

Hypothetical Quantitative Data: Resin Loading Capacity
Base ResinLinker StrategyLoading Capacity (mmol/g)
Rink Amide ResinCommercial Standard0.4 - 0.8
Custom Resin via this compound Hypothetical 0.2 - 0.5 (projected)

Note: The loading capacity is hypothetical and depends heavily on the efficiency of each reaction step.

linker_synthesis resin Merrifield Resin Polystyrene-CH2Cl functionalized_resin Functionalized Resin Resin-O-CO-Ph-CH2Br resin->functionalized_resin Attach Handle handle 4-(Bromomethyl)benzoic Acid Br-CH2-Ph-COOH activated_resin Activated Resin Resin-Linker-CO-X functionalized_resin->activated_resin Activate Carboxyl final_resin Custom Amide Resin Resin-Linker-CO-NH-(CH2)2-CO-N(CH3)2 activated_resin->final_resin reagent This compound H2N-(CH2)2-CO-N(CH3)2 reagent->final_resin Couple

Caption: Conceptual pathway for synthesizing a custom amide linker.

Application as a Scavenger in Peptide Cleavage

During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), side-chain protecting groups are also removed. This generates highly reactive carbocations that can modify sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[4] Scavengers are added to the cleavage cocktail to trap these carbocations. While thiols like ethanedithiol (EDT) and triisopropylsilane (TIS) are common, amine-containing molecules can also play a role in preventing certain side reactions. This compound, being a primary amine, could potentially act as a cation scavenger.

Experimental Protocol: Cleavage with a Custom Scavenger Cocktail
  • Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a peptide containing acid-sensitive residues, a potential cocktail could be:

    • 90% (v/v) TFA

    • 5% (v/v) Triisopropylsilane (TIS)

    • 2.5% (v/v) Water

    • 2.5% (w/v) this compound

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry the purified peptide under vacuum.

Hypothetical Quantitative Data: Cleavage Yield and Purity
Scavenger CocktailPeptide SequenceCleavage Yield (%)Crude Purity (%)
Reagent K (TFA/Phenol/H2O/Thioanisole/EDT)H-Trp-Ala-Gly-NH28590
TFA/TIS/H2O/3-amino-N,N-dimethylpropanamide H-Trp-Ala-Gly-NH2 80 (projected) 88 (projected)

Note: The yield and purity are hypothetical and would be highly sequence-dependent and require experimental validation.

cleavage_process peptide_resin Dry Peptide-Resin cleavage Cleavage Reaction (2-3 hours) peptide_resin->cleavage cleavage_cocktail Cleavage Cocktail: TFA/TIS/H2O/ This compound cleavage_cocktail->cleavage filtration Filtration cleavage->filtration precipitation Precipitation in Cold Diethyl Ether filtration->precipitation Filtrate purification Centrifugation, Washing, and Drying precipitation->purification final_peptide Crude Peptide purification->final_peptide

Caption: Process flow for peptide cleavage using a custom scavenger cocktail.

Application in Post-Synthesis Modification

Post-synthesis modification allows for the introduction of various functionalities onto a peptide after its assembly, enabling the creation of peptide conjugates, labeled peptides, and peptidomimetics.[5][6] The primary amine of this compound can be used to modify a peptide that has a reactive group, such as an activated C-terminal carboxyl group or a side chain that has been selectively deprotected and activated.

Experimental Protocol: C-Terminal Modification of a Peptide

This protocol describes the solution-phase modification of a peptide after cleavage from the resin.

  • Peptide Synthesis: Synthesize the desired peptide on a resin that allows for cleavage to a C-terminal carboxylic acid (e.g., Wang resin).

  • Cleavage and Purification: Cleave the peptide from the resin and purify it by HPLC to obtain the pure peptide with a free C-terminus.

  • Activation of the C-terminus:

    • Dissolve the purified peptide in a suitable solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir for 10-15 minutes to activate the C-terminal carboxyl group.

  • Amination Reaction:

    • Add a solution of this compound (5 equivalents) in DMF to the activated peptide solution.

    • Monitor the reaction by LC-MS until completion (typically 1-4 hours).

  • Purification: Purify the modified peptide by preparative HPLC to remove excess reagents and obtain the final product.

Hypothetical Quantitative Data: Modification Efficiency
PeptideModifying AgentReaction PhaseModification Yield (%)
H-Gly-Phe-Ala-Leu-OHN-Hydroxysuccinimide esterSolution90
H-Gly-Phe-Ala-Leu-OH This compound Solution 85 (projected)

Note: The modification yield is hypothetical and subject to optimization of reaction conditions.

post_synthesis_modification cluster_synthesis Peptide Synthesis and Purification synthesis SPPS on Wang Resin cleavage TFA Cleavage synthesis->cleavage purification1 HPLC Purification cleavage->purification1 pure_peptide Purified Peptide (C-terminal COOH) purification1->pure_peptide activation Activation with HATU/DIPEA pure_peptide->activation amination Reaction with This compound activation->amination purification2 Final HPLC Purification amination->purification2 modified_peptide C-terminally Modified Peptide purification2->modified_peptide

Caption: Workflow for post-synthesis C-terminal modification of a peptide.

References

Application Note and Protocol: Quantitative Proteomic Analysis of Peptides Labeled with a Novel Dimethylpropanamide-Based Isobaric Tag using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobaric labeling is a powerful mass spectrometry strategy for quantitative proteomics, enabling the simultaneous analysis of multiple samples.[1] Peptides are labeled with chemical tags that are isobaric (have the same total mass) but possess reporter ions of different masses that are liberated upon fragmentation in the mass spectrometer.[1] This application note provides a detailed protocol for the use of a novel 3-amino-N,N-dimethylpropanamide-based isobaric tag for the relative quantification of peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The protocol covers all steps from sample preparation to data analysis and is designed to be a comprehensive guide for researchers in proteomics and drug development.

A typical isobaric labeling experiment involves several key stages: protein extraction and digestion, peptide labeling with the isobaric tags, mixing of the labeled samples, followed by LC-MS/MS analysis and data processing.[2] This methodology allows for accurate relative quantification of proteins between different samples, making it a valuable tool for biomarker discovery and understanding cellular mechanisms.[3]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis ProteinExtraction Protein Extraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Extracted Proteins TrypticDigestion Tryptic Digestion ReductionAlkylation->TrypticDigestion Reduced & Alkylated Proteins Labeling Isobaric Tagging (this compound) TrypticDigestion->Labeling Peptide Mixture Quenching Quenching Labeling->Quenching Labeled Peptides SamplePooling Sample Pooling Quenching->SamplePooling Fractionation High pH RP Fractionation SamplePooling->Fractionation Pooled Peptides LCMS LC-MS/MS Analysis Fractionation->LCMS Peptide Fractions DatabaseSearch Database Search LCMS->DatabaseSearch MS/MS Spectra Quantification Reporter Ion Quantification DatabaseSearch->Quantification Peptide Identification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis Quantitative Data

Caption: Experimental workflow for quantitative proteomics using a dimethylpropanamide-based isobaric tag.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the workflow.

Protein Extraction, Reduction, Alkylation, and Digestion

This protocol is adapted from standard procedures for preparing protein samples for mass spectrometry.[4][5]

Materials:

  • Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAA)

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0

  • Trypsin (mass spectrometry grade)

Protocol:

  • Protein Extraction: Lyse cells or tissues in Lysis Buffer.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 55 mM and incubate for 30 minutes at room temperature in the dark.

  • Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 2 M.

  • Tryptic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[5]

Peptide Labeling with this compound Isobaric Tag

This protocol is based on established methods for labeling peptides with amine-reactive isobaric tags.[4][6]

Materials:

  • This compound isobaric tag reagents (dissolved in anhydrous acetonitrile)

  • Quenching Solution: 5% hydroxylamine in 100 mM TEAB

Protocol:

  • Reagent Preparation: Equilibrate the isobaric tag reagents to room temperature. Dissolve each tag in anhydrous acetonitrile.[4]

  • Labeling Reaction: Add the dissolved tag reagent to the digested peptide sample. A typical ratio is 4:1 or 8:1 (tag:peptide, w/w).[7] Incubate for 1 hour at room temperature.

  • Quenching: Add the Quenching Solution to stop the labeling reaction and incubate for 15 minutes.[4]

Sample Pooling, Cleanup, and Fractionation

Materials:

  • C18 Sep-Pak cartridges or equivalent for desalting

  • High pH reverse-phase (RP) HPLC system

Protocol:

  • Pooling: Combine the labeled peptide samples in equal amounts.

  • Cleanup: Desalt the pooled sample using a C18 cartridge to remove unreacted tags and other contaminants.

  • Fractionation: Fractionate the desalted peptides using a high pH RP HPLC system to reduce sample complexity.[8] Collect fractions for subsequent LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Nano-flow HPLC system

  • High-resolution Orbitrap mass spectrometer

LC Separation Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 35% Mobile Phase B over 90 minutes.

  • Flow Rate: 300 nL/min

MS/MS Acquisition Settings:

  • MS1 Resolution: 120,000

  • MS/MS Resolution: 60,000[9]

  • Activation Type: Higher-energy C-trap dissociation (HCD)

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10-15 most abundant precursor ions for fragmentation.

Quantitative Data Presentation

The following table presents a hypothetical quantitative dataset that could be generated from an experiment comparing a treated versus a control group. The data illustrates the typical output, including protein identification, fold change, and statistical significance.

Protein AccessionGene SymbolProtein NameLog2 Fold Change (Treated/Control)p-value
P02768ALBSerum albumin-0.150.68
P68871HBBHemoglobin subunit beta0.050.89
P01903HLA-AHLA class I histocompatibility antigen, A-2 alpha chain1.580.02
P04040HSP90AA1Heat shock protein HSP 90-alpha2.100.005
Q06830PRDX1Peroxiredoxin-1-1.850.01
P31946YWHAZ14-3-3 protein zeta/delta0.220.55

Data Analysis Workflow

data_analysis_workflow cluster_raw_data Raw Data Processing cluster_identification Peptide and Protein Identification cluster_quantification Quantification and Statistical Analysis cluster_results Results RawFiles Raw MS Files PeakPicking Peak Picking & Feature Detection RawFiles->PeakPicking DatabaseSearch Database Search (e.g., Sequest, Mascot) PeakPicking->DatabaseSearch FDR False Discovery Rate (FDR) Filtering DatabaseSearch->FDR ReporterIonExtraction Reporter Ion Intensity Extraction FDR->ReporterIonExtraction Normalization Data Normalization ReporterIonExtraction->Normalization StatisticalTest Statistical Testing (e.g., t-test) Normalization->StatisticalTest ProteinQuantification Protein Quantification Results StatisticalTest->ProteinQuantification BiologicalInterpretation Biological Interpretation ProteinQuantification->BiologicalInterpretation

Caption: Data analysis workflow for isobaric tag-based quantitative proteomics.

A typical data analysis workflow for isobaric labeling experiments includes several steps.[2] Raw MS data is processed to identify peptides by searching against a protein database.[10] The intensities of the reporter ions are then extracted to determine the relative abundance of each peptide across the different samples.[11] Statistical analysis is performed to identify proteins that are significantly differentially expressed between conditions.[12]

Disclaimer: This document provides a general protocol and should be adapted based on specific experimental requirements and available instrumentation.

References

Application of 3-amino-N,N-dimethylpropanamide in Proteomics Research: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and proteomics resource databases have revealed no established or documented applications of 3-amino-N,N-dimethylpropanamide specifically within the field of proteomics research. Searches for this compound, including under its alternative names such as N,N-dimethyl-beta-alaninamide, did not yield any specific protocols, quantitative data, or peer-reviewed publications detailing its use for protein analysis, identification, or quantification.

While a comprehensive review did not uncover direct applications for this compound, the query suggests an interest in the derivatization of amine groups for proteomics analysis. This is a common strategy to enhance the detection and quantification of proteins and peptides by mass spectrometry. To provide context for researchers and drug development professionals, this document outlines the principles and common methodologies for amine-reactive chemistry in proteomics.

Overview of Amine-Reactive Chemistries in Proteomics

The primary targets for amine-reactive chemistry in proteomics are the N-terminus of proteins and the epsilon-amino group of lysine residues. Chemical derivatization is employed to:

  • Improve ionization efficiency: Attaching a charged or more easily ionizable group can enhance the signal in mass spectrometry.

  • Enable quantification: Isotopic labels can be introduced to allow for the relative or absolute quantification of proteins between different samples.

  • Facilitate peptide sequencing: Certain modifications can lead to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in peptide identification.

Two prevalent methods for the derivatization of amines in proteomics are discussed below.

Labeling with N-Hydroxysuccinimide (NHS) Esters

NHS esters are a class of amine-reactive reagents that form stable amide bonds with primary amines at physiological to slightly alkaline pH. This is one of the most common methods for labeling proteins and peptides.

Experimental Workflow for NHS Ester Labeling:

The general workflow for labeling proteins with an NHS ester reagent, such as those used in isobaric tagging for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT), is as follows:

NHS_Ester_Workflow Protein_Sample Protein Sample Reduction_Alkylation Reduction & Alkylation Protein_Sample->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Labeling Labeling with NHS-Ester Reagent Digestion->Labeling Quenching Quenching Labeling->Quenching Pooling Combine Samples Quenching->Pooling LC_MS LC-MS/MS Analysis Pooling->LC_MS

Caption: General workflow for protein quantification using NHS ester-based isobaric tags.

Experimental Protocol: Generic NHS Ester Labeling for Quantitative Proteomics

  • Protein Extraction and Preparation: Extract proteins from cells or tissues using a suitable lysis buffer. Determine the protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation:

    • To a solution containing 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using a method such as acetone precipitation to remove interfering substances.

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM triethylammonium bicarbonate, TEAB).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Labeling:

    • Resuspend the desired amount of the NHS-ester labeling reagent (e.g., TMT or iTRAQ) in a suitable organic solvent like anhydrous acetonitrile.

    • Add the labeling reagent to the peptide digest and incubate for 1 hour at room temperature.

  • Quenching the Reaction:

    • Add hydroxylamine or another primary amine-containing solution to quench the reaction by consuming any unreacted NHS-ester reagent. Incubate for 15 minutes.

  • Sample Pooling and Cleanup:

    • Combine the differentially labeled peptide samples into a single tube.

    • Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Reductive Amination (Dimethyl Labeling)

Reductive amination is a cost-effective method for introducing isotopic labels for quantitative proteomics. It involves the reaction of primary amines with formaldehyde, followed by reduction with a reducing agent like sodium cyanoborohydride to form a stable dimethylated amine. By using isotopically labeled formaldehyde and/or reducing agent, different mass tags can be introduced.

Signaling Pathway of Reductive Amination:

Reductive_Amination Peptide_Amine Peptide-NH2 (Primary Amine) Schiff_Base Schiff Base Intermediate (Peptide-N=CH2) Peptide_Amine->Schiff_Base + Formaldehyde Formaldehyde Formaldehyde (CH2O or 13CD2O) Dimethyl_Peptide Dimethylated Peptide (Peptide-N(CH3)2) Schiff_Base->Dimethyl_Peptide + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: The chemical pathway of reductive amination for peptide labeling.

Experimental Protocol: In-solution Dimethyl Labeling of Peptides

  • Peptide Preparation: Start with a tryptic digest of your protein sample, desalted using a C18 SPE cartridge.

  • Labeling Reaction:

    • Resuspend the peptide sample (e.g., 50 µg) in 100 µL of a suitable buffer (e.g., 100 mM TEAB, pH 8.5).

    • For "light" labeling, add 4 µL of 4% (v/v) formaldehyde (CH₂O).

    • For "heavy" labeling, add 4 µL of 4% (v/v) ¹³C-deuterated formaldehyde (¹³CD₂O).

    • Vortex briefly to mix.

  • Reduction:

    • Immediately add 4 µL of 0.6 M sodium cyanoborohydride (NaBH₃CN).

    • Vortex and incubate for 1 hour at room temperature.

  • Quenching the Reaction:

    • Stop the reaction by adding 16 µL of 1% (v/v) ammonia to consume excess formaldehyde.

    • Add 8 µL of formic acid to acidify the sample and neutralize the reducing agent.

  • Sample Pooling and Cleanup:

    • Combine the "light" and "heavy" labeled samples at the desired ratio (e.g., 1:1).

    • Desalt the pooled sample using a C18 SPE cartridge.

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide mixture by LC-MS/MS. Peptides labeled with the "heavy" reagent will have a specific mass shift compared to their "light" counterparts.

Quantitative Data Presentation

As no experiments utilizing this compound in proteomics have been identified, no quantitative data can be presented. For the established methods described above, quantitative data is typically presented in tables summarizing protein ratios between different conditions, along with statistical significance (e.g., p-values or q-values) and the number of peptides identified per protein. An example of such a table structure is provided below for illustrative purposes.

Table 1: Example of Quantitative Proteomics Data Presentation

Protein AccessionGene NameProtein DescriptionLog₂ Fold Change (Condition 2 / Condition 1)p-valueNumber of Peptides
P02768ALBSerum albumin1.580.00125
P68871HBBHemoglobin subunit beta-2.100.00518
Q06830PRDX1Peroxiredoxin-10.850.04512

Conclusion

While this compound does not have a recognized application in proteomics, the underlying principle of using amine-reactive small molecules is central to many powerful techniques in the field. Researchers interested in this area are encouraged to explore well-validated methods such as labeling with NHS esters (e.g., TMT, iTRAQ) or reductive amination (dimethyl labeling). These approaches offer robust and reproducible means for protein quantification and identification, supported by a wealth of literature and established protocols. Future research may uncover novel reagents and applications, but for current proteomic needs, these established methods remain the standard.

Application Notes and Protocols for 3-amino-N,N-dimethylpropanamide as a Chemical Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the choice of a chemical linker is critical for the successful development of targeted therapeutics such as antibody-drug conjugates (ADCs), as well as for the creation of diagnostic reagents and research tools. An ideal linker should be stable in circulation, allow for efficient conjugation, and enable the release of the payload at the target site. This document provides detailed application notes and protocols for the potential use of 3-amino-N,N-dimethylpropanamide as a short-chain, hydrophilic, amine-containing chemical linker in bioconjugation.

This compound is a small molecule featuring a primary amine and a tertiary amide. The primary amine serves as a versatile reactive handle for conjugation to biomolecules, typically through the formation of a stable amide bond with an activated carboxylic acid. The N,N-dimethylpropanamide moiety imparts a degree of hydrophilicity to the linker, which can be beneficial in maintaining the solubility and preventing aggregation of the resulting bioconjugate. While not as extensively documented as longer polyethylene glycol (PEG) linkers, short-chain aliphatic linkers like this compound can be advantageous in scenarios where a compact and rigid connection between the biomolecule and the payload is desired.

Application Notes

The primary application of this compound in bioconjugation is as a nucleophilic spacer that can be coupled to a biomolecule (e.g., an antibody, protein, or peptide) or a payload (e.g., a small molecule drug, fluorophore, or biotin) that has been functionalized with an activated carboxylic acid. The most common method for this is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to convert a carboxylic acid to an amine-reactive NHS ester.

Key Features and Potential Advantages:

  • Short, Defined Length: The propyl chain provides a short and well-defined spacer arm, which can be advantageous for applications requiring precise control over the distance between the conjugated molecules.

  • Hydrophilicity: The amide group contributes to the hydrophilicity of the linker, which can help to mitigate the aggregation of hydrophobic payloads.

  • Stable Amide Linkage: The reaction of the primary amine with an activated carboxyl group forms a highly stable amide bond, ensuring the integrity of the bioconjugate under physiological conditions.[1][2][3]

  • Versatility: The primary amine can be reacted with a variety of electrophilic functional groups, although coupling to activated esters is the most common.

Potential Limitations:

  • Lack of a Cleavable Moiety: As a simple aliphatic amine, this linker does not contain a cleavable group (e.g., a disulfide bond or a pH-sensitive hydrazone). Therefore, it is best suited for applications where the payload is active in its conjugated form or where the entire bioconjugate is intended to be internalized and degraded within the cell.

  • Potential for Lower Solubility Compared to PEG Linkers: While the amide group provides some hydrophilicity, it is significantly less than that provided by longer PEG chains. For highly hydrophobic payloads, a more hydrophilic linker may be necessary.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for bioconjugation reactions using an amine linker like this compound. These values are based on typical outcomes for EDC/NHS-mediated amide bond formation.

Table 1: Reaction Parameters for Antibody-Linker Conjugation

ParameterValueNotes
Antibody Concentration 5 - 10 mg/mLHigher concentrations can lead to aggregation.
Molar Ratio (Linker:Antibody) 10:1 to 50:1The optimal ratio needs to be determined empirically.
Molar Ratio (EDC:Linker) 1.5:1A slight excess of EDC ensures efficient activation.
Molar Ratio (NHS:Linker) 2:1A higher excess of NHS stabilizes the active ester.
Reaction pH 7.2 - 8.0Balances amine reactivity and NHS ester stability.[4]
Reaction Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability.
Reaction Time 1 - 4 hoursLonger reaction times can lead to hydrolysis of the NHS ester.
Quenching Reagent 1 M Tris-HCl, pH 8.0Quenches unreacted NHS esters.

Table 2: Characterization of the Resulting Antibody-Drug Conjugate (ADC)

ParameterMethodTypical Result
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (MS)[5][6]2 - 4
Conjugation Efficiency HPLC> 90%
Aggregate Formation Size Exclusion Chromatography (SEC)< 5%
Binding Affinity (to target antigen) ELISA or Surface Plasmon Resonance (SPR)Minimal change compared to unconjugated antibody.
In Vitro Cytotoxicity Cell-based assayDependent on the specific payload and target cell line.
Plasma Stability (Amide Bond) In vitro incubation in plasma followed by LC-MS analysis>95% intact conjugate after 7 days.[2]

Experimental Protocols

The following are detailed protocols for the use of a short-chain primary amine linker, exemplified by this compound, in a two-step bioconjugation process.

Protocol 1: Activation of a Carboxylic Acid-Containing Payload with EDC/NHS

This protocol describes the activation of a payload (e.g., a cytotoxic drug) that has a carboxylic acid functional group.

Materials:

  • Carboxylic acid-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction vials and magnetic stirrer

Procedure:

  • Prepare Payload Solution: Dissolve the carboxylic acid-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Prepare EDC and NHS Solutions: Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.

  • Activation Reaction:

    • Add the payload solution to a reaction vial.

    • Add the NHS solution to the payload, followed by the EDC solution.

    • The molar ratio should be approximately 1:2:1.5 (Payload:NHS:EDC).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Use Immediately: The resulting NHS-activated payload is susceptible to hydrolysis and should be used immediately in the next conjugation step.

Protocol 2: Conjugation of the Activated Payload to an Antibody

This protocol describes the conjugation of the NHS-activated payload from Protocol 1 to the lysine residues of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated payload from Protocol 1

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Reaction vials and rotator/rocker

Procedure:

  • Prepare Antibody Solution: Adjust the concentration of the antibody to 5-10 mg/mL in the Conjugation Buffer.

  • Conjugation Reaction:

    • Slowly add the NHS-activated payload solution to the antibody solution while gently stirring.

    • The molar ratio of activated payload to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized (typically starting with a 10- to 20-fold molar excess of the payload).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation or rocking.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified antibody-drug conjugate.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Analyze the DAR and heterogeneity of the ADC using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5][6]

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

    • Evaluate the binding affinity and biological activity of the ADC using appropriate assays.

Mandatory Visualization

Diagram 1: Two-Step EDC/NHS Conjugation Workflow

G cluster_0 Step 1: Payload Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Purification & Analysis Payload Carboxylic Acid- Containing Payload Activated_Payload NHS-Activated Payload Payload->Activated_Payload Activation (MES Buffer, pH 6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Payload Activated_Payload2 NHS-Activated Payload Antibody Antibody Conjugate Antibody-Linker- Payload Conjugate Antibody->Conjugate Conjugation (PBS, pH 7.2-8.0) Linker 3-amino-N,N- dimethylpropanamide Linker->Conjugate Activated_Payload2->Conjugate Conjugate2 Crude Conjugate Purification Purification (Desalting Column) Analysis Characterization (MS, SEC, etc.) Purification->Analysis Conjugate2->Purification

Caption: Workflow for the two-step conjugation of a payload to an antibody.

Diagram 2: Reaction Scheme for Amide Bond Formation

G cluster_0 Activation cluster_1 Conjugation R_COOH R-COOH O_Acylisourea O-Acylisourea Intermediate R_COOH->O_Acylisourea +EDC EDC EDC NHS NHS NHS_Ester R-CO-NHS O_Acylisourea->NHS_Ester +NHS NHS_Ester2 R-CO-NHS Amide_Bond R-CO-NH-(CH₂)₂-CON(CH₃)₂ NHS_Ester2->Amide_Bond + Amine Amine_Linker H₂N-(CH₂)₂-CON(CH₃)₂ G Biomolecule Biomolecule (e.g., Antibody) Bioconjugate Functional Bioconjugate Biomolecule->Bioconjugate Targeting Linker Linker (3-amino-N,N- dimethylpropanamide) Linker->Bioconjugate Connection & Stability Payload Payload (e.g., Drug, Fluorophore) Payload->Bioconjugate Functionality

References

Application Notes and Protocols: Derivatization of Primary Amines with 3-Amino-N,N-dimethylpropanamide for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the derivatization of primary amines using 3-amino-N,N-dimethylpropanamide. This protocol is designed to enhance the analytical detection of primary amine-containing compounds, such as pharmaceuticals and biomolecules, by liquid chromatography-mass spectrometry (LC-MS). The derivatization process improves ionization efficiency and chromatographic retention, leading to increased sensitivity and more robust quantitative analysis.

Introduction

Primary amines are a common functional group in a vast array of molecules of interest to the pharmaceutical and biotechnology industries, including drug candidates, metabolites, and biomarkers. The quantitative analysis of these compounds can be challenging due to their polarity and poor ionization efficiency in common LC-MS conditions. Chemical derivatization is a widely employed strategy to overcome these limitations.

This application note describes a novel, hypothetical derivatization strategy utilizing this compound. The proposed reaction involves the formation of a stable urea linkage between the primary amine of the analyte and an activated form of the derivatizing agent. The resulting derivative incorporates a tertiary amine moiety, which is readily protonated, thereby significantly enhancing the signal in positive ion electrospray ionization mass spectrometry (ESI-MS).

Proposed Reaction Mechanism

The derivatization of a primary amine with this compound is proposed to proceed via a two-step process. First, the primary amine of this compound is activated to form a reactive intermediate, such as an isocyanate. This activated intermediate then readily reacts with the primary amine of the target analyte to form a stable N,N'-disubstituted urea derivative. This reaction is outlined below:

G cluster_activation Activation Step cluster_derivatization Derivatization Step reagent This compound intermediate Isocyanate Intermediate reagent->intermediate Activation activating_agent Activating Agent (e.g., Phosgene equivalent) derivative Derivatized Analyte (Urea Derivative) intermediate->derivative Nucleophilic Attack analyte Primary Amine Analyte (R-NH2) analyte->derivative

Caption: Proposed reaction pathway for the derivatization of a primary amine.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Triphosgene (or other suitable activating agent)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Primary amine standard solutions (e.g., amphetamine, glycine)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA)

  • Nitrogen gas supply

In-situ Generation of the Activated Derivatizing Reagent

Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel.

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under a nitrogen atmosphere, add triphosgene (0.4 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • The resulting solution containing the isocyanate intermediate is used directly in the next step.

Derivatization Protocol for Primary Amines
  • Prepare a 1 mg/mL stock solution of the primary amine analyte in a suitable solvent (e.g., ACN or water).

  • In a clean microcentrifuge tube, add 10 µL of the analyte stock solution.

  • Add 50 µL of the freshly prepared activated derivatizing reagent solution.

  • Add 5 µL of DIPEA to catalyze the reaction.

  • Vortex the mixture for 30 seconds and incubate at 60 °C for 30 minutes.

  • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

G start Start reagent_prep Prepare Activated Derivatizing Reagent start->reagent_prep sample_prep Prepare Analyte Stock Solution start->sample_prep derivatization Mix Analyte, Reagent, and Catalyst reagent_prep->derivatization sample_prep->derivatization incubation Incubate at 60°C for 30 min derivatization->incubation evaporation Evaporate to Dryness incubation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Experimental workflow for the derivatization of primary amines.

LC-MS Analysis

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Scan Mode: Full Scan (m/z 100-1000) and Targeted MS/MS

Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the analysis of two representative primary amines, a small molecule drug (amphetamine) and an amino acid (glycine), before and after derivatization.

Table 1: Comparison of LC-MS Signal Intensity

AnalyteUnderivatized Signal (cps)Derivatized Signal (cps)Signal Enhancement Factor
Amphetamine1.2 x 10⁵8.5 x 10⁶71
Glycine5.8 x 10⁴4.9 x 10⁶84

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteUnderivatized LOD (ng/mL)Derivatized LOD (ng/mL)Underivatized LOQ (ng/mL)Derivatized LOQ (ng/mL)
Amphetamine5.00.115.00.3
Glycine10.00.230.00.6

Conclusion

The proposed derivatization of primary amines with this compound offers a promising strategy for enhancing the sensitivity and quantitative performance of LC-MS assays. The introduction of a readily ionizable tertiary amine group through the formation of a stable urea linkage leads to a significant increase in signal intensity and a corresponding improvement in the limits of detection and quantitation. This methodology is expected to be broadly applicable to a wide range of primary amine-containing molecules and can be a valuable tool for researchers in drug development and other scientific fields. Further validation of this hypothetical protocol with a broader range of analytes is warranted.

Application Notes & Protocols: N-Terminal Protein Labeling Using a Custom Linker Derived from 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-amino-N,N-dimethylpropanamide is not a standard, commercially available reagent for N-terminal protein labeling. The following application note describes a hypothetical protocol for its use, based on established principles of chemical synthesis and bioconjugation. The described methods would require significant optimization and validation for any specific application.

Introduction

Site-specific modification of proteins is a critical tool in basic research and drug development, enabling the attachment of probes, drugs, and other moieties to a defined location within a protein. The N-terminus of a protein offers a unique site for modification due to the distinct pKa of its α-amino group compared to the ε-amino groups of lysine residues.[1] This difference in reactivity can be exploited to achieve selective labeling under specific reaction conditions.[1]

One of the most common methods for N-terminal modification is reductive amination, which involves the reaction of an aldehyde or ketone with the N-terminal amine to form an imine, followed by reduction to a stable secondary amine.[2][3] This method is advantageous as it preserves the positive charge of the N-terminus, which can be crucial for maintaining protein structure and function.[2][3]

This document outlines a hypothetical application of this compound as a precursor for a novel N-terminal labeling reagent. The proposed strategy involves the chemical conversion of this compound to an aldehyde-containing linker, followed by its use in the reductive amination of a target protein.

Principle of the Method

The proposed methodology is a two-stage process:

  • Synthesis of an Aldehyde Linker: The primary amine of this compound is first protected, followed by the reduction of the amide to an aldehyde. This synthetic scheme creates a novel linker with a terminal aldehyde group available for conjugation.

  • N-Terminal Protein Labeling: The synthesized aldehyde linker is then conjugated to the N-terminus of a target protein via reductive amination. The reaction is performed at a controlled pH to favor the more nucleophilic N-terminal α-amine over the lysine ε-amines. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to reduce the intermediate imine to a stable secondary amine.

Quantitative Data Summary

The following tables summarize hypothetical data for the N-terminal labeling of a model protein (e.g., Myoglobin) using the custom aldehyde linker derived from this compound. These values are based on typical efficiencies reported for N-terminal reductive amination.

Table 1: Labeling Efficiency as a Function of pH

pHLabeling Efficiency (%)N-Terminal Selectivity (%)
5.565>98
6.085>99
6.59295
7.09085
7.58870

Table 2: Effect of Reagent Molar Excess on Labeling Efficiency

Molar Excess of Aldehyde LinkerLabeling Efficiency (%) at pH 6.0
10x75
20x85
50x90
100x91

Experimental Protocols

Protocol 1: Synthesis of Aldehyde Linker from this compound (Hypothetical)

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of the Amine:

    • Dissolve this compound (1 eq) in DCM.

    • Add TEA (1.2 eq) and Boc₂O (1.1 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Reduction to Aldehyde:

    • Dissolve the Boc-protected intermediate in dry toluene and cool to -78°C under an inert atmosphere.

    • Add DIBAL-H (1.5 eq, 1.0 M in toluene) dropwise.

    • Stir the reaction at -78°C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through celite and wash the filter cake with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired aldehyde linker.

Protocol 2: N-Terminal Protein Labeling by Reductive Amination

Materials:

  • Target protein (e.g., Myoglobin) at 1-5 mg/mL in a suitable buffer.

  • Synthesized aldehyde linker.

  • Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, freshly prepared).

  • Phosphate buffer (100 mM, pH 6.0).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Dialysis tubing or centrifugal filters for purification.

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the target protein into 100 mM phosphate buffer, pH 6.0.

  • Labeling Reaction:

    • Add the aldehyde linker to the protein solution to a final molar excess of 20-50 fold.

    • Gently mix and incubate for 1 hour at room temperature.

    • Add NaBH₃CN solution to a final concentration of 20 mM.

    • Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 100 mM.

    • Incubate for 30 minutes at room temperature.

    • Purify the labeled protein from excess reagents by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filters.

  • Analysis:

    • Determine the labeling efficiency and selectivity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Analyze the purity of the labeled protein by SDS-PAGE.

Visualizations

G cluster_synthesis Synthesis of Aldehyde Linker This compound This compound Boc-protected intermediate Boc-protected intermediate This compound->Boc-protected intermediate Boc₂O, TEA Aldehyde Linker Aldehyde Linker Boc-protected intermediate->Aldehyde Linker DIBAL-H

Caption: Synthesis of the aldehyde linker from this compound.

G Protein Protein Imine Intermediate Imine Intermediate Protein->Imine Intermediate pH 6.0 Aldehyde Linker Aldehyde Linker Aldehyde Linker->Imine Intermediate Labeled Protein Labeled Protein Imine Intermediate->Labeled Protein NaBH₃CN

Caption: Workflow for N-terminal protein labeling via reductive amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling EfficiencySuboptimal pHOptimize the reaction pH (typically between 5.5 and 7.0).
Inactive aldehyde linkerEnsure the linker was properly synthesized and stored.
Inactive reducing agentUse freshly prepared NaBH₃CN solution.
Poor N-terminal SelectivityReaction pH is too highLower the reaction pH to increase the difference in reactivity between the N-terminus and lysine residues.
High molar excess of linkerReduce the molar excess of the aldehyde linker.
Protein PrecipitationProtein instability in the reaction bufferScreen for a more suitable buffer system.
High concentration of organic solvent from linker stockMinimize the volume of organic solvent added with the linker.

Conclusion

While this compound is not a conventional reagent for protein labeling, this hypothetical application note demonstrates how it could be potentially utilized as a precursor for a custom N-terminal labeling linker. The proposed method, based on the well-established chemistry of reductive amination, provides a framework for the development of novel bioconjugation reagents. Researchers and drug development professionals can adapt these principles to design and synthesize custom linkers to meet their specific needs. It is crucial to emphasize that the successful implementation of this protocol would require substantial empirical optimization and validation.

References

Application Notes and Protocols for the Peptide Coupling of 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a peptide bond is a fundamental reaction in the synthesis of peptides and proteins. This document provides detailed application notes and protocols for the peptide coupling of 3-amino-N,N-dimethylpropanamide with a carboxylate-containing molecule, a crucial step in the development of novel therapeutics and research compounds. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yield and purity of the final product. These methods are applicable in both solution-phase and solid-phase peptide synthesis (SPPS).

The choice of coupling reagent is critical for the success of the reaction, influencing efficiency, reaction time, and the suppression of side reactions like racemization.[1][2][3] This document will focus on two widely used and effective coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4]

Experimental Overview

The general principle of peptide coupling involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the primary amine of this compound.[3][5] The reaction is typically carried out in an inert solvent, and a base is often added to neutralize any acid formed and to facilitate the reaction.

General Workflow for Peptide Coupling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Carboxylic Acid (e.g., N-protected amino acid) C Add Coupling Reagent & Additive (e.g., EDC/HOBt or HATU) A->C Activation B Dissolve this compound D Combine Reactants B->D C->D E Stir at Controlled Temperature (e.g., 0°C to RT) D->E F Monitor Reaction Progress (e.g., TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up G->H I Purify by Chromatography H->I J Characterize Product (e.g., NMR, MS) I->J G cluster_0 Decision Making cluster_1 Protocol Selection A Starting Materials: Sterically Hindered? D Protocol 2: HATU (High Reactivity) A->D Yes E Protocol 1: EDC/HOBt (Cost-Effective) A->E No B Desired Reaction Time B->D Short B->E Flexible C Cost Constraints C->D Low C->E High

References

Application Notes and Protocols: The Use of 3-amino-N,N-dimethylpropanamide in the Development of Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical probes are indispensable tools in chemical biology and drug discovery for the investigation of protein function and the validation of new drug targets. A typical chemical probe consists of three key components: a ligand for target recognition, a reporter group for detection, and a linker that connects the ligand and the reporter. The linker is a critical component that can significantly influence the probe's properties, including its solubility, cell permeability, and binding affinity to the target protein.

This document provides detailed application notes and protocols for the use of 3-amino-N,N-dimethylpropanamide as a short, polar linker in the development of chemical probes. While direct literature on the specific use of this linker is limited, its structural features—a short alkyl chain, an amide bond, and a tertiary amine—make it an attractive candidate for constructing probes with favorable physicochemical properties. The protocols and data presented herein are based on established methodologies for incorporating analogous short, hydrophilic linkers into chemical probes.

Application Notes

Advantages of this compound as a Linker:

  • Hydrophilicity: The amide and amino functionalities of this compound are expected to enhance the water solubility of the resulting chemical probe, which can be advantageous for biological assays in aqueous environments.

  • Reduced Non-specific Binding: The polar nature of the linker may help to minimize non-specific hydrophobic interactions between the probe and other cellular components, leading to a better signal-to-noise ratio in imaging and profiling experiments.[1]

  • Synthetic Tractability: The primary amine of this compound provides a convenient handle for conjugation to ligands or reporter groups using standard amide bond formation chemistries.

  • Minimal Structural Perturbation: As a short linker, it is less likely to interfere with the binding of the ligand to its target protein compared to longer, more flexible linkers.

Applications:

Chemical probes incorporating a this compound linker can be utilized in a variety of applications, including:

  • Activity-Based Protein Profiling (ABPP): To identify and characterize the activity of specific enzymes in complex biological samples.

  • Fluorescence Microscopy: For the visualization and localization of target proteins within cells and tissues.[2]

  • Target Identification and Validation: To confirm the engagement of a small molecule with its intended protein target.

  • Enzyme Inhibition Assays: To screen for and characterize the potency and selectivity of enzyme inhibitors.[3]

Data Presentation

The following tables provide representative quantitative data for hypothetical chemical probes incorporating a this compound linker. This data is based on typical values observed for probes with analogous short, polar linkers and should be considered as a guide for expected performance.

Table 1: Physicochemical Properties of a Hypothetical Kinase Probe

PropertyValueMethod of Determination
Molecular Weight ( g/mol )650.75Mass Spectrometry
cLogP2.8Computational Prediction
Aqueous Solubility (µM)150Nephelometry
Cell Permeability (Papp)8.5 x 10⁻⁶ cm/sPAMPA Assay

Table 2: Biological Activity of a Hypothetical Kinase Probe

ParameterValue (nM)Assay Type
IC₅₀ (Target Kinase)25In vitro Kinase Inhibition Assay
Kᵢ (Target Kinase)15Competitive Binding Assay
DC₅₀ (Cell-based)150Cellular Thermal Shift Assay

Experimental Protocols

Protocol 1: Synthesis of a Chemical Probe via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide-based chemical probe where this compound is incorporated as a linker between the peptide ligand and a reporter group (e.g., a fluorophore).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • Carboxy-functionalized fluorophore (e.g., 5(6)-Carboxyfluorescein)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and OxymaPure in DMF for 2 hours. Monitor the reaction using a Kaiser test.

  • Peptide Elongation: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.

  • Linker Incorporation:

    • Activate the carboxylic acid of an appropriate building block (e.g., a protected amino acid that will be deprotected for linker attachment) using DIC and OxymaPure in DMF.

    • Add this compound to the activated acid and allow it to react for 4 hours to form an amide bond.

  • Reporter Group Conjugation:

    • Activate the carboxy-functionalized fluorophore with DIC and OxymaPure in DMF.

    • Couple the activated fluorophore to the free amine of the linker overnight.

  • Cleavage and Deprotection: Cleave the probe from the resin and remove all protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours.

  • Purification: Precipitate the crude probe in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final probe by mass spectrometry and analytical HPLC.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines a general workflow for using a chemical probe to label and identify active enzymes in a cell lysate.

Materials:

  • Chemical probe with a reactive group and a reporter tag (e.g., biotin or a clickable alkyne)

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels

  • Fluorescent scanner or streptavidin-HRP for Western blotting

  • For click chemistry: Azide- or alkyne-functionalized reporter tag, CuSO₄, TBTA, sodium ascorbate

Procedure:

  • Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue and determine the protein concentration using a BCA or Bradford assay.

  • Probe Labeling:

    • Incubate the cell lysate (e.g., 1 mg/mL protein concentration) with the chemical probe at a final concentration of 1-10 µM for 30-60 minutes at room temperature.

    • Include a vehicle control (e.g., DMSO) and a heat-inactivated lysate control.

  • Click Chemistry (if applicable): If the probe contains a clickable handle, perform the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Visualization:

    • Fluorescent Probes: Visualize the labeled proteins directly using a fluorescent gel scanner.

    • Biotinylated Probes: Transfer the proteins to a nitrocellulose membrane and detect the biotinylated proteins using a streptavidin-HRP conjugate and chemiluminescence.

  • Target Identification (Optional): Labeled protein bands can be excised from the gel and identified by mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Biological Application start Start (Ligand/Reactive Group) linker_attach Attach 3-amino-N,N- dimethylpropanamide Linker start->linker_attach reporter_attach Attach Reporter Group (e.g., Fluorophore, Biotin) linker_attach->reporter_attach purify Purification & Characterization reporter_attach->purify probe Final Chemical Probe purify->probe sample Biological Sample (Cell Lysate, Live Cells) probe->sample incubation Incubate with Probe sample->incubation detection Detection (Fluorescence, Western Blot) incubation->detection analysis Data Analysis detection->analysis

Caption: General workflow for the synthesis and application of a chemical probe.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase_A Kinase A receptor->kinase_A target_kinase Target Kinase kinase_A->target_kinase Activates substrate Substrate Protein target_kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate cellular_response Cellular Response p_substrate->cellular_response probe Chemical Probe (with Linker) probe->target_kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a chemical probe.

logical_relationship cluster_components Core Components cluster_properties Desired Properties probe_design Chemical Probe Design ligand Ligand (Target Specificity) probe_design->ligand linker Linker (this compound) probe_design->linker reporter Reporter (Detection) probe_design->reporter specificity Target Specificity ligand->specificity solubility Solubility linker->solubility permeability Cell Permeability linker->permeability signal High Signal-to-Noise reporter->signal

Caption: Key considerations in chemical probe design.

References

Application Notes and Protocols: Amide Bond Formation Using 3-amino-N,N-dimethylpropanamide and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of molecules, including peptides, pharmaceuticals, and advanced materials. 3-amino-N,N-dimethylpropanamide is a versatile primary amine that serves as a valuable building block in these synthetic endeavors. Its bifunctional nature, possessing both a primary amine for amide coupling and a tertiary amine, can influence solubility and subsequent chemical modifications.

This document provides detailed application notes and experimental protocols for the reaction of this compound with carboxylic acids to form N-(3-(dimethylamino)propyl)amides. The primary focus is on the widely employed carbodiimide-mediated coupling reactions, particularly those utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These methods are favored for their mild reaction conditions and broad functional group tolerance.

Applications in Research and Drug Development

The amide linkage formed from this compound and various carboxylic acids is integral to several areas of research and development:

  • Drug Discovery and Medicinal Chemistry: The resulting N-(3-(dimethylamino)propyl)amide moiety can be found in various biologically active molecules. The tertiary amine can be protonated at physiological pH, potentially improving aqueous solubility and facilitating interactions with biological targets. Derivatives of similar propanamides are intermediates in the synthesis of complex pharmaceuticals, such as the hypertension medication Aliskiren.

  • Peptide Synthesis: While not a standard amino acid, this compound can be incorporated as a capping agent at the C-terminus of peptides or as a linker to other molecules, modifying the peptide's pharmacokinetic properties.

  • Bioconjugation: This reaction is crucial for attaching small molecules, such as drugs or imaging agents, to proteins or other biomolecules that have available carboxyl groups.

  • Materials Science: The formation of these amide bonds is utilized in the synthesis of functionalized polymers and surfactants. For instance, the reaction of N,N-dimethyl-1,3-diaminopropane, a related compound, with fatty acid esters yields cationic surfactants.[1]

Reaction Mechanism: EDC/NHS Mediated Amide Coupling

The carbodiimide-mediated coupling of a carboxylic acid and an amine is a reliable method for amide bond formation. The reaction proceeds through the activation of the carboxylic acid by EDC. The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the subsequent reaction with the amine.

EDC_NHS_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Amide N-(3-(dimethylamino)propyl)amide (Product) O_Acylisourea->Amide + Amine (direct reaction) NHS NHS NHS->NHS_Ester NHS_Ester->Amide + Amine Urea Urea Byproduct (water-soluble) NHS_Ester->Urea Amine This compound Amine->Amide Amine->Urea

Caption: EDC/NHS mediated amide bond formation mechanism.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with a generic carboxylic acid. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: EDC/NHS Mediated Coupling in an Aprotic Solvent

This protocol is suitable for a wide range of carboxylic acids that are soluble in common organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Materials:

  • Carboxylic Acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Activation: To the stirred solution, add NHS (1.2 eq) and EDC·HCl (1.2 eq). If the carboxylic acid is sensitive to acidic conditions, a non-nucleophilic base like DIPEA or TEA (1.1 eq) can be added.

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with a small percentage of triethylamine to prevent streaking of the basic product).

Protocol 2: EDC/HOBt Mediated Coupling

1-Hydroxybenzotriazole (HOBt) can be used as an alternative to NHS and is particularly effective at suppressing side reactions and minimizing racemization when coupling chiral carboxylic acids.

Materials:

  • Same as Protocol 1, but replace NHS with HOBt.

Procedure:

The procedure is analogous to Protocol 1, with HOBt (1.2 eq) being used in place of NHS in the activation step. The use of a catalytic amount of HOBt (e.g., 0.1 eq) along with a base like 4-(Dimethylamino)pyridine (DMAP) can also be effective, though optimization is required.[2]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on literature for similar amide coupling reactions. Actual results may vary depending on the specific substrates used.

Table 1: General Reaction Conditions for EDC-Mediated Coupling

ParameterConditionNotes
Solvent Anhydrous DCM, DMF, or AcetonitrileDMF is often preferred for its ability to dissolve a wide range of substrates.
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C and allowing it to warm to room temperature can help control exotherms and minimize side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Equivalents of Amine 1.0 - 1.2 eqA slight excess of the amine can help drive the reaction to completion.
Equivalents of EDC 1.1 - 1.5 eqAn excess is used to ensure full activation of the carboxylic acid.
Equivalents of NHS/HOBt 1.1 - 1.5 eqUsed in slight excess to facilitate the formation of the active ester.
Base (optional) DIPEA, TEA (1.1 - 2.0 eq)Used to neutralize the HCl salt of EDC and the carboxylic acid if it is acidic.

Table 2: Representative Yields for Amide Formation with Related Amines

Carboxylic Acid DerivativeAmineCoupling MethodYield (%)Reference
Carboxylic Acid EstersN,N-dimethyl-1,3-diaminopropaneZeolite catalyst90-95[1]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, cat. HOBt72[2]
Functionalized Carboxylic AcidsElectron-deficient anilinesEDC, DMAP, cat. HOBtGood to Excellent[2]

Mandatory Visualizations

Experimental Workflow: EDC/NHS Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents 2. Add NHS and EDC·HCl Dissolve->Add_Reagents Stir_Activation 3. Stir for 15-30 min (Activation) Add_Reagents->Stir_Activation Add_Amine 4. Add this compound Stir_Activation->Add_Amine Monitor 5. Stir at RT (Monitor by TLC/LC-MS) Add_Amine->Monitor Dilute 6. Dilute with Organic Solvent Monitor->Dilute Wash 7. Aqueous Washes (H₂O, NaHCO₃, Brine) Dilute->Wash Dry 8. Dry Organic Layer Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify Product Pure N-(3-(dimethylamino)propyl)amide Purify->Product

Caption: A typical experimental workflow for EDC/NHS coupling.

Logical Relationship: Drug Development Intermediate

The reaction of this compound with specific carboxylic acids can be a key step in the synthesis of more complex pharmaceutical agents.

Drug_Development_Pathway Carboxylic_Acid_Precursor Carboxylic Acid Precursor Amide_Formation Amide Coupling (e.g., EDC/NHS) Carboxylic_Acid_Precursor->Amide_Formation Amine_Precursor This compound Amine_Precursor->Amide_Formation Intermediate N-(3-(dimethylamino)propyl)amide Intermediate Amide_Formation->Intermediate Further_Steps Further Synthetic Modifications Intermediate->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

Caption: Role as an intermediate in a drug development pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for 3-amino-N,N-dimethylpropanamide Reactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the conjugation of 3-amino-N,N-dimethylpropanamide to proteins. The primary method for this conjugation is through carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a protein?

A1: The reaction is a two-step process, each with its own optimal pH. The first step, activation of the protein's carboxyl groups with EDC and NHS, is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0 .[1] The second step, the coupling of the activated protein to the primary amine of this compound, is most effective at a pH of 7.0-8.5 .[1] For a two-step protocol, it is recommended to perform the activation at the lower pH and then raise the pH for the coupling step.[1]

Q2: Why are there two different optimal pH ranges for the reaction?

A2: The two pH ranges optimize the two distinct chemical reactions involved. The acidic pH (4.5-6.0) is ideal for the carbodiimide-mediated activation of carboxylic acid groups on the protein, forming a semi-stable NHS ester.[1][2] The slightly basic pH (7.0-8.5) is necessary to deprotonate the primary amine of this compound, making it a more potent nucleophile to react with the NHS ester and form a stable amide bond.[2]

Q3: Can I perform the reaction in a single step (one-pot)?

A3: Yes, a one-pot reaction is possible, but it requires a compromise on the pH. A pH range of 6.0-7.5 is often used for one-pot reactions.[1] However, at the higher end of this range, the hydrolysis of the NHS ester intermediate becomes more significant, which can reduce the overall yield of the final conjugate.[1]

Q4: What is the pKa of the primary amine on this compound, and why is it important?

Q5: What are the best buffers to use for this reaction?

A5: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete in the reaction.

  • For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and highly recommended choice.[1][3]

  • For the coupling step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is widely used.[4] HEPES or borate buffers can also be suitable alternatives. Avoid buffers like Tris or glycine, as their primary amines will react with the NHS-activated protein.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The pH of the activation or coupling step was outside the optimal range.Verify the pH of your buffers with a calibrated pH meter. For a two-step reaction, ensure the activation is at pH 4.5-6.0 and coupling is at pH 7.0-8.5.[1]
Hydrolysis of Reagents/Intermediates: EDC and the NHS-ester intermediate are moisture-sensitive and can hydrolyze.[5]Equilibrate EDC and NHS to room temperature before opening to prevent condensation. Prepare solutions immediately before use. Minimize the time between the activation and coupling steps.[5]
Inactive Reagents: EDC and/or NHS have degraded due to improper storage.Store EDC and NHS desiccated at -20°C. Discard after multiple uses if you suspect degradation.[6]
Competing Nucleophiles in Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).Use non-amine buffers like MES for activation and PBS or HEPES for coupling.[3]
Protein Precipitation/Aggregation pH is near the protein's isoelectric point (pI): Proteins are least soluble at their pI.Adjust the reaction pH to be at least 1-2 units away from the pI of your protein.[1]
High concentration of EDC: A large excess of EDC can sometimes cause protein precipitation.If using a large molar excess of EDC, try reducing the concentration.
Inconsistent Results Poor pH control: The buffering capacity may be insufficient, leading to pH shifts during the reaction.Use a high-quality buffer within its effective buffering range. Re-verify the pH after adding all reagents.[1]

Data Presentation

Table 1: Effect of pH on the Steps of EDC/NHS Conjugation

pH RangeCarboxyl Activation (Step 1)Amine Coupling (Step 2)Overall Efficiency in a One-Pot Reaction
4.5 - 6.0 OptimalSlow (amines are protonated)Low
6.0 - 7.2 ModerateModerateCompromise Range
7.2 - 8.5 Suboptimal (EDC less stable)Optimal (amines are deprotonated)Low (due to poor activation)

Table 2: Half-life of NHS-Ester Hydrolysis at Different pH Values

pHHalf-life of Hydrolysis (at Room Temperature)
7.04-5 hours[7]
8.0~3.5 hours[8]
8.5~3 hours[8]
8.6~10 minutes[7]
9.0~2 hours[8]

This data highlights the importance of performing the coupling step promptly, as the NHS-ester intermediate becomes increasingly unstable at higher pH values.

Experimental Protocols

Detailed Methodology for a Two-Step Protein Conjugation

This protocol is designed for the covalent conjugation of this compound to a protein containing accessible carboxyl groups.

Materials:

  • Protein of interest: (e.g., antibody, enzyme) in a suitable buffer.

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Buffer Exchange (if necessary): Ensure the protein is in the Activation Buffer. If not, perform a buffer exchange using a desalting column.

  • Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials. Prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Protein Carboxyl Groups:

    • To your protein solution in Activation Buffer, add EDC and NHS/Sulfo-NHS. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the protein.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • pH Adjustment for Coupling:

    • Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer. This can also be achieved by passing the activated protein through a desalting column pre-equilibrated with the Coupling Buffer, which also removes excess EDC and NHS.

  • Coupling Reaction:

    • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl or hydroxylamine).

    • Incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the protein conjugate from excess this compound and reaction byproducts using a desalting column or dialysis.

Visualizations

EDC_NHS_Reaction_Workflow Figure 1. Two-Step EDC/NHS Conjugation Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_purification Quenching & Purification Protein Protein (-COOH) Activated_Protein Activated Protein (NHS-ester) Protein->Activated_Protein MES Buffer EDC_NHS EDC + NHS EDC_NHS->Activated_Protein Conjugate Protein Conjugate (Amide Bond) Activated_Protein->Conjugate PBS Buffer Amine This compound (-NH2) Amine->Conjugate Quench Quenching (e.g., Tris) Conjugate->Quench Purification Purification (e.g., Desalting Column) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Figure 1. Two-Step EDC/NHS Conjugation Workflow

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low Yield Start Low Conjugation Yield? Check_pH Is pH correct for both steps? Start->Check_pH Check_Reagents Are EDC/NHS reagents fresh? Check_pH->Check_Reagents Yes Solution_pH Adjust pH to optimal ranges (4.5-6.0 & 7.0-8.5) Check_pH->Solution_pH No Check_Buffer Is buffer non-competing? Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh, properly stored reagents Check_Reagents->Solution_Reagents No Solution_Buffer Use MES for activation, PBS for coupling Check_Buffer->Solution_Buffer No

Caption: Figure 2. Troubleshooting Logic for Low Yield

References

Technical Support Center: Stability of 3-amino-N,N-dimethylpropanamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on assessing the stability of 3-amino-N,N-dimethylpropanamide in various aqueous buffer systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, yielding 3-aminopropanoic acid and dimethylamine.[1] This hydrolysis can be catalyzed by both acidic and basic conditions.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous buffer.

  • Acidic Conditions: In acidic buffers, the hydrolysis of the amide is catalyzed. The reaction involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[3][4][5]

  • Basic Conditions: In basic buffers, the hydroxide ion (OH-) acts as a nucleophile and attacks the carbonyl carbon, leading to the cleavage of the amide bond.[6] Generally, amides are more resistant to base-catalyzed hydrolysis than esters.[7]

  • Neutral Conditions: Near neutral pH, the rate of hydrolysis is typically at its minimum.

Due to the presence of the primary amino group, the molecule's overall charge and reactivity will be significantly influenced by pH. At pH values below its pKa, the amino group will be protonated, which may affect the hydrolysis rate.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products from the hydrolysis of this compound are 3-aminopropanoic acid and dimethylamine. It is also important to consider the possibility of secondary degradation products, especially under more stressful conditions (e.g., high temperature, presence of oxidizing agents).[8]

Q4: Are there any specific storage recommendations for solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8 °C). For long-term storage, it is advisable to prepare solutions fresh or store them frozen. The choice of buffer should be as close to neutral pH as the experimental conditions allow to minimize acid or base-catalyzed hydrolysis.

Troubleshooting Guides

Troubleshooting Stability Studies
Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the tested conditions.Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base).[1][9] However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.[8]
The analytical method is not stability-indicating.Ensure the analytical method can separate the parent compound from its potential degradation products.[10]
High variability in stability data. Inconsistent sample preparation or storage.Ensure precise and consistent preparation of buffer solutions and compound concentrations. Maintain uniform storage conditions for all samples.
Analytical instrument instability.Check the performance of the analytical instrument (e.g., HPLC) for consistency in retention time and peak area.
Unexpected peaks in the chromatogram. Formation of secondary degradation products.Use a mass spectrometer (LC-MS) to identify the unknown peaks.
Impurities in the starting material or reagents.Analyze a blank sample (buffer only) and a time-zero sample to identify any pre-existing impurities.
Troubleshooting HPLC Analysis

As this compound and its primary degradation products are polar, HPLC analysis can be challenging.

Issue Potential Cause Troubleshooting Steps
Poor retention (compound elutes near the void volume). The compound is too polar for the reversed-phase column.* Use a more polar stationary phase: Consider a polar-embedded or an amide-based column.[11] * Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds.[8] * Adjust mobile phase: Use a highly aqueous mobile phase (e.g., >95% water) with a C18 column, but be aware of potential phase collapse.
Peak tailing. Silanol interactions: The basic amino group can interact with acidic silanol groups on the silica-based column packing.[2][12][13]* Lower mobile phase pH: A pH of 2-3 will protonate the silanols and reduce interaction.[14] * Use a mobile phase additive: Add a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites. * Use an end-capped column: These columns have fewer free silanol groups.[13]
Sample overload: Injecting too much sample can lead to peak distortion.Reduce the injection volume or dilute the sample.[14]
Poor peak shape (fronting or splitting). Sample solvent mismatch: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.Dissolve the sample in the initial mobile phase or a weaker solvent.[14]
Column degradation: The column may be old or contaminated.Flush the column with a strong solvent or replace it if necessary.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[9][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[9]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation:

    • Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points.

3. Sample Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).

  • Quantify the amount of this compound remaining at each time point.

  • Identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

1. Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

2. Chromatographic Conditions (Initial):

  • Column: A polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.

3. Method Optimization:

  • Inject a mixture of the stressed samples to evaluate the separation of the parent compound and its degradation products.

  • Adjust the gradient, mobile phase composition, and pH to achieve optimal resolution.

  • For peak tailing of the parent compound or its amine degradation product, consider the troubleshooting steps outlined in the HPLC troubleshooting guide.

Data Presentation

While specific quantitative data for this compound is not available in the public domain, the following tables illustrate how stability data should be structured and presented. Researchers should generate their own data following the provided protocols.

Table 1: Representative Stability of a Structurally Similar Amide (N,N-dimethylacetamide) in Aqueous Buffers at 60°C

Buffer (pH)ConditionHalf-life (t½) (hours)Primary Degradation Products
0.1 M HCl (pH 1)60 °CData not availableAcetic acid, Dimethylamine
Phosphate Buffer (pH 7)60 °CData not availableAcetic acid, Dimethylamine
0.1 M NaOH (pH 13)60 °CData not availableAcetate, Dimethylamine

Note: This table is for illustrative purposes only and is based on the expected behavior of a similar compound, N,N-dimethylacetamide, which is known to hydrolyze in acidic and basic conditions.[7][16] Actual stability data for this compound must be determined experimentally.

Visualizations

Hydrolysis_Pathway Compound This compound TransitionState Tetrahedral Intermediate Compound->TransitionState H₂O (Acidic) or OH⁻ (Basic) Products 3-aminopropanoic acid + Dimethylamine TransitionState->Products

Caption: Hydrolysis pathway of this compound.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Troubleshooting low yield of 3-amino-N,N-dimethylpropanamide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving 3-amino-N,N-dimethylpropanamide.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield with this compound low or non-existent?

Low or no yield in your conjugation reaction is often not due to a single issue, but a combination of factors. The most common culprits include suboptimal reaction conditions (pH, buffer choice), degradation of reagents, improper molar ratios of reactants, and competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Q2: What are the most critical parameters for a successful amide bond formation with this compound?

The success of your conjugation reaction hinges on several key parameters:

  • Quality of Reagents : Carbodiimide coupling reagents like EDC and additives like NHS are highly sensitive to moisture.[1] Their degradation upon improper storage is a primary cause of reaction failure.

  • Reaction pH : The pH of the buffer is a delicate balance. The primary amine of this compound must be deprotonated to be nucleophilic, which is favored at higher pH. However, the activated ester intermediate is more susceptible to hydrolysis at higher pH.[2]

  • Buffer Composition : The choice of buffer is critical. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your reactants, quenching the reaction.[1]

  • Molar Ratios : An appropriate excess of the coupling reagents and the amine is necessary to drive the reaction to completion, but a large excess can complicate purification.

  • Solvent Choice : The solvent must be able to dissolve all reactants and not interfere with the reaction. For many applications, aqueous buffers are used, but for organic-soluble substrates, anhydrous solvents like DMF or NMP are preferred.[2]

Troubleshooting Guide

Problem 1: Low or No Conjugate Detected

This is the most common issue and can be addressed by systematically evaluating your reaction setup.

A3: Yes. While cold storage is correct, EDC and NHS esters are extremely sensitive to moisture.[1] Improper handling can lead to hydrolysis and inactivation.

Recommendations:

  • Always store EDC and NHS desiccated at -20°C.[1]

  • Before opening, allow the vials to warm completely to room temperature to prevent condensation from forming inside.[1]

  • Prepare solutions of EDC and NHS immediately before you start the reaction.[1]

A4: The reaction pH is a critical balancing act between activating the amine and maintaining the stability of your activated carboxylic acid.[2]

  • Amine Reactivity : For the primary amine of this compound to act as an effective nucleophile, it must be in its deprotonated (-NH2) state. At a pH significantly below its pKa, it will be protonated (-NH3+) and unreactive.[2]

  • NHS Ester Stability : The stability of the amine-reactive NHS ester intermediate is highly dependent on pH. As the pH rises, especially above 8.5, the rate of hydrolysis increases significantly, destroying the activated intermediate before it can react.[2]

The optimal pH is therefore a compromise. For a one-step reaction, a pH of 7.2-7.5 is a common starting point.[1] For a more controlled two-step reaction, the initial activation of the carboxylic acid is best done at a lower pH (4.7-6.0), followed by adjusting the pH to 7.2-8.5 for the addition of the amine.[1]

Table 1: Recommended Reaction Buffer Conditions

Reaction TypeActivation pH (Carboxylic Acid)Conjugation pH (Amine Addition)Recommended BuffersBuffers to Avoid
One-Step 7.2 - 7.57.2 - 7.5PBS, HEPES, Bicarbonate[3]Tris, Glycine, Citrate
Two-Step 4.7 - 6.07.2 - 8.5MES (for activation)[1]Tris, Glycine, Acetate

A5: If a standard EDC/NHS protocol is not yielding results, especially with sterically hindered substrates, consider switching to a more potent class of coupling reagents.[4]

Recommendations:

  • Switch Reagents : Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are significantly more effective as they form highly reactive esters that can overcome steric barriers.[2][4] HATU is often considered one of the most efficient reagents for challenging couplings.[5]

  • Pre-activation : In a separate vessel, pre-activate the carboxylic acid with the coupling reagent (e.g., HATU) and a non-nucleophilic base like DIPEA for 1-5 minutes before adding it to your this compound solution.[2]

Table 2: Comparison of Common Coupling Reagents

Reagent ClassExamplesReactivityCommon Use Cases
Carbodiimides EDC, DCC, DICModerateStandard, routine conjugations. Often requires an additive like NHS or HOBt.[4]
Aminium/Uronium Salts HATU, HBTU, HCTUHighDifficult or sterically hindered couplings, low racemization.[5]
Phosphonium Salts PyBOP, PyAOPHighSterically hindered couplings, effective for N-methylated amino acids.[4]
Problem 2: Complex Reaction Mixture and Purification Difficulties

Even with product formation, side reactions can complicate your results and make purification challenging.

A6: Monitoring the reaction is key to determining the optimal reaction time. For protein conjugations, SDS-PAGE is a straightforward method. Mix a small aliquot of your reaction mixture with a loading buffer, heat to denature, and run it on a polyacrylamide gel alongside your unreacted protein.[1] A successful conjugation will show a new band at a higher molecular weight. For small molecule conjugations, techniques like TLC, HPLC, or LC-MS are more appropriate.

A7: The purification method depends heavily on the properties of your conjugate.

  • Size-Exclusion Chromatography (SEC) : This is a common and effective method for separating a larger conjugated molecule (like a protein) from smaller unreacted molecules like excess this compound and coupling byproducts.[3]

  • Dialysis : Useful for removing small molecule impurities from large protein conjugates.[3]

  • Reverse-Phase HPLC (RP-HPLC) : Offers high-resolution separation for both small molecules and protein conjugates, allowing for the removal of very similar impurities.[3]

Experimental Protocols & Workflows

Protocol 1: General Two-Step EDC/NHS Conjugation to a Protein

This protocol is ideal for maximizing efficiency and minimizing hydrolysis of the NHS-ester.

  • Reagent Preparation : Prepare all buffers and degas them if your protein is sensitive to oxidation. Allow EDC and sulfo-NHS vials to warm to room temperature before opening. Prepare stock solutions of EDC and sulfo-NHS immediately before use in an appropriate buffer (e.g., MES at pH 6.0).

  • Protein Preparation : Dissolve your protein containing the carboxylic acid to be activated in a suitable buffer (e.g., MES, pH 4.7-6.0).[1]

  • Activation : Add a molar excess of EDC and sulfo-NHS to the protein solution. A common starting point is a 10-20 fold molar excess of each over the protein. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange : Immediately remove excess EDC and sulfo-NHS and exchange the buffer to the conjugation buffer (e.g., PBS, pH 7.2-8.0) using a desalting column.[1] This step is critical to raise the pH for the amine reaction.

  • Conjugation : Add a desired molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.[1]

  • Quenching : Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[1]

  • Purification : Purify the conjugate from unreacted materials using size-exclusion chromatography, dialysis, or HPLC.[3]

Diagrams and Workflows

G cluster_activation Step 1: Activation (pH 4.7-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) cluster_side_reaction Side Reaction: Hydrolysis Carboxyl R-COOH Activated_Ester R-CO-NHS (Amine-Reactive Ester) Carboxyl->Activated_Ester EDC, NHS EDC_NHS EDC / NHS Amine H2N-(CH2)2-CON(CH3)2 Conjugate R-CO-NH-(CH2)2-CON(CH3)2 (Stable Amide Bond) Amine->Conjugate Activated_Ester_copy->Amine Hydrolysis R-COOH (Inactive) Water H2O (pH > 8.0) Activated_Ester_copy2->Water Water->Hydrolysis

Caption: Two-step EDC/NHS conjugation pathway.

Troubleshooting_Workflow cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_advanced Advanced Troubleshooting start Low Conjugation Yield Observed check_reagents Are EDC/NHS and Amine fresh? Stored correctly? start->check_reagents prep_fresh Use fresh, properly warmed reagents check_reagents->prep_fresh No check_buffer Is buffer amine-free? (e.g., PBS, HEPES) check_reagents->check_buffer Yes end_node Re-run Experiment & Analyze prep_fresh->end_node check_pH Is pH in optimal range? (e.g., 7.2-8.0) check_buffer->check_pH Yes change_buffer Switch to non-amine buffer check_buffer->change_buffer No check_ratio Are molar ratios optimized? check_pH->check_ratio Yes adjust_pH Adjust pH check_pH->adjust_pH No titrate_ratio Titrate reactant ratios check_ratio->titrate_ratio No consider_reagent Is substrate sterically hindered? check_ratio->consider_reagent Yes change_buffer->end_node adjust_pH->end_node titrate_ratio->end_node switch_reagent Switch to stronger coupling agent (e.g., HATU, PyBOP) consider_reagent->switch_reagent Yes consider_reagent->end_node No switch_reagent->end_node

Caption: A step-by-step workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Handling and Use of 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of 3-amino-N,N-dimethylpropanamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

This compound is a chemical compound containing a tertiary amide functional group. Amide bonds, while generally stable, are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water.[1][2][3] This degradation process yields 3-aminopropanoic acid and dimethylamine, which can interfere with experimental results by altering the concentration of the target compound and introducing impurities.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The rate of hydrolysis is significantly influenced by the following factors:

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions.[1][2][4] The rate is generally slowest in the neutral pH range.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]

  • Presence of Catalysts: Certain enzymes or metal ions can catalyze amide hydrolysis.

Q3: How can I minimize the hydrolysis of this compound in my experiments?

To prevent hydrolysis, it is crucial to control the experimental conditions. Key strategies include:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system.

  • Temperature Control: Whenever possible, conduct experiments at low temperatures (e.g., on ice or at 4°C). For long-term storage of solutions, freezing at -20°C or -80°C is recommended.

  • Use of Anhydrous Solvents: In non-aqueous experiments, ensure the use of dry solvents to minimize the presence of water.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

  • Prompt Use: Prepare solutions of this compound fresh and use them promptly to minimize the time for potential degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Hydrolysis of this compound.1. Verify the pH of your experimental solution. Adjust to a neutral pH (6-8) using a non-reactive buffer.2. Repeat the experiment at a lower temperature.3. Prepare fresh solutions of the compound immediately before use.4. Analyze a sample of your stock solution by a suitable analytical method (e.g., HPLC, NMR) to check for degradation products.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). Formation of hydrolysis byproducts (3-aminopropanoic acid and dimethylamine).1. Confirm the identity of the unexpected peaks by comparing with standards of the potential hydrolysis products.2. Implement the preventative measures outlined in the FAQs to minimize future hydrolysis.
Difficulty dissolving the compound in aqueous solutions. While not directly a hydrolysis issue, improper dissolution can expose the compound to localized pH extremes, promoting degradation.1. Use a buffered solution for dissolution.2. Consider using a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution before diluting with the aqueous buffer.

Quantitative Data on Stability

Condition Parameter Relative Stability Recommendation
pH pH < 4LowAvoid strongly acidic conditions. If necessary, use the lowest possible temperature and shortest reaction time.
pH 4 - 6ModerateAcceptable for short-term experiments. Use of a buffer is recommended.
pH 6 - 8HighOptimal pH range for stability.
pH 8 - 10ModerateAcceptable for short-term experiments. Use of a buffer is recommended.
pH > 10LowAvoid strongly basic conditions. If necessary, use the lowest possible temperature and shortest reaction time.
Temperature -20°C to 4°CVery HighRecommended for storage of stock solutions.
25°C (Room Temp)ModerateSuitable for short-duration experiments (a few hours) at neutral pH.
37°CLow to ModerateIncreased risk of hydrolysis, especially outside of the optimal pH range.
> 50°CVery LowSignificant hydrolysis is expected. Avoid prolonged heating.

Experimental Protocol: Preparation and Use of a Buffered Solution of this compound

This protocol describes the preparation of a buffered stock solution of this compound and its use in a typical experimental setting to minimize hydrolysis.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-purity water (Milli-Q or equivalent)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

Procedure:

  • Buffer Preparation: Prepare a 1X PBS solution at pH 7.4. Ensure the pH is accurately measured and adjusted if necessary.

  • Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry microcentrifuge tube.

  • Dissolution: Add the appropriate volume of PBS (pH 7.4) to the microcentrifuge tube to achieve the desired final concentration.

  • Mixing: Vortex the solution gently until the compound is completely dissolved.

  • pH Verification (Optional but Recommended): For highly sensitive experiments, the pH of the final solution can be checked to ensure it remains within the optimal range.

  • Storage and Use:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to 24 hours), store at 4°C.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Experimental Addition: When adding the compound to your experimental system, ensure that the final pH of the system remains within the stable range.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound Protonated_Amide Protonated Amide Amide_A->Protonated_Amide + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_A + H2O Products_A 3-aminopropanoic acid + Dimethylamine Tetrahedral_Intermediate_A->Products_A - H+ Amide_B This compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Amide_B->Tetrahedral_Intermediate_B + OH- Products_B Carboxylate + Dimethylamine Tetrahedral_Intermediate_B->Products_B Final_Products_B 3-aminopropanoic acid Products_B->Final_Products_B + H+ (workup) Experimental_Workflow Start Start: Prepare Experiment Prepare_Buffer Prepare Neutral Buffer (pH 6-8) Start->Prepare_Buffer Weigh_Compound Weigh this compound Prepare_Buffer->Weigh_Compound Dissolve Dissolve in Buffer Weigh_Compound->Dissolve Use_Immediately Use Immediately in Experiment (Keep on ice) Dissolve->Use_Immediately Store Store Solution Dissolve->Store End End of Experiment Use_Immediately->End Short_Term Short-term: 4°C Store->Short_Term Long_Term Long-term: Aliquot and Freeze (-20°C / -80°C) Store->Long_Term Troubleshooting_Tree Problem Inconsistent Results or Unexpected Analytical Peaks Check_pH Is the solution pH neutral (6-8)? Problem->Check_pH Check_Temp Was the experiment run at low temperature? Check_pH->Check_Temp Yes Solution_pH Adjust pH to neutral range with a buffer. Check_pH->Solution_pH No Check_Freshness Was the solution freshly prepared? Check_Temp->Check_Freshness Yes Solution_Temp Repeat experiment at a lower temperature. Check_Temp->Solution_Temp No Solution_Freshness Prepare a fresh solution before use. Check_Freshness->Solution_Freshness No Success Problem Resolved Check_Freshness->Success Yes Solution_pH->Success Solution_Temp->Success Solution_Freshness->Success

References

Technical Support Center: Efficient Labeling of Primary Amines with 3-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of labeling primary amines (such as the N-terminus of a protein or the side chain of a lysine residue) using 3-amino-N,N-dimethylpropanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the labeling procedure.

Issue 1: Low Labeling Efficiency

Question: I am observing low or no labeling of my protein with this compound. What are the potential causes and how can I resolve this?

Answer: Low labeling efficiency can stem from several factors related to the reaction conditions, reagents, or the protein itself. Here are the common causes and recommended solutions:

  • Incorrect pH: The reaction between a primary amine and an activated labeling reagent is highly pH-dependent. The primary amine needs to be in its unprotonated state to be nucleophilic. For most primary amines, the optimal pH for labeling is between 8.3 and 8.5.[1]

    • Solution: Ensure your reaction buffer is at the optimal pH. Consider using a 0.1 M sodium bicarbonate or phosphate buffer.[1] It is also important to monitor the pH during the reaction, as the hydrolysis of some activating groups (like NHS esters) can cause the pH to drop.[1]

  • Hydrolysis of the Labeling Reagent: If you are using an activated form of this compound, such as an N-hydroxysuccinimide (NHS) ester, it is susceptible to hydrolysis, which renders it inactive.

    • Solution: Prepare the stock solution of the activated labeling reagent immediately before use.[2] If using an organic solvent like DMF or DMSO to dissolve the reagent, ensure it is of high quality and free of water.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris, will compete with your protein for the labeling reagent.[1] Other nucleophiles in your sample, like sodium azide, can also interfere.

    • Solution: Use a non-nucleophilic buffer like phosphate or bicarbonate.[1] Ensure your protein sample is free from other nucleophilic contaminants by performing a buffer exchange (e.g., dialysis or gel filtration) before starting the labeling reaction.[3]

  • Inaccessible Primary Amines: The primary amines on your protein of interest may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.

    • Solution: Consider adding a denaturant (e.g., urea or guanidinium chloride) to unfold the protein and expose more primary amines. However, be aware that this will result in the loss of the protein's native conformation and biological activity.

Troubleshooting Flowchart for Low Labeling Efficiency

low_labeling_efficiency start Low Labeling Efficiency Observed check_ph Is the reaction pH between 8.3 and 8.5? start->check_ph adjust_ph Adjust pH to 8.3-8.5 with a non-amine buffer (e.g., bicarbonate). check_ph->adjust_ph No check_reagent Was the activated labeling reagent freshly prepared? check_ph->check_reagent Yes success Re-run the labeling reaction. adjust_ph->success prepare_fresh Prepare a fresh stock solution of the activated reagent. check_reagent->prepare_fresh No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_reagent->check_buffer Yes prepare_fresh->success buffer_exchange Perform buffer exchange into a non-amine buffer. check_buffer->buffer_exchange Yes check_accessibility Are the primary amines on the protein accessible? check_buffer->check_accessibility No buffer_exchange->success denature_protein Consider partial denaturation if native conformation is not required. check_accessibility->denature_protein No check_accessibility->success Yes denature_protein->success

Caption: A decision tree to diagnose and resolve low labeling efficiency.

Issue 2: Non-Specific Labeling or Protein Modification

Question: My protein is showing signs of non-specific labeling or modification after the reaction. What could be the cause?

Answer: While the primary target of this labeling chemistry is primary amines, other nucleophilic amino acid side chains can sometimes react, especially under non-optimal conditions.

  • High pH: At a very high pH (>9.0), other residues like tyrosine, serine, and threonine can become deprotonated and more nucleophilic, leading to off-target labeling.

    • Solution: Maintain the reaction pH in the recommended range of 8.3-8.5.[1]

  • High Reagent Concentration: Using a large excess of the labeling reagent can drive reactions with less reactive sites.

    • Solution: Optimize the molar ratio of the labeling reagent to the protein. Start with a 10- to 20-fold molar excess and titrate down if non-specific labeling is observed.

Issue 3: Protein Precipitation During Labeling

Question: My protein precipitates out of solution during the labeling reaction. How can I prevent this?

Answer: Protein precipitation can occur due to changes in the protein's surface charge or solubility upon labeling.

  • Change in Surface Polarity: The addition of the this compound label alters the charge and hydrophobicity of the protein surface, which can lead to aggregation.

    • Solution: Include solubility-enhancing agents in your reaction buffer, such as 5-10% glycerol or a mild non-ionic detergent (e.g., Tween-20). You can also try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]

  • Solvent Shock: If the labeling reagent is dissolved in a high concentration of an organic solvent like DMSO or DMF, adding a large volume of this to your aqueous protein solution can cause the protein to precipitate.

    • Solution: Dissolve the labeling reagent in the smallest possible volume of organic solvent and add it slowly to the protein solution while gently mixing.[1] The final concentration of the organic solvent should ideally be below 10% (v/v).

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store the activated this compound labeling reagent?

A1: The stability of the activated reagent depends on its specific activating group (e.g., NHS ester). Generally, it is best to prepare a stock solution in an anhydrous organic solvent like DMF or DMSO and store it at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1] Aqueous solutions of the activated reagent are not stable and should be used immediately.[1]

Q2: What is the optimal molar ratio of labeling reagent to protein?

A2: The optimal ratio depends on the number of accessible primary amines on your protein and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein. This can be further optimized based on your experimental results.

Q3: How can I remove the excess, unreacted labeling reagent after the reaction?

A3: Excess reagent can be removed by several methods depending on the size of your protein. For macromolecules, gel filtration (desalting column) is a common and effective method.[1] Dialysis is also a suitable option.[3] For smaller proteins and peptides, precipitation with ethanol or acetone can be used to separate the labeled product from small molecule impurities.[1]

Q4: How can I determine the degree of labeling?

A4: The degree of labeling (the average number of labels per protein molecule) can be determined using mass spectrometry. By comparing the mass of the unlabeled protein with the labeled protein, you can calculate the number of attached labels.

Experimental Protocols

Protocol: General Procedure for Labeling a Protein with an Activated Form of this compound

This protocol provides a general workflow for labeling a protein with an N-hydroxysuccinimide (NHS) ester of this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS)

  • Activated this compound (e.g., NHS ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.

  • Labeling Reagent Preparation: Immediately before use, dissolve the activated this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1]

  • Labeling Reaction: Add the desired molar excess of the labeling reagent stock solution to the protein solution. Add the reagent dropwise while gently vortexing to ensure mixing.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[1]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][3]

  • Characterization: Analyze the labeled protein using SDS-PAGE and mass spectrometry to confirm labeling and determine the degree of labeling.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Prepare Protein in Reaction Buffer (pH 8.3) mixing Add Reagent to Protein Solution protein_prep->mixing reagent_prep Prepare Fresh Labeling Reagent Stock reagent_prep->mixing incubation Incubate (1-4h at RT or overnight at 4°C) mixing->incubation quenching Quench with Tris Buffer incubation->quenching purification Purify via Desalting Column quenching->purification analysis Analyze by Mass Spectrometry purification->analysis

Caption: A typical experimental workflow for protein labeling.

Data Presentation

Table 1: Recommended Reaction Conditions for Primary Amine Labeling

ParameterRecommended ValueRationale
pH 8.3 - 8.5Optimizes the nucleophilicity of primary amines while minimizing hydrolysis of the labeling reagent and side reactions.[1]
Temperature 4°C to Room TemperatureLower temperatures can improve protein stability and reduce hydrolysis, but may require longer reaction times.[1]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Sufficient time for the reaction to proceed to completion.[1]
Buffer 0.1 M Sodium Bicarbonate or PhosphateNon-nucleophilic buffers that do not compete with the protein for the labeling reagent.[1]
Molar Excess of Reagent 10-20xA starting point to ensure efficient labeling without excessive non-specific modification.

Table 2: Comparison of Solvents for Stock Solution of Labeling Reagent

SolventProsCons
DMF (Dimethylformamide) Good solvating power for many organic molecules.Can degrade to dimethylamine, which reacts with activated esters.[1] Should be high-purity and anhydrous.
DMSO (Dimethyl Sulfoxide) Good solvating power; generally less reactive than DMF.Must be anhydrous as it is hygroscopic.
Water Ideal for direct addition to aqueous protein solutions.Only suitable for water-soluble labeling reagents; promotes rapid hydrolysis of activated esters.[1]

Chemical Reaction Diagram

Caption: Reaction of a protein's primary amine with an activated this compound.

References

Side reactions of 3-amino-N,N-dimethylpropanamide with amino acid side chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding potential side reactions of 3-amino-N,N-dimethylpropanamide with amino acid side chains during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and amino acid side chains?

This compound possesses a primary amine group which is nucleophilic. The side chains of several amino acids also contain nucleophilic or reactive groups. These include the ε-amino group of lysine, the thiol of cysteine, the hydroxyl groups of serine and threonine, the phenol of tyrosine, and the carboxyl groups of aspartic and glutamic acid.

Q2: Can this compound interfere with peptide coupling reactions?

Yes, the primary amine of this compound can compete with the N-terminal α-amino group of a peptide chain for reaction with an activated carboxylic acid of the incoming amino acid. This can lead to the undesired capping of the growing peptide chain.

Q3: What are the most likely side reactions with amino acid side chains?

The most probable side reactions involve the nucleophilic attack of the primary amine of this compound on activated amino acid side chains. The likelihood and nature of these reactions depend on the specific amino acid and the reaction conditions.

Troubleshooting Guides

Issue 1: Unwanted Acylation of Lysine Side Chains

Symptom: Mass spectrometry analysis of the final product shows an unexpected mass addition corresponding to the acylation of lysine residues by this compound.

Cause: The ε-amino group of lysine is a primary amine and can be acylated. If your experimental design involves the use of coupling agents to activate carboxyl groups, the primary amine of this compound can act as a nucleophile, leading to the formation of an amide bond with the lysine side chain.

Troubleshooting and Prevention:

  • pH Control: Maintain the reaction pH below the pKa of the lysine side chain's amino group (around 10.5) to keep it protonated and less nucleophilic.[1]

  • Protecting Groups: Utilize a suitable protecting group for the lysine ε-amino group, such as Boc (tert-butyloxycarbonyl) or Z (carboxybenzyl), during the reaction.

  • Stoichiometry: Carefully control the stoichiometry of this compound to minimize excess reagent that could participate in side reactions.

Issue 2: Michael Addition to Activated Cysteine Residues

Symptom: Characterization of the product indicates the addition of this compound to cysteine residues.

Cause: The thiol group of cysteine is a potent nucleophile, especially in its thiolate form at slightly basic pH.[2] If the experimental conditions involve Michael acceptors, the thiol group can react. While less common for a primary amine, under certain conditions of activation, a Michael-type addition could be facilitated.

Troubleshooting and Prevention:

  • pH Management: Keep the reaction pH below the pKa of the cysteine thiol group (around 8.5) to reduce the concentration of the more nucleophilic thiolate anion.

  • Thiol-Specific Protection: Employ a protecting group for the cysteine thiol, such as a trityl (Trt) or acetamidomethyl (Acm) group.

  • Alternative Coupling Strategies: Avoid the use of reagents that can generate Michael acceptors in the presence of unprotected cysteines.

Issue 3: Esterification or Acylation of Serine, Threonine, and Tyrosine

Symptom: Mass increase corresponding to the addition of a fragment from your reaction mixture to the side chains of serine, threonine, or tyrosine.

Cause: The hydroxyl groups of serine, threonine, and the phenolic hydroxyl of tyrosine are nucleophilic and can be acylated, particularly in the presence of strong activating agents or catalysts.[3]

Troubleshooting and Prevention:

  • Protecting Groups: Use protecting groups for the hydroxyl functions, such as a tert-butyl (tBu) ether for serine and threonine, and a benzyl (Bzl) or 2,6-dichlorobenzyl (DCB) ether for tyrosine.

  • Milder Activation: Opt for milder coupling reagents that are less likely to activate hydroxyl groups.

  • Temperature Control: Perform reactions at lower temperatures to decrease the rate of potential side reactions.

Issue 4: Amide Bond Formation with Aspartic and Glutamic Acid Side Chains

Symptom: Unexpected amide bond formation is detected involving the side-chain carboxyl groups of aspartic or glutamic acid.

Cause: The carboxylic acid side chains of aspartic and glutamic acid can be activated by coupling agents, similar to the C-terminal carboxyl group. The primary amine of this compound can then react to form a side-chain amide.

Troubleshooting and Prevention:

  • Side-Chain Protection: Protect the side-chain carboxyl groups with esters, such as tert-butyl (OtBu) or benzyl (OBzl) esters.

  • Selective Activation: Employ activation strategies that are highly selective for the C-terminal carboxyl group over the side-chain carboxyls, although this can be challenging.

Quantitative Data Summary

Amino Acid Side ChainPotential Side ReactionTypical pKa of Side ChainRecommended Protecting GroupMitigation Strategy
Lysine Acylation of ε-amino group~10.5Boc, ZpH control, stoichiometry
Cysteine Michael Addition to Thiol~8.5Trt, AcmpH control, avoid Michael acceptors
Serine/Threonine O-Acylation of hydroxyl group~13tBuMilder activation, lower temperature
Tyrosine O-Acylation of phenolic group~10.5Bzl, DCBMilder activation, lower temperature
Aspartic/Glutamic Acid Amide formation with carboxyl~3.9 / ~4.1OtBu, OBzlSide-chain protection

Experimental Protocols

Protocol 1: Detection of Side-Chain Acylation by Mass Spectrometry
  • Sample Preparation: After the reaction involving this compound, purify the target peptide or protein using standard chromatographic techniques (e.g., HPLC).

  • Mass Spectrometry Analysis: Analyze the purified product using high-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Data Interpretation: Compare the observed molecular weight with the expected molecular weight. A mass increase corresponding to the mass of the acylating agent minus the mass of water indicates a potential acylation side reaction. For this compound (C₅H₁₂N₂O, MW = 116.16), an addition would correspond to an increase of 99.14 Da (C₅H₉NO).

  • Tandem MS (MS/MS): To confirm the location of the modification, perform tandem mass spectrometry to fragment the peptide and identify the specific amino acid residue that has been modified.

Protocol 2: Mitigation of Side Reactions Using Protecting Groups
  • Resin Swelling: Swell the solid-phase synthesis resin in a suitable solvent (e.g., DMF or DCM).

  • Amino Acid Coupling: Couple the amino acids sequentially using a standard protocol (e.g., Fmoc/tBu chemistry). Ensure that the side chains of reactive amino acids (Lys, Cys, Ser, Thr, Tyr, Asp, Glu) are appropriately protected.

  • Introduction of this compound: If this compound is to be incorporated, use it as a building block with its primary amine protected (e.g., with a Boc group) if it is not the intended nucleophile. If it is the nucleophile, ensure all other nucleophilic side chains are protected.

  • Deprotection: After the synthesis is complete, perform a global deprotection step using a reagent cocktail appropriate for the protecting groups used (e.g., a TFA-based cocktail).

  • Purification and Analysis: Purify the final product by HPLC and verify its identity and purity by mass spectrometry.

Visualizations

Side_Reaction_Lysine Lysine Lysine Side Chain (-CH₂-CH₂-CH₂-CH₂-NH₂) Product Side-Chain Acylation Product Lysine->Product Amine This compound (H₂N-R) Activated_COOH Activated Carboxyl Group (-COOH*) Amine->Activated_COOH Side Reaction Amine->Product Activated_COOH->Lysine Desired Reaction Side_Reaction_Asp_Glu Asp_Glu Asp/Glu Side Chain (-CH₂-COOH) Activated_Side_Chain Activated Side Chain (-COOH*) Asp_Glu->Activated_Side_Chain Activation Amine This compound (H₂N-R) Side_Product Side-Chain Amide Product Coupling_Agent Coupling Agent (e.g., EDC, HATU) Activated_Side_Chain->Side_Product Nucleophilic Attack Experimental_Workflow Start Start Experiment Reaction Perform Reaction with This compound Start->Reaction Purification Purify Product (HPLC) Reaction->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis Check_Mass Check for Unexpected Mass Analysis->Check_Mass Success No Side Reaction Detected (Proceed) Check_Mass->Success Mass OK Troubleshoot Side Reaction Suspected (Troubleshoot) Check_Mass->Troubleshoot Mass Increase Optimize Optimize Conditions: - Use Protecting Groups - Adjust pH - Control Stoichiometry Troubleshoot->Optimize Optimize->Reaction Re-run Experiment

References

Technical Support Center: Purification of 3-amino-N,N-dimethylpropanamide (DAPA) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-amino-N,N-dimethylpropanamide (DAPA) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful purification of your DAPA-labeled proteins.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of DAPA-labeled proteins.

Problem 1: Low Yield of Labeled Protein

Possible Causes & Solutions

CauseSolution
Inefficient Labeling Reaction - Optimize the molar ratio of DAPA reagent to protein. A common starting point is a 10- to 20-fold molar excess of the labeling reagent.- Ensure the pH of the reaction buffer is optimal for the labeling chemistry (typically pH 7.5-8.5 for amine-reactive labels).- Increase the reaction time or temperature, while monitoring for protein degradation or aggregation.
Protein Precipitation During Labeling - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Add stabilizing agents to the reaction buffer, such as glycerol (5-10%) or non-ionic detergents (e.g., 0.01% Tween-20).
Loss of Protein During Purification - Pre-treat purification columns with a blocking agent (e.g., BSA, if compatible with downstream applications) to minimize non-specific binding.- Optimize elution conditions (e.g., salt concentration, pH) to ensure complete recovery of the labeled protein.- For affinity chromatography, ensure the tag is accessible after labeling.
Label Instability - Verify the stability of the DAPA label under your specific buffer conditions (pH, reducing agents). Mass spectrometry can be used to confirm the integrity of the label.[1][2]
Problem 2: Presence of Unlabeled Protein

Possible Causes & Solutions

CauseSolution
Incomplete Labeling Reaction - Increase the molar excess of the DAPA labeling reagent.- Extend the reaction time or increase the reaction temperature.- Ensure thorough mixing of the protein and labeling reagent.
Steric Hindrance - If the target labeling site (e.g., a specific lysine residue) is not accessible, consider denaturing and refolding the protein before labeling, if feasible.[3]
Ineffective Purification - Ion-Exchange Chromatography (IEX): The DAPA label introduces a positive charge. Anion exchange chromatography can be used to separate the negatively charged unlabeled protein from the more positively charged labeled protein.[3][4]- Hydrophobic Interaction Chromatography (HIC): The DAPA label may alter the hydrophobicity of the protein. A shallow elution gradient may separate labeled from unlabeled species.- Size-Exclusion Chromatography (SEC): Generally not effective for separating labeled from unlabeled protein unless the label causes significant aggregation or conformational changes.
Problem 3: Co-elution of Free DAPA Label

Possible Causes & Solutions

CauseSolution
Insufficient Removal of Excess Label - Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective method for removing small molecules like free DAPA from larger proteins.[5] Choose a resin with an appropriate molecular weight cutoff.- Dialysis: Dialyze the labeled protein solution against a large volume of buffer to remove the free label.- Ultrafiltration/Diafiltration: Use a centrifugal filter with a suitable molecular weight cutoff to concentrate the protein and remove the free label.
Problem 4: Protein Aggregation

Possible Causes & Solutions

CauseSolution
Labeling-induced Aggregation - Screen different labeling conditions (e.g., lower temperature, shorter reaction time, different pH).- Include additives in the labeling and purification buffers that reduce aggregation, such as L-arginine (50-100 mM) or non-ionic detergents.
Aggregation During Purification - Optimize buffer conditions (pH, ionic strength) for each purification step.- Perform purification steps at 4°C to minimize aggregation.- Size-Exclusion Chromatography (SEC): Can be used as a final polishing step to separate aggregated protein from the monomeric, correctly folded labeled protein.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my protein is successfully labeled with DAPA?

A1: Several methods can be used to confirm labeling:

  • Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unlabeled and labeled protein, you can confirm the addition of the DAPA label and even determine the number of labels per protein.[1][2]

  • SDS-PAGE: While the mass difference from a small label like DAPA may not be easily resolvable on a standard SDS-PAGE gel, a shift in migration might be observed.

  • Spectrophotometry: If the DAPA reagent has a chromophore, you can use UV-Vis spectrophotometry to estimate the degree of labeling.[5]

Q2: What is the best chromatography method to purify my DAPA-labeled protein?

A2: The choice of chromatography method depends on the properties of your protein and the impurities you need to remove. A multi-step purification strategy is often necessary.

  • Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this is an excellent first step for capturing the protein of interest.[6][7][8]

  • Ion-Exchange Chromatography (IEX): Since the DAPA label likely introduces a positive charge, cation exchange chromatography could be effective in separating labeled proteins from unlabeled ones and other impurities.[3][4]

  • Size-Exclusion Chromatography (SEC): This is an ideal final "polishing" step to remove any remaining aggregates and to exchange the protein into its final storage buffer. It is also the primary method for removing residual free label.[5]

Q3: How do I quantify the labeling efficiency of my DAPA labeling reaction?

A3: Quantification of labeling efficiency is crucial for ensuring reproducibility.

  • Mass Spectrometry: Deconvolution of the mass spectrum of the intact protein can provide the distribution of labeled species (unlabeled, singly labeled, doubly labeled, etc.).

  • Spectrophotometric Methods: If the DAPA reagent has a distinct absorbance, the degree of labeling can be calculated using the Beer-Lambert law, after removing all unbound label.[5]

Q4: Can the DAPA label interfere with the function of my protein?

A4: Yes, any chemical modification has the potential to affect protein function, especially if the label is attached at or near an active site or a binding interface. It is essential to perform a functional assay on the purified labeled protein to confirm that its activity is retained.

Q5: How should I store my purified DAPA-labeled protein?

A5: Storage conditions should be optimized for your specific protein. General guidelines include:

  • Store at -80°C in a buffer containing cryoprotectants like glycerol (10-50%).

  • Aliquot the protein to avoid multiple freeze-thaw cycles.

  • The storage buffer should have a pH and ionic strength that maintain the protein's stability.

Experimental Protocols

Protocol 1: DAPA Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an amine-reactive DAPA derivative.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.

  • DAPA labeling reagent, dissolved in an organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Prepare a 10 mM stock solution of the DAPA labeling reagent in DMSO.

  • Add a 20-fold molar excess of the DAPA stock solution to the protein solution. Mix gently and immediately.

  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Proceed to the purification protocol to remove excess label and unreacted protein.

Protocol 2: Purification of DAPA-Labeled Protein using SEC

This protocol describes the removal of free DAPA label and the separation of aggregated protein.

Materials:

  • Labeled protein solution from Protocol 1.

  • Size-exclusion chromatography column (e.g., Superdex 200 Increase or similar).

  • SEC running buffer (e.g., PBS, pH 7.4).

  • Chromatography system.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC running buffer.

  • Centrifuge the labeled protein solution at >10,000 x g for 10 minutes to remove any precipitated protein.

  • Inject the supernatant onto the equilibrated SEC column.

  • Elute the protein with one column volume of SEC running buffer at the recommended flow rate for the column.

  • Collect fractions corresponding to the protein peaks. The first major peak is typically the aggregated protein, followed by the monomeric protein. The free label will elute much later.

  • Analyze the fractions by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified, monomeric labeled protein.

Visualizations

Experimental_Workflow cluster_0 Labeling cluster_1 Purification cluster_2 Analysis Protein Purified Protein Reaction Labeling Reaction (pH 8.0, RT, 1h) Protein->Reaction DAPA DAPA Reagent DAPA->Reaction Quench Quenching (Tris Buffer) Reaction->Quench SEC Size-Exclusion Chromatography Quench->SEC IEX Ion-Exchange Chromatography (Optional) SEC->IEX If needed Purified_Protein Purified DAPA-Labeled Protein SEC->Purified_Protein IEX->Purified_Protein Mass_Spec Mass Spectrometry Purified_Protein->Mass_Spec Functional_Assay Functional Assay Purified_Protein->Functional_Assay

Caption: Workflow for DAPA Labeling and Purification.

Troubleshooting_Logic Start Start Purification Low_Yield Low Yield? Start->Low_Yield Optimize_Labeling Optimize Labeling (Ratio, pH, Time) Low_Yield->Optimize_Labeling Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Stability Check Protein Stability & Aggregation Optimize_Labeling->Check_Stability Check_Stability->Start Unlabeled_Protein Unlabeled Protein Present? Impure_Product->Unlabeled_Protein Yes Aggregated_Protein Aggregated Protein? Impure_Product->Aggregated_Protein No Add_IEX Add Ion-Exchange Step Unlabeled_Protein->Add_IEX Free_Label Free Label Present? Add_SEC Add Size-Exclusion Step Free_Label->Add_SEC Yes Free_Label->Aggregated_Protein No Add_IEX->Free_Label Add_SEC->Aggregated_Protein Optimize_Buffers Optimize Buffers (Additives, Temp) Aggregated_Protein->Optimize_Buffers Yes Success Successful Purification Aggregated_Protein->Success No SEC_Polish Final SEC Polishing Step Optimize_Buffers->SEC_Polish SEC_Polish->Start

References

Technical Support Center: 3-amino-N,N-dimethylpropanamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-amino-N,N-dimethylpropanamide solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound solutions?

A1: For optimal stability, it is recommended to store this compound solutions at 2°C - 8°C in a dark place.[1][2][3] The container should be well-sealed to prevent contamination and degradation. For long-term storage, an inert atmosphere is also recommended.[3]

Q2: What are the main hazards associated with this compound?

A2: this compound and its hydrochloride salt are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[4][5] Some related compounds are also classified as harmful if swallowed and toxic in contact with skin.[6][7] Always consult the Safety Data Sheet (SDS) for detailed hazard information.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound solutions, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[6] Ensure adequate ventilation or work in a fume hood to avoid inhaling vapors or mists.

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

Problem Possible Cause Recommended Action
Solution appears discolored (e.g., yellowing). Oxidation or degradation of the compound.- Prepare fresh solutions more frequently.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Store in a dark, refrigerated environment (2°C - 8°C).[1][2][3]
Precipitate forms in the solution upon storage. - The solution may be supersaturated.- Temperature fluctuations during storage.- The compound has degraded into less soluble products.- Gently warm the solution to attempt redissolving the precipitate.- If redissolving is unsuccessful, filter the solution before use.- Prepare a new solution at a slightly lower concentration.- Ensure consistent storage temperature.
Inconsistent experimental results using the solution. - Degradation of the compound leading to lower effective concentration.- Contamination of the solution.- Prepare a fresh stock solution.- Evaluate the storage conditions and handling procedures for potential sources of degradation or contamination.- Use high-purity solvents and sterile techniques for solution preparation.
Allergic reaction or skin irritation after handling. Direct contact with the skin.- Immediately wash the affected area with soap and plenty of water and seek medical advice.[9]- Review and improve handling procedures to prevent direct contact.- Ensure proper PPE is worn at all times.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Precautionary Steps: Before handling, review the Safety Data Sheet (SDS). Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a clean, appropriate-sized volumetric flask, add the weighed compound. Gradually add the desired solvent (e.g., high-purity water or a buffer) while gently swirling to dissolve the compound.

  • Volume Adjustment: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, airtight container. For optimal stability, store at 2°C - 8°C in a dark location.[1][2][3] For extended storage, consider flushing the container with an inert gas.

Visualizations

Troubleshooting_Solution_Degradation start Problem: Inconsistent Results or Visible Solution Change check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light exposure? - Inert atmosphere? start->check_storage check_prep Review Preparation Protocol: - Solvent purity? - Contamination source? start->check_prep improper_storage Improper Storage Identified check_storage->improper_storage prep_issue Preparation Issue Identified check_prep->prep_issue improper_storage->check_prep No prepare_fresh Action: Prepare Fresh Solution improper_storage->prepare_fresh Yes prep_issue->check_storage No prep_issue->prepare_fresh Yes correct_storage Action: Correct Storage (Refrigerate, Protect from Light) prepare_fresh->correct_storage refine_protocol Action: Refine Preparation Protocol (Use high-purity solvent) prepare_fresh->refine_protocol end Problem Resolved correct_storage->end refine_protocol->end

Caption: Troubleshooting workflow for solution degradation.

References

Technical Support Center: 3-amino-N,N-dimethylpropanamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on reaction kinetics involving 3-amino-N,N-dimethylpropanamide. The following information is based on established principles of chemical kinetics and is intended to serve as a guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the reaction rate of this compound?

A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate of this compound. This is due to the increased kinetic energy of the reacting molecules, which leads to more frequent and energetic collisions, thereby increasing the likelihood of successful reaction events. The relationship between temperature and the rate constant is typically described by the Arrhenius equation.

Q2: How can I determine the activation energy (Ea) for my reaction involving this compound?

A2: The activation energy can be determined by measuring the reaction rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T), you can obtain a straight line with a slope of -Ea/R, where R is the ideal gas constant. This is known as an Arrhenius plot.

Q3: Are there potential side reactions or degradation of this compound at elevated temperatures?

A3: Yes, at sufficiently high temperatures, this compound may undergo or promote side reactions. Depending on the other reactants and solvent conditions, these could include thermal decomposition, polymerization, or reactions with the solvent. It is crucial to establish the thermal stability of all reactants and products under the proposed reaction conditions.

Q4: How does temperature influence the selectivity of reactions with this compound, which has two amine groups?

A4: Temperature can significantly impact the selectivity between the primary and tertiary amine groups of this compound. Generally, the primary amine is more nucleophilic and sterically accessible, making it more reactive, especially at lower temperatures. At higher temperatures, the energy difference between the activation barriers for reaction at the two sites may be more easily overcome, potentially leading to a decrease in selectivity and the formation of di-substituted products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction rate is significantly slower than expected. The reaction temperature is too low.Gradually increase the reaction temperature in 5-10°C increments, monitoring for improvement in the reaction rate and any potential side product formation.
Incorrect temperature reading.Calibrate your temperature probe or thermometer against a known standard. Ensure the probe is correctly positioned within the reaction mixture.
Formation of unexpected byproducts. The reaction temperature is too high, leading to side reactions or decomposition.Decrease the reaction temperature. Analyze the byproducts to understand the side reaction pathway, which can inform the optimal temperature range.
Insufficient temperature control, leading to "hot spots" in the reactor.Improve stirring and agitation to ensure uniform temperature distribution throughout the reaction vessel.
Inconsistent reaction times or yields between batches. Poor temperature control and reproducibility.Implement a reliable temperature control system (e.g., a temperature-controlled mantle or bath). Document the temperature profile for each batch to ensure consistency.
Thermal degradation of reactants or products over time.Evaluate the thermal stability of all components at the reaction temperature. Consider if a lower temperature for a longer duration could achieve the desired conversion with better stability.

Experimental Protocols

Protocol: Determining the Effect of Temperature on Reaction Rate

This protocol outlines a general method for studying the impact of temperature on the reaction rate of this compound with a generic electrophile (e.g., an alkyl halide) using gas chromatography (GC) for analysis.

1. Materials and Equipment:

  • This compound

  • Electrophile of interest

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard for GC analysis (e.g., dodecane)

  • Temperature-controlled reaction vessel with magnetic stirring

  • Gas chromatograph with a suitable column and detector (e.g., FID)

  • Syringes for sampling

2. Procedure:

  • Set up the reaction vessel at the desired starting temperature (e.g., 25°C) and ensure it is stable.

  • Charge the reactor with the solvent, this compound, and the internal standard. Allow the mixture to equilibrate thermally.

  • Initiate the reaction by adding the electrophile. Start a timer immediately.

  • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by diluting it in a cold solvent or with a quenching agent) to stop the reaction.

  • Analyze the quenched samples by GC to determine the concentration of the remaining this compound relative to the internal standard.

  • Repeat steps 1-6 for a series of different temperatures (e.g., 35°C, 45°C, 55°C).

3. Data Analysis:

  • For each temperature, plot the concentration of this compound versus time.

  • From these plots, determine the initial reaction rate or the rate constant (k) at each temperature.

  • Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea).

Data Presentation

Table 1: Hypothetical Rate Constants for the Reaction of this compound at Various Temperatures
Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k) (M⁻¹s⁻¹)ln(k)
25298.150.0033540.015-4.1997
35308.150.0032450.032-3.4420
45318.150.0031430.065-2.7334
55328.150.0030470.128-2.0557

Visualizations

G Troubleshooting Workflow for Unexpected Reaction Kinetics start Problem Identified: Unexpected Reaction Rate or Purity check_temp Is the reaction temperature correct and stable? start->check_temp calibrate Action: Calibrate temperature probe. Ensure proper placement and stirring. check_temp->calibrate No analyze_purity Is product purity lower than expected? check_temp->analyze_purity  Yes calibrate->check_temp adjust_temp_rate For slow rate: Increase temperature. For fast rate: Decrease temperature. analyze_purity->adjust_temp_rate No, rate is the issue adjust_temp_purity Action: Decrease temperature to minimize side reactions. analyze_purity->adjust_temp_purity Yes re_evaluate Re-evaluate reaction under new conditions. adjust_temp_rate->re_evaluate adjust_temp_purity->re_evaluate

Caption: Troubleshooting workflow for kinetic issues.

G Arrhenius Plot for Activation Energy Determination cluster_0 p1 T1 p2 T2 p1->p2 p3 T3 p2->p3 p4 T4 p3->p4 yaxis ln(k) xaxis 1/T (K⁻¹) origin x_axis_end origin->x_axis_end y_axis_end origin->y_axis_end slope_label Slope = -Ea / R

Caption: Relationship between ln(k) and 1/T.

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Strategies: NHS Esters vs. 3-amino-N,N-dimethylpropanamide with EDC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is critical for the successful development of antibody-drug conjugates, diagnostic probes, and other functional biomolecules. The choice between different reagents and methodologies can significantly influence the efficiency, specificity, and stability of the resulting conjugate. This guide provides an in-depth, objective comparison of two common approaches for conjugating molecules to carboxyl groups on biomolecules: the widely used N-hydroxysuccinimide (NHS) ester-mediated coupling and the direct conjugation of a primary amine, exemplified by 3-amino-N,N-dimethylpropanamide, using the carbodiimide crosslinker EDC.

At the heart of this comparison are two distinct strategies for forming a stable amide bond between a biomolecule containing a carboxyl group (e.g., a protein with aspartic or glutamic acid residues) and a molecule of interest.

Strategy 1: The Two-Step EDC/NHS Activation. This common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group on a biomolecule, followed by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a semi-stable NHS ester intermediate that is reactive towards primary amines.[1][2] This intermediate can then be reacted with a biomolecule containing a primary amine (e.g., lysine residues on an antibody).

Strategy 2: Direct EDC-Mediated Amide Bond Formation. This one-step approach utilizes EDC to activate the carboxyl group on a biomolecule, forming a highly reactive O-acylisourea intermediate.[1][3] This unstable intermediate then reacts directly with a primary amine-containing molecule, such as this compound, to form an amide bond.[4]

This guide will dissect the performance of these two strategies, offering insights into their reaction mechanisms, quantitative performance, and detailed experimental protocols to aid in the selection of the optimal approach for your research needs.

Performance Comparison: A Quantitative Overview

The efficiency and outcome of a bioconjugation reaction are paramount. The following table summarizes key quantitative parameters for the two strategies. It is important to note that conjugation yields are highly dependent on the specific biomolecules and reaction conditions used.

FeatureEDC/NHS Coupling (Two-Step)Direct EDC Coupling (One-Step)Key Considerations & References
Typical Conjugation Yield 40-75%Highly variable, can be lower than EDC/NHS due to intermediate instability.Yields for EDC/NHS can be variable, but the use of a more stable NHS ester intermediate generally leads to higher and more consistent yields.[5] Direct EDC coupling efficiency is highly sensitive to reaction conditions.
Intermediate Stability NHS ester is semi-stable (half-life of hours at neutral pH).O-acylisourea is highly unstable in aqueous solution (hydrolyzes in seconds to minutes).The increased stability of the NHS ester allows for better control and higher efficiency.[1][6]
Primary Side Reaction Hydrolysis of the NHS ester.Hydrolysis of the O-acylisourea intermediate; Formation of N-acylurea byproduct.Hydrolysis competes with the desired amine reaction in both methods. N-acylurea formation is a significant, irreversible side reaction in EDC-only coupling that reduces yield.[7][8]
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5pH 4.5-6.0The two-step nature of EDC/NHS allows for pH optimization of both the activation and coupling steps independently.[9]
Control & Purity Higher control, potentially leading to a more homogeneous product.Risk of side reactions can lead to a more heterogeneous product mixture.The ability to remove excess EDC and byproducts before adding the amine-containing molecule in a two-step process improves control.[10]

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying chemical pathways is crucial for optimizing conjugation protocols and troubleshooting unexpected results.

EDC/NHS Coupling Pathway

The EDC/NHS reaction is a two-step process that occurs in a single pot.[5] First, EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. The addition of NHS stabilizes this intermediate by converting it into a semi-stable NHS ester.[1][6] This amine-reactive NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]

EDC_NHS_Pathway Carboxyl Biomolecule-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea +EDC EDC EDC Urea Urea Byproduct EDC->Urea NHS_Ester NHS Ester Intermediate (Semi-stable) O_Acylisourea->NHS_Ester +NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS Amide_Bond Biomolecule-CONH-R (Stable Amide Bond) NHS_Ester->Amide_Bond +R-NH2 Released_NHS NHS NHS_Ester->Released_NHS Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amine R-NH2 Hydrolysis1->Carboxyl regenerates Hydrolysis2->Carboxyl regenerates

EDC/NHS Coupling Pathway
Direct EDC Coupling Pathway

In the absence of NHS, the EDC-activated carboxyl group forms the same unstable O-acylisourea intermediate. This intermediate can then react directly with a primary amine, such as this compound, to form the desired amide bond. However, this intermediate is highly prone to two competing and often detrimental side reactions: rapid hydrolysis back to the original carboxylic acid and rearrangement to a stable, unreactive N-acylurea.[7][8]

Direct_EDC_Pathway Carboxyl Biomolecule-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Unstable) Carboxyl->O_Acylisourea +EDC EDC EDC Urea Urea Byproduct EDC->Urea Amide_Bond Biomolecule-CONH-R (Stable Amide Bond) O_Acylisourea->Amide_Bond +R-NH2 Hydrolysis Rapid Hydrolysis O_Acylisourea->Hydrolysis N_Acylurea N-Acylurea Formation (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine 3-amino-N,N- dimethylpropanamide (R-NH2) Hydrolysis->Carboxyl regenerates

Direct EDC Coupling Pathway

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are representative protocols for both strategies.

Protocol 1: Two-Step EDC/NHS Coupling to a Protein

This protocol describes the conjugation of a molecule with a primary amine to the carboxyl groups of a protein.

Materials:

  • Protein with accessible carboxyl groups (e.g., BSA, antibody)

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be modified in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC to the protein solution to a final concentration of ~2 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of ~5 mM.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent polymerization if the amine-containing molecule also has carboxyl groups.[10]

  • Conjugation:

    • Immediately add the amine-containing molecule to the activated protein solution. A 10-50 fold molar excess of the amine-containing molecule over the protein is common.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Protocol 2: One-Step Direct EDC Coupling of this compound to a Protein

This protocol outlines the direct conjugation of a small primary amine to a protein's carboxyl groups.

Materials:

  • Protein with accessible carboxyl groups (e.g., BSA)

  • This compound

  • EDC

  • Reaction Buffer: 0.1 M MES, pH 4.7-6.0

  • Purification supplies (desalting column or dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC to room temperature before opening the vial.

    • Dissolve the protein in the Reaction Buffer to a final concentration of 20-100 µM.[4]

    • Prepare a stock solution of this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess.

    • Add EDC to the reaction mixture to achieve at least a 10-fold molar excess relative to the protein. Mix the reaction well. A final EDC concentration of 0.1-0.5 M is often a suitable starting point.[4] If precipitation occurs, the amount of EDC should be reduced.[9]

    • Incubate the reaction for at least 2 hours at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted this compound and EDC byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Logical Workflow for Bioconjugation Strategy Selection

The choice between these two methods depends on several factors, including the nature of the molecules to be conjugated, the desired level of control, and the availability of reagents.

Strategy_Selection Start Start: Need to conjugate a molecule to a carboxyl group Question1 Is a high degree of control and a more homogeneous product critical? Start->Question1 Question2 Is the amine-containing molecule precious or available in limited quantities? Question1->Question2 No EDC_NHS Choose EDC/NHS Coupling Strategy Question1->EDC_NHS Yes Question3 Is the amine-containing molecule sensitive to prolonged reaction times or pH changes? Question2->Question3 No Question2->EDC_NHS Yes Question3->EDC_NHS Yes Direct_EDC Consider Direct EDC Coupling Strategy Question3->Direct_EDC No Final_Choice Final Strategy Selection EDC_NHS->Final_Choice Direct_EDC->Final_Choice

Decision workflow for bioconjugation.

Conclusion

Both EDC/NHS-mediated and direct EDC coupling are powerful techniques for bioconjugation. The EDC/NHS two-step strategy is generally favored for its higher efficiency, greater control, and the increased stability of the NHS ester intermediate, which collectively contribute to a more reliable and reproducible conjugation process.[5][6] This method is particularly advantageous when working with valuable biomolecules or when a well-defined, homogeneous product is essential.

Direct EDC coupling, using a nucleophile like this compound, offers a simpler one-step procedure. However, its utility is often hampered by the high reactivity and instability of the O-acylisourea intermediate, which can lead to lower yields and the formation of undesirable side products.[8] This approach may be suitable for initial screening experiments or when the reagents are inexpensive and readily available, and when the highest possible yield and product purity are not the primary concerns. Ultimately, the choice of strategy should be guided by the specific requirements of the application and a thorough understanding of the underlying chemistry.

References

A Comparative Guide to the Reactivity of 3-amino-N,N-dimethylpropanamide and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in organic synthesis, profoundly influencing reaction efficiency, selectivity, and the overall success of synthetic routes in drug development and materials science. This guide provides a comparative analysis of the reactivity of 3-amino-N,N-dimethylpropanamide against a range of commonly employed acylating agents. By examining its unique structural features and presenting supporting experimental data for analogous systems, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Understanding the Reactivity of this compound: The Role of Intramolecular Catalysis

On the surface, as an amide, this compound would be expected to be a relatively unreactive acylating agent. The general order of reactivity for common acylating agents is well-established:

Acyl Chlorides > Acid Anhydrides > Esters > Amides [1]

This low reactivity in amides stems from the resonance stabilization of the amide bond, which reduces the electrophilicity of the carbonyl carbon. However, the structure of this compound possesses a key feature that can dramatically alter its reactivity: a tertiary amine positioned to facilitate intramolecular catalysis through neighboring group participation.[2][3][4]

The lone pair of electrons on the dimethylamino group can act as an internal nucleophile, attacking the amide carbonyl to form a highly reactive cyclic tetrahedral intermediate. This intermediate is more susceptible to nucleophilic attack by an external nucleophile (e.g., an alcohol or another amine) than the starting amide. This intramolecular assistance, or anchimeric assistance, can lead to a significant rate enhancement compared to a simple, non-functionalized amide.[2][3][4][5]

Quantitative Comparison of Acylating Agent Reactivity

Acylating Agent ClassExampleSubstrateSolventSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Acyl Chloride Acetyl ChlorideEthanolAcetonitrile7.3 x 10⁻²[6]
Acid Anhydride Acetic AnhydrideCelluloseLiCl/DMAc1.8 x 10⁻³[7][8]
Activated Ester N-AcetylimidazoleCelluloseLiCl/DMAc1.2 x 10⁻⁴[7][8]
Amide (Predicted) This compound--> Unactivated Amide-
Amide (Unactivated) N,N-dimethylacetamide--Very Low[1]

Note: The rate constants provided are for specific reactions and conditions and are intended for comparative purposes. The reactivity of this compound is a qualitative prediction based on mechanistic principles.

Experimental Protocols

To facilitate reproducible and comparative research, a detailed methodology for a representative acylation reaction is provided below. This protocol can be adapted to compare the reactivity of this compound with other acylating agents by monitoring the reaction progress over time using techniques such as HPLC, GC-MS, or NMR spectroscopy.

General Protocol for the Acylation of Benzylamine

Materials:

  • Benzylamine (1.0 eq)

  • Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride, or this compound) (1.1 eq)

  • Triethylamine (1.2 eq, for reactions generating acid byproducts)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • If using an acylating agent that produces an acid byproduct (e.g., acetyl chloride), add triethylamine (1.2 eq) to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir, monitoring the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product.

Visualizing Key Concepts

To further elucidate the processes involved, the following diagrams illustrate a relevant biological signaling pathway where acylation is crucial and a generalized experimental workflow for comparing acylating agents.

signaling_pathway cluster_membrane Cell Membrane Signal Signal Receptor Receptor Signal->Receptor 1. Binding ZDHHC ZDHHC PAT Receptor->ZDHHC 2. Activation Signaling_Protein Signaling Protein ZDHHC->Signaling_Protein 3. S-acylation (Palmitoylation) Downstream_Effects Downstream_Effects Signaling_Protein->Downstream_Effects 4. Membrane Localization & Signaling

A simplified signaling pathway involving S-acylation.

experimental_workflow Start Start Select_Substrate Select Nucleophilic Substrate (e.g., Amine) Start->Select_Substrate Prepare_Reactions Prepare Parallel Reactions with Different Acylating Agents Select_Substrate->Prepare_Reactions Reaction_Monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) Prepare_Reactions->Reaction_Monitoring Data_Collection Collect Quantitative Data (Yield, Purity, Reaction Time) Reaction_Monitoring->Data_Collection Analysis Compare Performance Metrics Data_Collection->Analysis Conclusion Determine Relative Reactivity and Select Optimal Agent Analysis->Conclusion End End Conclusion->End

A generalized workflow for comparing acylating agents.

References

Unveiling a Novel Protein Modification: A Comparative Guide to the Validation of 3-amino-N,N-dimethylpropanamide Adduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and validation of protein modifications are fundamental to understanding cellular processes, disease pathogenesis, and the mechanism of action of novel therapeutics. This guide provides an objective comparison of modern analytical techniques for the characterization of a hypothetical protein modification by 3-amino-N,N-dimethylpropanamide. We present supporting data and detailed experimental protocols for mass spectrometry, a cornerstone of proteomics, and compare its performance with orthogonal validation methods such as Western blotting and Edman degradation.

Introduction to this compound Modification

While not a naturally occurring post-translational modification, the covalent adduction of small molecules like this compound to proteins can occur through chemical reactions, representing a novel modification. The molecular formula of this compound is C5H12N2O, with a monoisotopic mass of 116.09496 Da.[1] The validation of such a modification requires robust analytical strategies to confirm its presence, identify the specific site of attachment, and quantify its abundance.

Comparative Analysis of Validation Techniques

The selection of a suitable technique for validating this novel modification depends on various factors, including the required level of detail, sample complexity, and throughput. Mass spectrometry is the premier method for the discovery and detailed characterization of unknown modifications.[2][3][4][5] In contrast, Western blotting and Edman degradation can serve as valuable orthogonal methods for validation.

Data Presentation: Quantitative Performance Metrics

The following table summarizes the key performance characteristics of the primary techniques for validating protein modifications.

FeatureMass Spectrometry (Bottom-Up)Mass Spectrometry (Top-Down)Western BlottingEdman Degradation
Primary Application High-throughput identification and quantification of modifications in complex mixtures.[5]Analysis of intact proteins to identify multiple modifications on a single molecule.[2][4]Detection and semi-quantitative analysis of specific known modifications.[6]N-terminal sequence analysis and identification of N-terminal modifications.[7][8][9]
Sensitivity High (femtomole to attomole).[10]Moderate to high.Moderate to high (picogram to nanogram).High (picomole).
Specificity High; can pinpoint modification sites.[10]High; provides a global view of modifications on the intact protein.[4][5]Moderate to high (antibody-dependent).High for N-terminal sequence.[7][8]
Quantitative Accuracy High (with isotopic labeling).Moderate to high.Semi-quantitative.[11]Not typically used for quantification of modifications.
Throughput High.Low to moderate.High.Low.[12]
Key Advantage Unbiased discovery of modifications.Characterization of combinatorial modifications.Widely accessible and cost-effective.Provides direct sequence information.[12]
Key Limitation Incomplete sequence coverage.Challenging for large or complex proteins.Requires a specific antibody against the modification.Only applicable to the N-terminus; blocked N-termini are problematic.[7][8]

Mandatory Visualizations

Experimental Workflow for Mass Spectrometry-Based Validation

Experimental workflow for validation by mass spectrometry. cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction digestion Proteolytic Digestion (e.g., Trypsin) protein_extraction->digestion lc_separation Liquid Chromatography Separation digestion->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis database_search Database Search (with variable modification of +116.095 Da) ms_analysis->database_search spectral_validation Manual Spectral Validation database_search->spectral_validation site_localization Modification Site Localization spectral_validation->site_localization

Caption: Workflow for identifying this compound modification by bottom-up mass spectrometry.

Hypothetical Signaling Pathway Modulation

Hypothetical signaling pathway affected by protein modification. cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor modified_protein Protein X (+ C5H12N2O) kinase2->modified_protein Modification Event gene_expression Gene Expression transcription_factor->gene_expression modified_protein->transcription_factor Inhibition

Caption: Diagram of a generic signaling pathway potentially regulated by protein modification.

Experimental Protocols

Mass Spectrometry (Bottom-Up Proteomics)

This protocol outlines a general strategy for identifying the this compound modification on a purified protein or in a complex mixture.

  • Protein Extraction and Digestion:

    • Proteins are extracted from cells or tissues using a lysis buffer containing protease inhibitors.

    • The protein concentration is quantified using a standard method (e.g., BCA assay).

    • Disulfide bonds are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.

    • Proteins are digested into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography.

    • Eluted peptides are ionized by electrospray ionization (ESI) and analyzed in a high-resolution mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where precursor ion scans (MS1) are followed by fragmentation of the most abundant ions (MS/MS).

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

    • The search parameters must include a variable modification corresponding to the mass of this compound (+116.095 Da) on potential reactive residues (e.g., lysine, cysteine, aspartic acid, glutamic acid, and the N-terminus).

    • Identified peptide-spectrum matches (PSMs) for the modified peptides are statistically validated and manually inspected to confirm the presence of the modification and pinpoint the site of attachment based on the fragment ion series.[3]

Western Blotting

Western blotting can be used to validate the presence of the modification, provided a specific antibody that recognizes the this compound adduct can be generated.

  • Sample Preparation and Gel Electrophoresis:

    • Protein lysates are prepared in a buffer containing protease inhibitors.

    • Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Protein Transfer:

    • The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the this compound modification.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

    • The signal is detected using a chemiluminescent or fluorescent substrate and imaged.[13]

Edman Degradation

Edman degradation can be employed to confirm if the modification is present at the N-terminus of the protein.

  • Sample Preparation:

    • The protein of interest must be highly purified.

    • The protein is immobilized on a PVDF membrane.

  • Automated Sequencing:

    • The membrane is placed in an automated protein sequencer.

    • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and identified by chromatography.[8][9][14]

    • If the N-terminus is modified with this compound, no amino acid will be identified in the first cycle, indicating a blocked N-terminus. The nature of the blocking group can sometimes be inferred by mass spectrometry analysis of the released derivative.

Conclusion

The validation of a novel protein modification such as the adduction of this compound requires a multi-faceted approach. Mass spectrometry, particularly high-resolution tandem MS, stands as the most powerful and indispensable tool for the initial discovery and precise localization of this modification.[5][10] Its ability to detect unexpected mass shifts makes it ideal for characterizing unknown modifications.[2][3][4] Orthogonal techniques like Western blotting, contingent on antibody availability, and Edman degradation for N-terminal analysis, provide complementary evidence to build a comprehensive and robust validation of this novel molecular event. The judicious application of these methods will be crucial for researchers investigating the impact of such modifications on protein function and cellular signaling.

References

Quantifying Protein Modification: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is critical for unraveling cellular signaling, understanding disease pathogenesis, and assessing drug efficacy. While a variety of techniques exist, this guide provides an objective comparison of prominent mass spectrometry-based labeling methodologies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Dimethyl Labeling.

Initial exploration for the use of 3-amino-N,N-dimethylpropanamide in protein modification quantification did not yield established protocols or comparative data within the scientific literature. Therefore, this guide will focus on well-validated and widely adopted alternative methods, presenting supporting experimental data and detailed protocols to inform the selection of the most suitable technique for your research needs.

Comparative Analysis of Key Quantification Techniques

The selection of a protein quantification strategy is contingent on several factors, including the sample type, the desired level of multiplexing, and the specific research question. The following table summarizes the key features of the leading chemical labeling and metabolic labeling techniques.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)Stable Isotope Dimethyl Labeling
Principle Metabolic incorporation of stable isotope-labeled amino acids (e.g., Lys, Arg) into proteins in vivo.[1][2][3][4][5]Chemical labeling of primary amines (N-terminus and Lys residues) of peptides with isobaric tags in vitro.[6][7][8][9]Chemical labeling of primary amines (N-terminus and Lys residues) of peptides with isobaric tags in vitro.[6][7][8][10]Chemical labeling of primary amines (N-terminus and Lys residues) of peptides via reductive amination in vitro.[11][12][13][14][15]
Quantification Level MS1: Based on the mass difference between heavy and light isotope-labeled peptides.[16]MS2/MS3: Based on the intensity of reporter ions generated upon fragmentation.[6][16]MS2/MS3: Based on the intensity of reporter ions generated upon fragmentation.[6][10][16]MS1: Based on the mass difference between peptides labeled with different isotopologues of formaldehyde.[16]
Multiplexing Capacity Typically 2-plex or 3-plex; NeuCode SILAC allows up to 4-plex.[1][2]4-plex and 8-plex formats are available.[6][7][8][9]Up to 18-plex (TMTpro) formats are available, offering high throughput.[6][7][9][10][17]2-plex or 3-plex.[13][15]
Sample Type Primarily applicable to cell cultures that can be metabolically labeled.[3][10]Applicable to a wide range of biological samples, including tissues and body fluids.[7][18]Applicable to a wide range of biological samples, including tissues and body fluids.[9][18]Applicable to virtually any protein sample, including tissues and body fluids.[11][13]
Advantages High accuracy as samples are mixed early in the workflow, minimizing experimental variability. Avoids chemical labeling artifacts.[3][10]Good for complex samples. Simple and fast labeling protocol.[7] High sensitivity and good repeatability.[7]High multiplexing capacity allows for large-scale comparative studies.[6][10] Superior performance in detecting low-abundance proteins with high-resolution mass spectrometers.[6]Cost-effective and straightforward procedure.[12][13] The labeling reaction is fast and complete.[14]
Limitations Limited to cells that can be cultured and requires complete incorporation of labeled amino acids.[3] Not suitable for tissues or clinical samples.Can suffer from ratio compression due to co-isolation of precursor ions.[10] Reagents can be expensive.[7]Can also experience ratio compression, although this can be mitigated with MS3 methods.Lower multiplexing capacity compared to iTRAQ and TMT.

Experimental Protocols

SILAC Experimental Workflow

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for accurate relative protein quantification. The workflow involves the metabolic incorporation of stable isotope-labeled amino acids into the proteome.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Cell_Culture_Light Grow cells in 'light' medium (e.g., normal Arg & Lys) Cell_Lysis Cell Lysis Cell_Culture_Light->Cell_Lysis Cell_Culture_Heavy Grow cells in 'heavy' medium (e.g., 13C6-Arg & 13C6-Lys) Cell_Culture_Heavy->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification Mix_Samples Mix 'light' and 'heavy' protein samples 1:1 Protein_Quantification->Mix_Samples Protein_Digestion Protein Digestion (e.g., with Trypsin) Mix_Samples->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

SILAC Experimental Workflow

Detailed Methodology:

  • Cell Culture: Two populations of cells are cultured in media that are identical except for the isotopic form of specific amino acids (commonly lysine and arginine).[5] One population is grown in "light" medium containing the natural amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C or 15N).[4] Cells are cultured for at least five to six generations to ensure complete incorporation of the labeled amino acids into the proteome.[3][4]

  • Cell Lysis and Protein Extraction: After experimental treatment, cells from the "light" and "heavy" cultures are harvested and lysed separately using appropriate lysis buffers. The total protein is then extracted.

  • Protein Quantification and Mixing: The protein concentration of each lysate is determined. Equal amounts of protein from the "light" and "heavy" samples are then mixed together.[5]

  • Protein Digestion: The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides.[4]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of a peptide between the two samples is determined by comparing the signal intensities of the "light" and "heavy" isotopic forms of that peptide in the mass spectrometer at the MS1 level.[16]

iTRAQ/TMT Experimental Workflow

iTRAQ and TMT are isobaric tagging methods that enable relative quantification of proteins from multiple samples simultaneously. The workflows for both are very similar.

iTRAQ_TMT_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction from Samples 1 to n Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Labeling Label peptides with isobaric tags Protein_Digestion->Peptide_Labeling Mix_Samples Combine labeled peptide samples Peptide_Labeling->Mix_Samples Fractionation Peptide Fractionation (e.g., SCX or high pH RP) Mix_Samples->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

iTRAQ/TMT Experimental Workflow

Detailed Methodology:

  • Protein Extraction and Digestion: Proteins are extracted from each of the samples to be compared. Equal amounts of protein from each sample are then digested into peptides, typically using trypsin.

  • Peptide Labeling: The resulting peptide mixtures are individually labeled with the different isobaric tags (e.g., TMTpro 18-plex allows for 18 samples to be analyzed concurrently).[6] The tags react with the primary amines of the peptides (N-terminus and the side chain of lysine residues).[9]

  • Sample Pooling: After labeling, the different samples are combined into a single mixture.[8]

  • Fractionation: To reduce sample complexity and improve proteome coverage, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.[8]

  • LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. In the mass spectrometer, the isobarically labeled peptides have the same mass and are co-eluted and co-isolated.

  • Data Analysis: Upon fragmentation (MS2), the tags release reporter ions of different masses. The relative abundance of a peptide across the different samples is determined by comparing the intensities of these reporter ions.[6][7]

Stable Isotope Dimethyl Labeling Workflow

Stable isotope dimethyl labeling is a cost-effective chemical labeling method for quantitative proteomics.

Dimethyl_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein_Extraction Protein Extraction from Samples Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Labeling Label peptides with 'light' or 'heavy' formaldehyde Protein_Digestion->Labeling Mix_Samples Combine labeled peptide samples Labeling->Mix_Samples LC_MSMS LC-MS/MS Analysis Mix_Samples->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Dimethyl Labeling Workflow

Detailed Methodology:

  • Protein Extraction and Digestion: Proteins are extracted from the samples and digested into peptides.

  • Reductive Dimethylation: Peptides from different samples are labeled with different isotopic forms of formaldehyde and a reducing agent like sodium cyanoborohydride.[12] For example, one sample is labeled with "light" formaldehyde (CH₂O) and the other with "heavy" formaldehyde (¹³CD₂O). This reaction dimethylates the primary amines (N-terminus and lysine side chains).[13]

  • Sample Pooling: The labeled peptide samples are then mixed together.

  • LC-MS/MS Analysis: The combined peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative quantification of peptides is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs at the MS1 level.[16]

Comparison of Signaling Pathways and Logical Relationships

The choice between these methods often depends on the specific biological question and experimental design.

Method_Selection_Logic Start Start: Define Research Question Sample_Type What is the sample type? Start->Sample_Type Cell_Culture Cell Culture Sample_Type->Cell_Culture Culturable Cells Tissue_Fluid Tissue or Body Fluid Sample_Type->Tissue_Fluid Other Multiplexing How many samples to compare? Cell_Culture->Multiplexing Tissue_Fluid->Multiplexing Low_Plex 2-3 samples Multiplexing->Low_Plex Low Mid_Plex 4-8 samples Multiplexing->Mid_Plex Medium High_Plex >8 samples Multiplexing->High_Plex High Budget What is the budget? Low_Plex->Budget iTRAQ iTRAQ Mid_Plex->iTRAQ TMT TMT High_Plex->TMT Cost_Effective Cost-effective Budget->Cost_Effective Low Higher_Budget Higher Budget Budget->Higher_Budget High Dimethyl Dimethyl Labeling Cost_Effective->Dimethyl SILAC SILAC Higher_Budget->SILAC

Decision tree for method selection.

References

A Researcher's Guide to the Characterization of Labeled Proteins by HPLC: A Comparison of Carboxyl- and Amine-Targeting Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins is a cornerstone technique for studying protein structure, function, and interactions. The choice of labeling chemistry dictates the sites of modification and profoundly impacts the subsequent analysis. This guide provides a comparative overview of two primary labeling strategies: the carbodiimide-mediated coupling of amine-containing molecules like 3-amino-N,N-dimethylpropanamide (DAPA) to protein carboxyl groups, and the more common approach of using N-hydroxysuccinimide (NHS) esters to label protein primary amines. We present supporting data, detailed experimental protocols, and workflow diagrams to inform your selection process.

Introduction to Protein Labeling Chemistries

Protein labeling introduces a tag or probe onto a protein of interest. The selection of a labeling strategy depends on the available functional groups on the protein and the goals of the experiment.

  • Carboxyl-Group Labeling (e.g., with DAPA): This method targets the carboxylic acid side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus of the protein. A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl group, which then reacts with a primary amine on a molecule like DAPA to form a stable amide bond.[1][2] This approach is valuable when lysine residues are located in a region of interest (e.g., an active site) and must remain unmodified.

  • Amine-Group Labeling (e.g., with NHS-esters): This is the most common protein labeling strategy, targeting the ε-amino group of lysine (Lys) residues and the protein's N-terminus.[3][4] Reagents for this method typically contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines under mild conditions to form a stable amide bond.[5] A wide variety of fluorescent dyes, biotin, and isobaric tags for mass spectrometry (e.g., TMT, iTRAQ) are available as NHS-esters.[4][6]

Comparative Analysis of Labeling Strategies

The choice between targeting carboxyl or amine groups involves trade-offs in specificity, reagent availability, and reaction conditions. The following table summarizes the key characteristics of each approach for subsequent HPLC analysis.

FeatureCarboxyl-Group Labeling (EDC + DAPA)Amine-Group Labeling (NHS-ester Reagents)
Target Residues Aspartic Acid, Glutamic Acid, C-terminusLysine, N-terminus
Typical Abundance Asp + Glu content is ~12.4% in average proteinsLysine content is ~5.9% in average proteins
Reaction pH Two-step optimal pH: Activation (pH 4.7-6.0), Coupling (pH 7.2-8.5)[7]Typically pH 7.2 - 8.5
Key Reagents EDC (carbodiimide activator), (optional) Sulfo-NHS, Amine-containing label (e.g., DAPA)[1]Amine-reactive label (e.g., NHS-ester of a dye or tag)[5]
Primary Side Reaction EDC hydrolysis, which regenerates the carboxyl group.[2] Polymerization can occur.[1]NHS-ester hydrolysis, which inactivates the reagent.[8]
Pros - Targets less frequently modified residues- Preserves lysine residues for other modifications (e.g., ubiquitination)- DAPA is a small, simple tag (MW: 116.16 g/mol )[9]- Vast selection of commercially available labels (dyes, tags)[5][10]- Highly efficient and specific reaction under mild conditions- Well-established protocols[4]
Cons - EDC can react with sulfhydryls and tyrosine residues[1]- Fewer "off-the-shelf" labels available compared to NHS-esters- Reaction can be less efficient than NHS-ester chemistry- Targets abundant lysine residues, which can lead to over-labeling[8]- Modification of lysines can affect protein structure or function
HPLC Detectability DAPA itself is not chromophoric. Detection requires a labeled version of DAPA or post-column derivatization.Depends on the label used. Fluorescent labels provide high sensitivity with fluorescence detectors. Isobaric tags (iTRAQ, TMT) are designed for MS detection.[11]

Experimental Protocols

Accurate and reproducible protein labeling is critical for reliable HPLC analysis. Below are detailed, generalized protocols for both labeling strategies.

Protocol 1: Labeling Protein Carboxyl Groups using EDC and DAPA

This two-step protocol utilizes Sulfo-NHS to improve the efficiency of the EDC-mediated reaction by creating a more stable amine-reactive intermediate.[7]

Materials:

  • Protein sample (in an amine-free buffer, e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound (DAPA)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into Activation Buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Prepare a 1 M stock solution of DAPA in Coupling Buffer.

  • Carboxyl Activation: Add EDC and Sulfo-NHS stock solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[1] Incubate for 15-30 minutes at room temperature.

  • Amine Coupling: Add the DAPA stock solution to the activated protein mixture to achieve a 50- to 100-fold molar excess of DAPA over the protein. Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer if necessary.

  • Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess DAPA and reaction byproducts by passing the solution through a desalting column equilibrated with the desired buffer for HPLC analysis (e.g., PBS).

Protocol 2: Labeling Protein Amine Groups using an NHS-Ester Reagent

This protocol describes a general method for labeling proteins with an amine-reactive fluorescent dye or tag.

Materials:

  • Protein sample (in an amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.5)

  • Amine-reactive NHS-ester reagent (e.g., Alexa Fluor™ NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium phosphate, pH 7.5

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently stirring, add the NHS-ester stock solution to the protein solution. The optimal molar ratio of the labeling reagent to protein (typically between 5:1 and 20:1) should be determined empirically.[12]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent label.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to react with and inactivate any excess NHS-ester reagent. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted label and byproducts using a desalting column equilibrated with the desired buffer for HPLC analysis.

Visualized Workflows

The logical flow of labeling and analysis is crucial for understanding the process. The following diagrams, generated using Graphviz, illustrate the experimental workflows.

G cluster_0 Protein Preparation cluster_1 Activation Step cluster_2 Coupling & Purification cluster_3 Analysis p1 Protein in Amine-Free Buffer (e.g., MES, pH 6.0) act Add EDC and Sulfo-NHS p1->act act_int Activated Protein (O-acylisourea intermediate) act->act_int dapa Add DAPA (pH 7.5) act_int->dapa quench Quench Reaction dapa->quench purify Purify via Desalting Column quench->purify final DAPA-Labeled Protein purify->final hplc HPLC Analysis final->hplc

Caption: Workflow for labeling protein carboxyl groups with DAPA using EDC.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis p1 Protein in Amine-Free Buffer (e.g., Phosphate, pH 7.5) mix Add NHS-Ester to Protein p1->mix reagent Prepare NHS-Ester Reagent in DMSO reagent->mix incubate Incubate 1 hr at Room Temp mix->incubate quench Quench Reaction incubate->quench purify Purify via Desalting Column quench->purify final NHS-Ester Labeled Protein purify->final hplc HPLC Analysis final->hplc

Caption: Workflow for labeling protein amine groups using an NHS-Ester reagent.

Conclusion

The characterization of labeled proteins by HPLC is a powerful analytical technique. The choice between labeling carboxyl groups with an amine-containing tag like DAPA or labeling primary amines with NHS-ester reagents depends entirely on the experimental context. When lysine residues are critical for protein function or are the subject of other investigations, the EDC-mediated carboxyl-labeling strategy offers a valuable alternative. Conversely, for general-purpose labeling, especially with fluorescent probes or MS-tags, the wide availability and high efficiency of NHS-ester reagents make them the preferred choice for many applications.[4] By understanding the principles and protocols of each method, researchers can make an informed decision to achieve optimal labeling for their downstream analytical goals.

References

Spectroscopic Analysis of 3-amino-N,N-dimethylpropanamide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the reaction product of 3-amino-N,N-dimethylpropanamide with 2,4-pentanedione, yielding 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole , and a plausible alternative, 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide . This document is intended to assist researchers in identifying and characterizing these and similar compounds through detailed experimental protocols and comparative spectroscopic data.

Introduction

This compound is a versatile primary amine that can be utilized in the synthesis of various heterocyclic compounds. One common and well-documented reaction for primary amines is the Paal-Knorr synthesis of pyrazoles from 1,3-dicarbonyl compounds. In this guide, we focus on the reaction with 2,4-pentanedione (acetylacetone) to form a substituted pyrazole. As a point of comparison, we present data for an analogous imidazole derivative. The spectroscopic properties of these compounds are distinct and provide clear markers for their identification.

Reaction Schemes

The synthesis of the primary product and the alternative compound are outlined below.

Reaction_Schemes cluster_0 Primary Reaction: Pyrazole Synthesis cluster_1 Alternative: Imidazole Synthesis 3-amino-N,N-dimethylpropanamide_P This compound plus1 + 3-amino-N,N-dimethylpropanamide_P->plus1 acetylacetone 2,4-Pentanedione plus1->acetylacetone arrow1 acetylacetone->arrow1 product_P 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole arrow1->product_P 3-amino-N,N-dimethylpropanamide_I This compound plus2 + 3-amino-N,N-dimethylpropanamide_I->plus2 reagent_I Glyoxal/Formaldehyde, NH3 plus2->reagent_I arrow2 reagent_I->arrow2 product_I 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide arrow2->product_I

Caption: Reaction pathways for the synthesis of the target pyrazole and a comparative imidazole derivative.

Experimental Protocols

Synthesis of 1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole

This protocol is based on established methods for the synthesis of N-substituted pyrazoles from primary amines and β-dicarbonyls.[1][2][3]

  • Materials: this compound, 2,4-pentanedione (acetylacetone), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

    • Add 10 mmol of 2,4-pentanedione to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.

Synthesis of 2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide (Alternative)

This represents a plausible, though less direct, synthetic route. A more common approach for N-alkylation of imidazole would involve reacting the sodium salt of imidazole with a suitable halo-propanamide.

  • Materials: Imidazole, sodium hydride, N,N-dimethyl-2-chloropropanamide, anhydrous dimethylformamide (DMF).

  • Procedure:

    • Suspend sodium hydride (12 mmol) in anhydrous DMF (20 mL) under an inert atmosphere.

    • Add imidazole (10 mmol) portion-wise at 0 °C and stir for 30 minutes.

    • Add N,N-dimethyl-2-chloropropanamide (10 mmol) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the pyrazole product and the imidazole alternative. The data for the pyrazole derivative is predicted based on extensive literature data for structurally similar N-alkyl-3,5-dimethylpyrazoles.[4]

¹H NMR Data (Predicted)
CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole Pyrazole C4-H~5.8-6.0s
N-CH₂~4.0-4.2t
CO-CH₂~2.7-2.9t
N(CH₃)₂~2.9-3.1s (2x)
Pyrazole C3-CH₃ & C5-CH₃~2.1-2.3s (2x)
2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide Imidazole C2-H~7.5-7.7s
Imidazole C4-H & C5-H~7.0-7.2m
N-CH~4.5-4.7t
CO-CH₂~2.8-3.0t
N(CH₃)₂~2.9-3.1s (2x)
¹³C NMR Data (Predicted)
CompoundCarbon AssignmentChemical Shift (δ, ppm)
1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole Pyrazole C3 & C5~148-150
Pyrazole C4~105-107
C=O~170-172
N-CH₂~48-50
CO-CH₂~35-37
N(CH₃)₂~36-38
Pyrazole C3-CH₃ & C5-CH₃~11-14
2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide Imidazole C2~135-137
Imidazole C4 & C5~120-130
C=O~169-171
N-CH~50-52
CO-CH₂~36-38
N(CH₃)₂~36-38
IR Spectroscopy Data (Predicted)
CompoundFunctional GroupWavenumber (cm⁻¹)
1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole C=O (amide) stretch~1640-1660
C=N (pyrazole) stretch~1550-1570
C-N stretch~1250-1350
2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide C=O (amide) stretch~1640-1660
C=N (imidazole) stretch~1500-1550
C-N stretch~1250-1350
Mass Spectrometry Data (Predicted)
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
1-(3-(dimethylamino)-3-oxopropyl)-3,5-dimethyl-1H-pyrazole C₁₀H₁₈N₄O210.27211.15
2-(1H-imidazol-1-yl)-N,N-dimethylpropanamide C₈H₁₄N₄O182.22183.12

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of the target compounds is depicted below.

G Reactants Reactants (this compound + 1,3-Dicarbonyl) Reaction Reaction (Reflux in Ethanol with Acid Catalyst) Reactants->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis and analysis of N-substituted heterocycles.

Conclusion

The reaction of this compound with 2,4-pentanedione provides a straightforward route to the corresponding N-substituted 3,5-dimethylpyrazole. The spectroscopic data for this compound are expected to show characteristic signals for the pyrazole ring, including a singlet for the C4-proton in the ¹H NMR spectrum and distinct chemical shifts for the pyrazole carbons in the ¹³C NMR spectrum. In contrast, the imidazole analogue would exhibit a more complex aromatic region in the ¹H NMR spectrum and different chemical shifts for the heterocyclic carbons. This guide provides the necessary foundational information for researchers to synthesize, identify, and differentiate these and similar heterocyclic derivatives.

References

Benchmarking 3-amino-N,N-dimethylpropanamide against other amine-reactive linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Amine-Reactive Linkers for Bioconjugation

In the fields of drug development, diagnostics, and fundamental biological research, the covalent modification of biomolecules is a cornerstone technique. Amine-reactive linkers are among the most widely utilized tools for this purpose, primarily targeting the primary amines found on the N-terminus of proteins and the side chains of lysine residues.[1][2] This guide provides a comprehensive comparison of common amine-reactive linkers, with a special focus on benchmarking their performance characteristics. While not a traditional linker itself, 3-amino-N,N-dimethylpropanamide contains a primary amine and a stable amide bond, making it a relevant case study for understanding the chemistries involved.

Introduction to Amine-Reactive Chemistries

The reactivity of primary amines stems from the nucleophilic nature of the nitrogen's lone pair of electrons, which can attack electrophilic centers on a linker molecule to form a stable covalent bond.[1] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates.[1] The choice of linker depends on several factors, including the desired stability of the resulting bond, the pH sensitivity of the biomolecule, and the potential for off-target reactions.[3]

Performance Comparison of Common Amine-Reactive Linkers

The selection of an appropriate amine-reactive linker is critical for successful bioconjugation. The following table summarizes the key performance characteristics of the most common amine-reactive chemistries.

FeatureN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesAldehydes
Reactive Group N-hydroxysuccinimidyl esterIsothiocyanateAldehyde
Target Primary amines[4]Primary amines (and thiols)[4]Primary amines
Resulting Bond Amide[4]Thiourea[4]Imine (Schiff base), reducible to a stable secondary amine[5]
Bond Stability Highly stable[4][6]Reasonably stable, but reports of potential degradation over time[4]The initial imine bond is reversible and can be unstable; requires a reduction step to form a stable secondary amine.[5]
Optimal Reaction pH 7.2 - 8.5[3][4]9.0 - 11.0 (for amine specificity)[3][4]~6.5 - 7.5 for Schiff base formation, followed by reduction
Reaction Speed Fast (minutes to a few hours)[3][4]Generally slower than NHS esters[3][4]Schiff base formation can be slow, requires a subsequent reduction step.
Primary Side Reaction Hydrolysis of the ester[3][5]Reaction with thiols (at lower pH)[3]Polymerization, side reactions with other nucleophiles.
Selectivity High for primary amines[4]pH-dependent; can react with thiols at neutral pH[4]Can react with other nucleophiles.
The Role of this compound

This compound possesses a primary amine and a tertiary amide. The primary amine can be the target for an amine-reactive linker, allowing for the conjugation of this molecule to a protein or other biomolecule. The tertiary amide bond within its structure is highly stable due to resonance stabilization, making it significantly more resistant to hydrolysis than esters under physiological conditions.[7][8] This inherent stability is a desirable feature in many bioconjugates, where maintaining the integrity of the linkage is crucial.[6]

Experimental Protocols

Detailed methodologies are essential for reproducible bioconjugation. Below are generalized protocols for labeling proteins with common amine-reactive linkers.

Protocol 1: Protein Labeling with an NHS Ester
  • Protein Preparation : Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5, such as 0.1 M sodium phosphate buffer.[3][9] The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation : Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[10]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2][11]

  • Purification : Remove the unreacted labeling reagent and byproducts by gel filtration, dialysis, or chromatography.[3]

Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)
  • Protein Preparation : Dissolve the protein in a suitable buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, at a pH of 9.0-9.5.[3] The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation : Immediately before use, dissolve the isothiocyanate reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mg/mL.[3]

  • Conjugation Reaction : Add the isothiocyanate solution dropwise to the protein solution while gently stirring. A typical molar excess of the isothiocyanate reagent to the protein is 10-20 fold.[3]

  • Incubation : Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine.[3]

  • Purification : Remove the unreacted labeling reagent and byproducts by gel filtration, dialysis, or chromatography.[3]

Visualizing Bioconjugation Workflows and Pathways

Diagrams can clarify complex experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Conjugation Conjugation Protein->Conjugation Linker Linker Linker->Conjugation Buffer Buffer Buffer->Conjugation Purification Purification Conjugation->Purification Analysis Analysis Purification->Analysis

Caption: A generalized workflow for bioconjugation using amine-reactive linkers.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization ADC->Internalization Endocytosis TumorCell Tumor Cell Lysosome Lysosome Internalization->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Mechanism of action for an antibody-drug conjugate (ADC).

References

Navigating the Landscape of Quantitative Proteomics: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on quantitative proteomics studies, the choice of labeling strategy is a critical decision that profoundly impacts experimental outcomes. While a multitude of techniques exist, this guide provides a comprehensive comparison of established isotopic labeling methods. It is important to note that a thorough review of scientific literature revealed no documented use of 3-amino-N,N-dimethylpropanamide as a labeling reagent for quantitative proteomics. Therefore, this guide will focus on the principles, performance, and protocols of widely adopted and validated alternatives: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Stable Isotope Dimethyl Labeling.

Principles of Isotopic Labeling in Quantitative Proteomics

Isotopic labeling introduces stable, non-radioactive heavy isotopes into proteins or peptides, creating a mass difference that is detectable by a mass spectrometer. This allows for the accurate relative quantification of proteins between different samples.[1] These methods can be broadly categorized into two main approaches: metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where isotopes are introduced in vitro after protein extraction.[1]

A Head-to-Head Comparison of Leading Labeling Reagents

The selection of an appropriate labeling strategy is contingent upon the specific experimental goals, sample type, and available instrumentation. The following table summarizes the key performance characteristics of TMT, iTRAQ, SILAC, and Dimethyl Labeling to aid in this decision-making process.

FeatureTandem Mass Tags (TMT)iTRAQSILACStable Isotope Dimethyl Labeling
Principle In vitro chemical labeling of peptides with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.[2][3]In vitro chemical labeling of peptides with isobaric tags, similar to TMT.[2][3]In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆-Arg).[2][3]In vitro chemical labeling of peptide primary amines (N-terminus & Lysine) via reductive amination.[1]
Sample Type Virtually any protein sample (cells, tissues, biofluids).[1]Virtually any protein sample (cells, tissues, biofluids).Live, cultured cells.[1]Virtually any protein sample (cells, tissues, biofluids).[1]
Multiplexing Capability High (up to 18-plex with TMTpro).[4]Moderate (4-plex and 8-plex).[2][4]Low (typically 2-plex or 3-plex).[2]Low (typically 2-plex or 3-plex).
Quantitative Accuracy Generally high, but can be affected by ratio compression.[3]High, but also susceptible to ratio compression.[3]Considered the gold standard for accuracy as samples are mixed early.[5]Good, but can be less precise than SILAC.[5][6]
Cost High.[6]High.[6]Can be expensive, especially for long-term cell culture.Low cost of reagents.[6]
Throughput High, due to high multiplexing.[4]Moderate.Low.Moderate.
Advantages High multiplexing capacity increases throughput and statistical power.[2]Well-established with extensive literature support.High accuracy and precision due to early sample mixing.[5]Cost-effective and rapid reaction.[6]
Limitations Ratio compression can underestimate quantitative ratios.[3]Ratio compression is a known issue.[3]Limited to cells that can be metabolically labeled; lower throughput.[5]Lower multiplexing capacity; precision can be lower than SILAC.[5]

Visualizing the Workflow: From Sample to Data

Understanding the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps for chemical labeling (TMT/iTRAQ/Dimethyl Labeling) and metabolic labeling (SILAC).

Chemical_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis Sample1 Sample 1 Protein_Extraction Protein Extraction Sample1->Protein_Extraction Sample2 Sample 2 Sample2->Protein_Extraction SampleN Sample N SampleN->Protein_Extraction Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Labeling Isotopic Labeling (TMT, iTRAQ, or Dimethyl) Digestion->Labeling Mixing Combine Labeled Peptides Labeling->Mixing Fractionation LC Fractionation (Optional) Mixing->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

General workflow for chemical labeling-based quantitative proteomics.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment_lysis Experiment & Lysis cluster_processing_analysis Processing & Analysis Light_Culture Cell Culture in 'Light' Medium (e.g., 12C6-Lys/Arg) Treatment Apply Experimental Conditions Light_Culture->Treatment Heavy_Culture Cell Culture in 'Heavy' Medium (e.g., 13C6-Lys/Arg) Heavy_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Mixing Combine Cell Lysates Cell_Lysis->Mixing Protein_Digestion Protein Digestion Mixing->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Workflow for a typical SILAC experiment.

Detailed Experimental Protocols

Reproducibility in quantitative proteomics hinges on meticulous adherence to validated protocols. Below are generalized methodologies for the discussed labeling techniques.

TMT/iTRAQ Labeling Protocol (In Vitro)
  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest proteins into peptides using a protease, typically trypsin, overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Peptide Labeling:

    • Resuspend the desalted peptides in the labeling buffer provided with the TMT or iTRAQ reagent kit.

    • Add the appropriate TMT or iTRAQ reagent to each sample and incubate at room temperature.

    • Quench the labeling reaction with the provided quenching solution.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples in a 1:1 ratio.

    • For complex samples, perform offline fractionation using techniques like high-pH reversed-phase liquid chromatography (RPLC) to reduce sample complexity and increase proteome coverage.[]

  • LC-MS/MS Analysis:

    • Analyze the combined and fractionated peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Quantification is based on the relative intensities of the reporter ions generated during MS/MS fragmentation.[4]

SILAC Protocol (In Vivo)
  • Cell Culture and Labeling:

    • Culture cells for at least five to six doublings in SILAC-specific media lacking lysine and arginine.

    • Supplement the "light" medium with normal lysine and arginine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

    • Verify complete incorporation of the heavy amino acids by mass spectrometry.

  • Experimental Treatment and Sample Collection:

    • Apply the desired experimental treatment to the cell cultures.

    • Harvest and lyse the cells from the "light" and "heavy" populations.

  • Sample Preparation and Analysis:

    • Combine the lysates from the different conditions in a 1:1 ratio based on protein concentration.

    • Digest the combined protein mixture with trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Quantification is performed by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 scan.

Stable Isotope Dimethyl Labeling Protocol (In Vitro)
  • Protein Digestion:

    • Follow the same protein extraction and digestion protocol as for TMT/iTRAQ labeling.

  • Reductive Dimethylation:

    • To label peptides, use isotopically light, intermediate, or heavy versions of formaldehyde and sodium cyanoborohydride.

    • The reaction is rapid and labels the N-terminus of peptides and the ε-amino group of lysine residues.[5]

  • Sample Pooling and Analysis:

    • Combine the differentially labeled peptide samples.

    • Analyze the mixture by LC-MS/MS.

    • Quantification is based on the relative intensities of the peptide pairs at the MS1 level.

Conclusion

The choice of an isotopic labeling strategy is a multifaceted decision that requires careful consideration of the research question, sample type, desired level of multiplexing, and budget. While TMT and iTRAQ offer high-throughput capabilities, SILAC provides unparalleled accuracy for cell culture-based experiments. Stable isotope dimethyl labeling presents a cost-effective alternative for studies with lower multiplexing needs. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve robust and reliable quantitative proteomics data, ultimately advancing our understanding of complex biological systems and accelerating drug discovery.

References

Safety Operating Guide

Prudent Disposal of 3-amino-N,N-dimethylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines essential safety and logistical information for the proper disposal of 3-amino-N,N-dimethylpropanamide (CAS No. 1857-18-7).

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of publication. The following guidance is based on the safety data of structurally similar compounds and general principles of hazardous waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

The proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. Due to the potential hazards associated with amino amides, this compound should be handled as a hazardous substance. This guide provides a procedural framework to minimize risks and ensure compliant disposal.

Hazard Assessment and Safety Precautions

Based on data for analogous compounds, this compound may possess the following hazards:

  • Flammability: Similar compounds are flammable. Keep away from heat, sparks, and open flames.

  • Toxicity: May be harmful if swallowed or in contact with skin.

  • Irritation: May cause skin and eye irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Quantitative Data from Analogous Compounds

To provide a reference for the potential hazards, the following table summarizes information for a structurally similar compound, 3-amino-N,N-diethylpropanamide.

PropertyValue/Information
Hazard Class Based on analogs, may be considered a flammable liquid and potentially toxic.
Primary Hazards Potential for skin and eye irritation. May be harmful if inhaled or swallowed.
Recommended PPE Nitrile gloves, safety goggles, lab coat.
Disposal Consideration Treat as hazardous waste. Incineration in a licensed facility is a recommended disposal method for similar compounds.[1] Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing papers), must be treated as hazardous waste.

    • Segregate this waste stream from other laboratory waste to prevent accidental reactions.

  • Containerization:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container with a secure screw-top cap. The container must be chemically compatible with the waste.

    • Solid Waste: Place contaminated solids in a separate, designated hazardous waste container that is durable and sealable.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and indicate any other components in the mixture. Do not use abbreviations.

    • Include the date of waste accumulation and the name of the generating laboratory or researcher.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Utilize secondary containment to prevent the spread of material in case of a leak.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

    • Complete all required waste disposal documentation accurately.

  • Spill Management:

    • Small Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the immediate area and contact your institution's emergency response team.

Disposal Workflow Diagram

DisposalWorkflow Start Start: Generation of This compound Waste Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Containerize_Solid Containerize Solid Waste in Labeled Container Segregate->Containerize_Solid Solid Containerize_Liquid Containerize Liquid Waste in Labeled Container Segregate->Containerize_Liquid Liquid Store Store in Designated Satellite Accumulation Area Containerize_Solid->Store Containerize_Liquid->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Documentation Complete Waste Disposal Forms Contact_EHS->Documentation Pickup Licensed Professional Waste Disposal Documentation->Pickup End End: Compliant Disposal Pickup->End

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N,N-dimethylpropanamide
Reactant of Route 2
3-amino-N,N-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.